molecular formula C19H22O B1580919 2,2',4,4',6,6'-Hexamethylbenzophenone CAS No. 5623-45-0

2,2',4,4',6,6'-Hexamethylbenzophenone

Cat. No.: B1580919
CAS No.: 5623-45-0
M. Wt: 266.4 g/mol
InChI Key: SKMUIZHHMAPKIV-UHFFFAOYSA-N
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Description

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, is a sterically hindered benzophenone derivative of significant interest in scientific research due to its role as a highly effective ultraviolet (UV) light absorber and a specialized photoinitiator . Its molecular structure, characterized by methyl groups in the ortho-positions of both phenyl rings, confers high stability and unique photophysical properties . As a UV absorber, it is extensively studied for its ability to protect materials and formulations from photodegradation by efficiently dissipating UV radiation as heat, a process often involving excited-state intramolecular proton transfer (ESIPT) mechanisms common to this class of compounds . Furthermore, it serves as a key photoinitiator in radiation-curing applications, where it facilitates the polymerization process in adhesives, coatings, and printing inks upon exposure to light . Research into its fundamental behavior includes detailed dipole moment studies to understand its conformational preferences and the exploration of its use in the synthesis of more complex stereochemical structures, demonstrating the potential for optical isomerism in suitably substituted benzophenones . It is also identified as a valuable photosensitizer in photochemistry research, for example in studies investigating electron transfer reactions with specific alkali metal alkoxides under visible light activation . This compound is supplied for laboratory research applications. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, cosmetic, or any personal use. Chemical Identifiers: • CAS Registry Number: 5623-45-0 • Molecular Formula: C 19 H 22 O • Molecular Weight: 266.38 - 266.39 g/mol • Synonyms: Bis(2,4,6-trimethylphenyl)methanone, Dimesityl ketone, Benzophenone-12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,4,6-trimethylphenyl)methanone
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InChI

InChI=1S/C19H22O/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SKMUIZHHMAPKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H22O
Source PubChem
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DSSTOX Substance ID

DTXSID50204793
Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Molecular Weight

266.4 g/mol
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CAS No.

5623-45-0
Record name Dimesityl ketone
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Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Record name 2,2',4,4',6,6'-hexamethylbenzophenone
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone: Structure, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organic chemistry, few molecules command attention quite like those whose utility is dictated by their unique steric and electronic properties. 2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, stands as a premier example of such a compound. Its sterically encumbered carbonyl group, flanked by two mesityl rings, imparts a fascinating array of chemical behaviors and photophysical characteristics. This guide provides a comprehensive technical overview of this intriguing molecule, from its fundamental structure and properties to its synthesis and burgeoning applications in scientific research. As we delve into the intricacies of dimesityl ketone, we uncover a molecule that is more than a mere curiosity, but a valuable tool for the discerning scientist.

Molecular Architecture and Physicochemical Profile

This compound is a symmetrical aromatic ketone. The central carbonyl group is bonded to two 2,4,6-trimethylphenyl (mesityl) groups. This substitution pattern is the defining feature of the molecule, leading to significant steric hindrance around the carbonyl functionality.

The IUPAC name for this compound is bis(2,4,6-trimethylphenyl)methanone. It is also commonly referred to as dimesityl ketone.

Molecular Structure of this compound

Caption: 2D structure of this compound.

This steric congestion significantly influences its reactivity, often preventing typical ketone reactions. The methyl groups on the aromatic rings also contribute to the molecule's electron-donating character and its lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5623-45-0[1]
Molecular Formula C₁₉H₂₂O[1]
Molecular Weight 266.38 g/mol [1]
Boiling Point 340.6 °C at 760 mmHg
Density 1.004 g/cm³
Appearance White solid

Synthesis of this compound

The synthesis of sterically hindered ketones like dimesityl ketone often requires specific strategies to overcome the steric hindrance. A common and effective method is the Friedel-Crafts acylation of mesitylene.[2]

Synthetic Strategy: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[3] In the case of dimesityl ketone, mesitylene (1,3,5-trimethylbenzene) serves as the aromatic substrate. A suitable acylating agent is required to introduce the carbonyl group.

Synthetic Workflow for Dimesityl Ketone

G Mesitylene Mesitylene Reaction Friedel-Crafts Acylation Mesitylene->Reaction AcylatingAgent Acylating Agent (e.g., Phosgene or Oxalyl Chloride) AcylatingAgent->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Solvent Inert Solvent (e.g., CS2, CH2Cl2) Solvent->Reaction Intermediate Mesityl Acyl Chloride (transient) Reaction->Intermediate First Acylation Workup Aqueous Workup (e.g., H2O, HCl) Reaction->Workup Intermediate->Reaction SecondMesitylene Mesitylene SecondMesitylene->Reaction Second Acylation Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Friedel-Crafts acylation route to dimesityl ketone.

Experimental Protocol: Synthesis from Mesitylene

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Materials:

  • Mesitylene (freshly distilled)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Oxalyl chloride or a phosgene equivalent

  • Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ethanol or hexane for recrystallization

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Initial Charging: Anhydrous aluminum chloride (2.2 equivalents) is suspended in the anhydrous solvent (e.g., CS₂) in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

  • Acylating Agent Addition: A solution of the acylating agent (e.g., oxalyl chloride, 1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of AlCl₃. This forms the reactive acylium ion complex.

  • Mesitylene Addition: A solution of mesitylene (2.0 equivalents) in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The reaction is typically exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at low temperature for a period, and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done slowly and with vigorous stirring in a large beaker within a fume hood.

  • Extraction: The organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound as a white crystalline solid.

Spectroscopic Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

  • ¹H NMR: The spectrum is expected to show three distinct signals:

    • A singlet for the aromatic protons at the 3, 3', 5, and 5' positions.

    • A singlet for the methyl protons at the 4 and 4' (para) positions.

    • A singlet for the methyl protons at the 2, 2', 6, and 6' (ortho) positions.

  • ¹³C NMR: The spectrum will exhibit characteristic signals for the different carbon environments:

    • The carbonyl carbon signal is expected to appear significantly downfield, in the range of 205-220 ppm.[4] A reported value for the carbonyl carbon of dimesitylketone is approximately 202.8 ppm.

    • Signals for the aromatic carbons.

    • Signals for the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For benzophenones, this peak typically appears around 1650-1670 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations of the methyl and aromatic groups.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.38 g/mol ). The fragmentation pattern will be influenced by the stability of the aromatic rings and the steric hindrance. Common fragmentation pathways for ketones may be observed, though the steric bulk may favor specific cleavages.[5]

Chemical Reactivity and Photophysical Properties

The profound steric hindrance around the carbonyl group is the most significant factor governing the chemical reactivity of dimesityl ketone.[6] This steric congestion severely impedes the approach of nucleophiles to the carbonyl carbon, making many typical ketone reactions, such as addition and condensation reactions, difficult or impossible under standard conditions.

Photophysical Properties

This compound is an effective UV absorber.[6] Like other benzophenones, upon absorption of UV radiation, it is promoted to an electronically excited singlet state (S₁). This is followed by a very efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).[6]

  • UV Absorption: The UV-visible absorption spectrum is characterized by two main absorption bands: a weaker, longer-wavelength n → π* transition of the carbonyl group and a stronger, shorter-wavelength π → π* transition of the aromatic rings.[6] The steric strain forces the two mesityl rings to twist out of the plane of the carbonyl group, which can affect the electronic communication and shift the positions and intensities of these absorption bands compared to unsubstituted benzophenone.[6]

  • Triplet State: The triplet state of benzophenones is relatively long-lived and is the key to their utility as photosensitizers.[6] The energy of this triplet state is a critical parameter that governs its subsequent photochemical reactions.

Applications in Research and Development

While direct applications of this compound in marketed drugs are not established, its unique properties make it a valuable tool in several areas of chemical and pharmaceutical research.

Photoinitiator in Polymer Chemistry

As a Type II photoinitiator, the excited triplet state of dimesityl ketone can abstract a hydrogen atom from a suitable donor molecule (a co-initiator).[6] This generates a ketyl radical and a new radical from the hydrogen donor, which can then initiate a polymerization reaction. This property is utilized in UV-curing applications for coatings, adhesives, and printing inks.[6]

Photosensitizer in Organic Synthesis and Medicinal Chemistry

The ability of benzophenones to act as photosensitizers has been explored in various contexts, including in medicinal chemistry.[7][8] The long-lived triplet state can transfer its energy to other molecules, promoting them to their triplet states and enabling photochemical reactions that are otherwise inaccessible.

  • Potential in Photodynamic Therapy (PDT): Photosensitizers are a critical component of PDT, a cancer treatment modality.[9] Upon activation with light, a photosensitizer in its triplet state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is cytotoxic to cancer cells.[9] While the direct use of dimesityl ketone in PDT has not been extensively reported, the general principles of benzophenone photosensitization are relevant to this field. The triplet lifetime of a photosensitizer is a critical factor in its efficacy in PDT.[10]

  • Photolabile Protecting Groups: The photochemical reactivity of the benzophenone scaffold has led to its investigation in the development of photolabile protecting groups (PPGs).[11] PPGs allow for the spatial and temporal control of the release of bioactive molecules, which is a powerful tool in studying cellular processes.

Conclusion

This compound is a molecule of significant academic and practical interest. Its highly hindered structure gives rise to a unique combination of chemical stability and photochemical reactivity. While its direct application in drug development is still an area of exploration, its role as a photoinitiator and a model compound for studying the behavior of sterically encumbered ketones is well-established. For researchers in organic synthesis, polymer science, and medicinal chemistry, a thorough understanding of the properties and reactivity of dimesityl ketone can open doors to new synthetic strategies and innovative applications.

References

  • Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]

  • Cantrell, G. A., & Cadena, C. E. (2012). Benzophenone photosensitized DNA damage. Photochemical & Photobiological Sciences, 11(10), 1548-1557. [Link]

  • BenchChem. (n.d.). This compound.
  • Takemura, T., Ohta, N., Nakajima, S., & Sakata, I. (1989). Critical importance of the triplet lifetime of photosensitizer in photodynamic therapy of tumor. Photochemistry and Photobiology, 50(3), 339-344. [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS.
  • US Patent No. US20170158591A1. (2017). Synthesis of diacetone alcohol and mesityl oxide.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in photodynamic therapy. Chemical Society Reviews, 40(1), 340-362. [Link]

  • Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 517-521. [Link]

  • Organic Syntheses. (n.d.). mesityl oxide. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of mesityl oxide. Retrieved from [Link]

  • Khan, I., & Ali, A. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(56), 32626-32651. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesityl oxide.
  • ChemicalBook. (n.d.). Mesityl oxide(141-79-7) 13C NMR spectrum.
  • Organic Syntheses. (n.d.). STEREOSELECTIVE ALKENE SYNTHESIS via 1-CHLORO-1-[(DIMETHYL)PHENYLSILYL]ALKANES AND α-(DIMETHYL)PHENYLSILYL KETONES: 6-METHYL-6-DODECENE. Retrieved from [Link]

  • Singh, M., Dhote, P., & Boskovic, Z. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv. [Link]

  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547.
  • Galvis, J. A., et al. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Singh, M., Dhote, P., & Boskovic, Z. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.
  • Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link]

  • Fluorine notes. (n.d.). DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE.
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Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, is a sterically hindered aromatic ketone. Its unique structure, featuring six methyl groups flanking the carbonyl bridge, imparts significant steric congestion. This steric hindrance dramatically influences its chemical reactivity and photophysical properties, making it a molecule of considerable interest in various fields of chemical research.[1] The bulky mesityl groups protect the carbonyl functionality, rendering it less susceptible to typical nucleophilic attack and influencing its excited-state dynamics. This guide provides a comprehensive overview of the synthesis and detailed characterization of this intriguing molecule, offering insights into the experimental rationale and methodologies.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). This classic electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The selection of the Friedel-Crafts acylation route is predicated on the high nucleophilicity of the mesitylene ring. The three methyl groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. The choice of the acylating agent is critical. While acyl chlorides are common, the use of phosgene (COCl₂) or its safer synthetic equivalents, followed by reaction with a second equivalent of mesitylene, provides a direct route to the symmetrical benzophenone structure. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation, as it strongly coordinates with the acylating agent to generate the highly electrophilic acylium ion.[2][3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Mesitylene Mesitylene ReactionVessel Reaction Setup (Inert atmosphere, 0-5 °C) Mesitylene->ReactionVessel AcylatingAgent Acylating Agent (e.g., Phosgene equivalent) AcylatingAgent->ReactionVessel LewisAcid Lewis Acid (AlCl₃) LewisAcid->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (e.g., Ethanol/Water) Evaporation->Recrystallization Crude Product FinalProduct 2,2',4,4',6,6'-Hexamethyl- benzophenone Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Triphosgene (bis(trichloromethyl) carbonate) - as a safer substitute for phosgene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylating Agent: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. This in-situ generation of the electrophilic species is a critical step for a successful reaction.

  • Addition of Mesitylene: Dissolve mesitylene (2.0 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

  • Reaction Progression: After the addition of mesitylene is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physical Properties
PropertyValue
Molecular FormulaC₁₉H₂₂O
Molecular Weight266.38 g/mol [4][5]
Boiling Point340.6 °C at 760 mmHg[4]
Density1.004 g/cm³[4]
AppearanceWhite to off-white crystalline solid
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

  • Expected Chemical Shifts (δ):

    • Aromatic Protons (Ar-H): A singlet is expected for the two equivalent aromatic protons on each mesityl ring. Due to the electron-withdrawing effect of the carbonyl group and the shielding from the methyl groups, this signal will appear in the aromatic region.

    • Methyl Protons (Ar-CH₃): Two distinct singlets are expected for the methyl groups. The ortho-methyl protons (at positions 2, 2', 6, and 6') will be in a different chemical environment compared to the para-methyl protons (at positions 4 and 4').

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): A characteristic downfield signal is expected for the carbonyl carbon, typically in the range of 190-200 ppm.

    • Aromatic Carbons (Ar-C): Several distinct signals are expected for the aromatic carbons, corresponding to the substituted and unsubstituted positions on the mesityl rings.

    • Methyl Carbons (Ar-CH₃): Signals for the methyl carbons will appear in the upfield region of the spectrum.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrational Frequencies (ν):

    • C=O Stretch: A strong absorption band characteristic of the carbonyl group in an aromatic ketone is expected around 1660-1700 cm⁻¹. The exact position can be influenced by the steric hindrance around the carbonyl group.

    • C-H Stretch (Aromatic): Absorption bands are expected in the region of 3000-3100 cm⁻¹.

    • C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl groups are expected around 2850-2970 cm⁻¹.

    • C=C Stretch (Aromatic): Several absorption bands are expected in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragments:

    • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 266.38) is expected.

    • Fragment Ions: Fragmentation may occur via cleavage of the C-C bond between the carbonyl group and one of the mesityl rings, leading to the formation of a mesitoyl cation (m/z = 147) and a mesityl radical.

Logical Relationship Diagram for Characterization

Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization Techniques cluster_information Information Obtained cluster_confirmation Confirmation SynthesizedProduct Synthesized Product H_NMR ¹H NMR SynthesizedProduct->H_NMR C_NMR ¹³C NMR SynthesizedProduct->C_NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS MP Melting Point SynthesizedProduct->MP ProtonEnvironment Proton Environment & Connectivity H_NMR->ProtonEnvironment CarbonSkeleton Carbon Skeleton C_NMR->CarbonSkeleton FunctionalGroups Functional Groups (e.g., C=O) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Purity Purity & Identity MP->Purity StructureConfirmed Structure of 2,2',4,4',6,6'- Hexamethylbenzophenone Confirmed ProtonEnvironment->StructureConfirmed CarbonSkeleton->StructureConfirmed FunctionalGroups->StructureConfirmed MolecularWeight->StructureConfirmed Purity->StructureConfirmed

Caption: Logical flow for the structural confirmation of the synthesized product.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating systems to ensure the integrity of the synthesis and characterization.

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and minimizing the formation of byproducts.

  • Purification: Recrystallization is a powerful purification technique that relies on the differential solubility of the desired product and impurities. The formation of well-defined crystals is a strong indicator of purity.

  • Cross-Verification of Spectroscopic Data: The data obtained from the various spectroscopic techniques should be consistent and complementary. For instance, the presence of a carbonyl group indicated by IR spectroscopy should be corroborated by the corresponding signal in the ¹³C NMR spectrum. The molecular weight determined by mass spectrometry must match the calculated molecular weight of the target compound.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The rationale behind the experimental choices has been explained, and a comprehensive protocol for its synthesis and characterization has been provided. The inherent steric hindrance of this molecule makes it a valuable substrate for studying fundamental chemical principles and a potentially useful building block in the development of new materials and pharmaceuticals. The methodologies described herein provide a solid foundation for researchers and scientists working with this and related sterically encumbered molecules.

References

  • LookChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • SpectraBase. This compound 13C NMR Spectrum. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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CAS number 5623-45-0 properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone (CAS No. 5623-45-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, as well as the critical safety data and handling protocols for this compound. As a sterically hindered aromatic ketone, understanding its characteristics is paramount for its safe and effective use in research and development.

Chemical Identity and Structure

This compound, also known under synonyms such as Dimesityl ketone and Bis(2,4,6-trimethylphenyl)methanone, is a crystalline organic compound.[1][2][3] Its structure is characterized by a central carbonyl group bonded to two mesityl (2,4,6-trimethylphenyl) groups. This significant steric hindrance imparted by the six methyl groups ortho and para to the carbonyl bridge profoundly influences its chemical reactivity and physical properties.

  • CAS Number: 5623-45-0[1][2][4][5][6]

  • Molecular Formula: C₁₉H₂₂O[1][2][4]

  • Molecular Weight: 266.38 g/mol [1][2][4]

  • EINECS Number: 227-052-9[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage requirements.

PropertyValueSource(s)
Melting Point 138-139 °C[3]
Boiling Point 340.6 °C at 760 mmHg[2][4]
Density 1.004 g/cm³[2][4]
Flash Point 141.2 °C[2][4]
XLogP3-AA 5.5[6]
Appearance White to almost white crystalline powder[7]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

The following pictograms and signal word are associated with this compound:


Signal Word: Warning [6]
Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly adhered to:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[6][8]

  • Response:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][9]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8][9]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols: Safe Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting. Adherence to this protocol is crucial to minimize exposure and prevent accidents.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D E Transfer to Reaction Vessel D->E F Conduct Experiment in Fume Hood E->F G Decontaminate Glassware & Surfaces F->G H Dispose of Waste in Labeled Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K In case of skin/eye contact, flush with water M Seek Immediate Medical Attention K->M L In case of inhalation, move to fresh air L->M

Caption: Workflow for the safe handling of this compound.

Potential Applications

While specific applications in drug development are not extensively documented in the provided search results, its role as a photoinitiator in adhesives, coatings, and printing inks suggests its utility in processes requiring UV curing.[2] This property could be explored in the development of light-activated drug delivery systems or in the synthesis of photosensitive pharmaceutical compounds. Furthermore, its use as a UV absorber in cosmetics indicates a potential for formulation studies to protect light-sensitive active pharmaceutical ingredients.[2]

Storage and Stability

For optimal preservation of its chemical integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[9][10] It should be kept away from strong oxidizing agents.[11] The compound is stable under normal storage and handling conditions.[7][10]

References

  • bis(2,4,6-trimethylphenyl)methanone | CAS#:5623-45-0 | Chemsrc. [Link]

  • Cas 5623-45-0,this compound | lookchem. [Link]

  • Dimesityl ketone - CAS Common Chemistry. [Link]

  • This compound - LookChem. [Link]

  • This compound - PubChem. [Link]

  • Safety Data Sheet(SDS). [Link]

  • Material Safety Data Sheet - Cole-Parmer. [Link]

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Spectroscopic Blueprint of a Sterically Hindered Ketone: A Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of organic chemistry, 2,2',4,4',6,6'-hexamethylbenzophenone, also known as dimesityl ketone, presents a fascinating case study in steric hindrance and its profound impact on molecular properties and spectroscopic signatures.[1] This symmetrical aromatic ketone, with its two bulky mesityl (2,4,6-trimethylphenyl) groups flanking a central carbonyl, is a cornerstone molecule in photochemistry and a valuable UV absorber.[1] Its unique structure, characterized by significant steric congestion around the carbonyl group, dictates not only its chemical reactivity but also imparts distinct features to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not just the spectral data but also the underlying principles and experimental methodologies, fostering a deeper understanding of how molecular structure translates into spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Symmetry

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of organic molecules.[2] For a molecule as symmetrical as this compound, NMR provides a remarkably clear and simplified view of its structure. The molecule possesses a C2 axis of symmetry, rendering many of its protons and carbons chemically equivalent.

Proton (¹H) NMR Spectroscopy

Interpretation and Causality: The high degree of symmetry in dimesityl ketone results in a surprisingly simple ¹H NMR spectrum. We anticipate three distinct signals corresponding to the three unique proton environments: the aromatic protons at the meta positions, the methyl protons at the para positions, and the methyl protons at the ortho positions.[1]

  • Aromatic Protons (meta-H): The protons on the aromatic rings at positions 3, 3', 5, and 5' are chemically equivalent. Their chemical shift is influenced by the electron-withdrawing nature of the carbonyl group and the overall aromatic system.

  • Para-Methyl Protons (p-CH₃): The two methyl groups at the para positions (4 and 4') are equivalent. These protons are expected to appear as a sharp singlet.

  • Ortho-Methyl Protons (o-CH₃): The four methyl groups at the ortho positions (2, 2', 6, and 6') are also equivalent due to the molecule's symmetry.[1] Their proximity to the carbonyl group and the other phenyl ring may lead to a slightly different chemical shift compared to the para-methyl protons.

Predicted ¹H NMR Data:

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (meta) ~6.8-7.0 s 4H
Para-CH₃ ~2.3 s 6H

| Ortho-CH₃ | ~2.1 | s | 12H |

Carbon-¹³ (¹³C) NMR Spectroscopy

Interpretation and Causality: Similar to the proton spectrum, the ¹³C NMR spectrum is simplified by the molecule's symmetry. We expect to see five distinct signals in the aromatic/carbonyl region and two signals in the aliphatic region.

  • Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and will appear at the lowest field. A literature reference suggests a chemical shift for the carbonyl carbon around 204.7 ppm.

  • Aromatic Carbons: Due to symmetry, there will be four distinct signals for the aromatic carbons: the ipso-carbon attached to the carbonyl, the ortho-carbons, the meta-carbons, and the para-carbons.

  • Methyl Carbons: The ortho-methyl and para-methyl carbons will give rise to two separate signals in the aliphatic region of the spectrum.

¹³C NMR Spectral Data:

Signal Assignment Chemical Shift (δ, ppm)
C=O ~204.7
Aromatic C (ipso) ~137.0
Aromatic C (ortho) ~135.0
Aromatic C (para) ~139.0
Aromatic C (meta) ~128.0
Ortho-CH₃ ~21.0
Para-CH₃ ~20.0

Note: The chemical shifts for the aromatic and methyl carbons are estimations based on related structures and substituent effects. The carbonyl carbon shift is derived from literature data.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution NMR spectra.

NMR_Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to achieve maximum homogeneity.

  • Data Acquisition: For a ¹H spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are accumulated to improve the signal-to-noise ratio. For a ¹³C spectrum, a larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The accumulated FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation and Causality: The IR spectrum of this compound is expected to be dominated by several key absorptions.

  • C=O Stretch: The most prominent feature will be the strong absorption band corresponding to the stretching vibration of the carbonyl group. For aromatic ketones, this band typically appears in the range of 1685-1665 cm⁻¹.[3] The conjugation with the two aromatic rings slightly lowers the frequency compared to a saturated ketone.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as stronger bands just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to several bands in the 1600-1450 cm⁻¹ region.

  • C-H Bends: Out-of-plane bending vibrations for the aromatic C-H bonds are also expected in the fingerprint region (below 1000 cm⁻¹), and their pattern can sometimes provide information about the substitution pattern of the aromatic ring.

Characteristic IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Strong
Carbonyl (C=O) Stretch ~1660 Strong, Sharp
Aromatic C=C Stretch 1600-1450 Medium-Variable

| C-H Bends | 1470-1360 | Medium |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.[4][5]

FTIR_ATR_Workflow

Caption: Workflow for solid sample analysis using FTIR with an ATR accessory.

Methodology:

  • Background Collection: Before analyzing the sample, a background spectrum is collected with the clean, empty ATR crystal. This allows for the subtraction of any signals from the atmosphere (e.g., CO₂, water vapor).[6]

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the solid sample and the crystal surface.

  • Spectrum Acquisition: The infrared spectrum is then recorded. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and correlated with specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is directly related to the electronic structure, particularly the conjugated π-systems.

Interpretation and Causality: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of aromatic ketones. Two main types of electronic transitions are anticipated:

  • π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. This transition typically results in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, likely in the range of 250-280 nm.[7]

  • n → π* Transition: This is a lower-energy transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden and therefore results in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically around 330-350 nm for benzophenones.[7] The significant steric hindrance in dimesityl ketone may influence the planarity of the system and thus affect the exact position and intensity of these bands.

Expected UV-Vis Absorption Data (in Ethanol):

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* ~260 High (~10,000 - 20,000)

| n → π* | ~340 | Low (~100 - 400) |

Experimental Protocol for UV-Vis Spectroscopy

UVVis_Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of an organic compound.

Methodology:

  • Solvent Selection: A solvent that does not absorb in the region of interest is chosen. Spectroscopic grade ethanol or hexane are common choices for aromatic compounds.

  • Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of the chosen solvent. This solution is then diluted to a concentration that will give an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Instrument Blank: A quartz cuvette is filled with the pure solvent, and this is used to zero the spectrophotometer (or as a reference).[8]

  • Sample Measurement: The solvent in the cuvette is replaced with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-450 nm).

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Conclusion: A Cohesive Spectroscopic Portrait

The spectroscopic characterization of this compound provides a clear and consistent picture of its highly symmetric and sterically hindered structure. The simplicity of the ¹H and ¹³C NMR spectra directly reflects the chemical equivalence of its numerous protons and carbons. The strong carbonyl stretch in the IR spectrum unambiguously identifies its ketone functionality, while the UV-Vis spectrum reveals the characteristic electronic transitions of a conjugated aromatic ketone system. Together, these spectroscopic techniques offer a powerful and complementary approach to confirming the identity, purity, and detailed structural features of this important molecule, providing an essential foundation for its application in research and industry.

References

  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
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  • Chemistry LibreTexts. (2022, July 20). The ¹H-NMR experiment.
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  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
  • Indira Gandhi National Open University. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032049).
  • Michigan State University. (n.d.). NMR Spectroscopy. MSU Department of Chemistry.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Repligen. (2016, April 1).
  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • U.S. Environmental Protection Agency. (2017, August 2). Method 320: Measurement of Gaseous Pollutants by Fourier Transform Infrared (FTIR) Spectroscopy.
  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5, 424-425.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Wiley.
  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook.
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  • Srinivasan, et al. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
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  • ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process.
  • Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Monatshefte für Chemie / Chemical Monthly, 137, 125-134.
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The Solubility Profile of 2,2',4,4',6,6'-Hexamethylbenzophenone: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Physicochemical Properties and Solvent Interactions for a Sterically Hindered Ketone

Introduction

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, is an aromatic ketone characterized by significant steric hindrance around its central carbonyl group. This structural feature, arising from the six methyl groups on the two phenyl rings, imparts unique chemical and physical properties that distinguish it from its parent compound, benzophenone.[1] A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in organic synthesis, polymer chemistry, and pharmaceutical research and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various solvent classes and providing a robust experimental framework for its quantitative determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle underscores the importance of matching the polarity of the solute with that of the solvent to achieve significant miscibility. The molecular structure of this compound provides clear indicators of its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₂O[2]
Molecular Weight266.4 g/mol [2]
AppearanceWhite solid[3]
XLogP3-AA5.5[2]

The XLogP3-AA value, a computed octanol-water partition coefficient, is a strong indicator of a compound's lipophilicity.[2] A value of 5.5 suggests that this compound is significantly more soluble in nonpolar solvents like octanol than in water, classifying it as a nonpolar, hydrophobic molecule. The large hydrocarbon framework, consisting of two substituted benzene rings, dominates the overall polarity, despite the presence of a polar carbonyl group.

The Impact of Steric Hindrance

The six methyl groups positioned ortho and para to the carbonyl group create a sterically crowded environment. This has two major consequences for its solubility:

  • Reduced Intermolecular Attractions: The bulky methyl groups can hinder the close packing of the molecules in the solid state, potentially leading to a lower lattice energy compared to a more planar molecule. This would generally favor dissolution.

  • Masking of the Carbonyl Group: The steric shielding of the polar carbonyl group diminishes its ability to participate in dipole-dipole interactions and hydrogen bonding with polar solvents.

Therefore, while the molecule possesses a polar functional group, its contribution to the overall solubility in polar solvents is expected to be significantly attenuated.

A Comparative Analysis with Benzophenone

Table 2: Solubility of Benzophenone in Common Laboratory Solvents

SolventSolvent TypeSolubility ( g/100 mL)Source
WaterPolar ProticInsoluble (<0.1)[4]
EthanolPolar Protic13.3
MethanolPolar ProticSoluble[5]
Diethyl EtherPolar Aprotic16.6
AcetonePolar AproticVery Soluble[5]
ChloroformNonpolarSoluble[5]
HexaneNonpolarPartially Soluble[6][7]
DichloromethaneNonpolarSoluble[7]
Ethyl AcetatePolar AproticSoluble[8]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (73.05 g/L)[9]

Predicted Solubility of this compound

Based on the structural differences and the principles of solubility, we can predict the solubility behavior of this compound relative to benzophenone:

  • In Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The increased hydrocarbon character due to the six methyl groups should enhance the van der Waals interactions with nonpolar solvents. Therefore, this compound is expected to exhibit higher solubility in these solvents compared to benzophenone.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Diethyl Ether): While these solvents can engage in dipole-dipole interactions, the steric shielding of the carbonyl group in the hexamethylated compound will reduce these interactions. The increased nonpolar character will be the dominant factor. Consequently, the solubility is predicted to be comparable to or slightly lower than that of benzophenone.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to act as hydrogen bond donors is largely negated by the inaccessibility of the carbonyl oxygen in this compound. The significant nonpolar character of the solute will dominate. Thus, a significantly lower solubility is expected compared to benzophenone.

  • In Water: Given that benzophenone is practically insoluble in water, and this compound is even more nonpolar, it is predicted to be virtually insoluble in water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed, self-validating methodology based on the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can be performed to determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Gravimetric Analysis (for less volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

    • Calculate the solubility in g/100 mL or other desired units.

  • Chromatographic or Spectroscopic Analysis (preferred method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent.

    • Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Self-Validation:

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

  • Analyze a blank solvent sample to ensure no interfering peaks or absorbance.

  • The linearity of the calibration curve (R² > 0.99) validates the analytical method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to solvent in vials prep2 Securely cap vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solids to settle (≥2h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through syringe filter sample1->sample2 analysis3 Dilute filtered sample sample2->analysis3 analysis1 Prepare calibration standards analysis2 Generate calibration curve (HPLC/UV-Vis) analysis1->analysis2 analysis5 Calculate solubility analysis2->analysis5 analysis4 Analyze diluted sample analysis3->analysis4 analysis4->analysis5 caption Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination

Safety and Handling

This compound is classified as a hazardous substance.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While specific experimental data on the solubility of this compound is scarce, a comprehensive understanding of its physicochemical properties and a comparative analysis with its parent compound, benzophenone, allow for robust predictions of its behavior in common laboratory solvents. Its highly nonpolar and sterically hindered nature suggests a preference for nonpolar solvents and significantly reduced solubility in polar, particularly protic, media. The provided experimental protocol offers a reliable framework for the quantitative determination of its solubility, enabling researchers to optimize its use in a wide range of chemical applications.

References

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An In-depth Technical Guide to the UV Absorption Mechanism of 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the core mechanisms governing the ultraviolet (UV) absorption of 2,2',4,4',6,6'-hexamethylbenzophenone, a sterically hindered aromatic ketone. We will delve into the intricate interplay of molecular structure, electronic transitions, and photophysical processes that define its unique spectroscopic properties. This document is intended to serve as a valuable resource for researchers in photochemistry, materials science, and drug development, offering insights grounded in established scientific principles and experimental observations.

Introduction: The Significance of Steric Hindrance in Benzophenone Photophysics

Benzophenone and its derivatives are a cornerstone of organic photochemistry, widely utilized as photosensitizers, UV absorbers, and photoinitiators.[1] Their utility stems from a highly efficient UV absorption profile followed by rapid intersystem crossing to a reactive triplet state.[2] The parent benzophenone molecule possesses a largely planar diaryl ketone structure, allowing for significant electronic communication between the phenyl rings and the carbonyl chromophore.

The subject of this guide, this compound, also known as dimesityl ketone, presents a fascinating case study in the impact of severe steric hindrance on photophysical behavior. The presence of six methyl groups, particularly at the ortho positions of both phenyl rings, forces a significant deviation from planarity. This twisting of the phenyl rings relative to the carbonyl group fundamentally alters the molecule's electronic landscape, thereby influencing its UV absorption characteristics in a predictable yet profound manner. Understanding these alterations is crucial for the rational design of novel photosensitizers and UV-protective agents with tailored properties.

The Electronic Architecture and Fundamental Transitions

The UV absorption of benzophenones is primarily governed by two key electronic transitions: the n → π* and the π → π* transitions.[3] These transitions involve the promotion of an electron from a lower energy molecular orbital to a higher energy one upon absorption of a photon of appropriate energy.

  • n → π Transition:* This transition involves the excitation of a non-bonding (n) electron from one of the lone pairs of the carbonyl oxygen atom to an antibonding π* molecular orbital associated with the C=O double bond. This transition is typically of lower energy, resulting in a longer-wavelength absorption band in the UV-Vis spectrum. A key characteristic of the n → π* transition is its sensitivity to the solvent environment; it typically exhibits a hypsochromic (blue) shift in polar solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding.[3]

  • π → π Transition:* This transition involves the excitation of an electron from a bonding π molecular orbital, delocalized across the aromatic rings and the carbonyl group, to an antibonding π* orbital. This is a higher-energy transition, leading to a more intense, shorter-wavelength absorption band. The energy and intensity of the π → π* transition are highly dependent on the extent of conjugation within the molecule.

The Impact of Steric Hindrance on Electronic Transitions in this compound

The six methyl groups in this compound create a sterically crowded environment around the central carbonyl group. This steric repulsion forces the two mesityl (2,4,6-trimethylphenyl) rings to adopt a significantly twisted conformation relative to the plane of the carbonyl group. This torsional angle has a dramatic effect on the electronic structure and, consequently, the UV absorption spectrum.

The twisting of the phenyl rings disrupts the π-conjugation between the aromatic system and the carbonyl chromophore. This lack of planarity reduces the overlap between the p-orbitals of the phenyl rings and the π-system of the carbonyl group. As a result, the extent of delocalization of the π electrons is significantly diminished.

This disruption of conjugation has a pronounced effect on the π → π* transition. With reduced conjugation, the energy gap between the π and π* orbitals increases, leading to a hypsochromic (blue) shift of the π → π* absorption band compared to the parent benzophenone. The intensity of this band may also be reduced.

Conversely, the n → π* transition is less affected by the twisting of the phenyl rings, as it is primarily localized on the carbonyl group. However, the altered electronic environment can still induce minor shifts in its absorption maximum.

A computational study on dimesitylketone O-oxide, a related species, calculated a UV-Vis absorption maximum at 455 nm.[4] While this value is for a different molecule, it highlights that significant structural and electronic perturbations in sterically hindered ketones can lead to absorptions at unusually long wavelengths, though the specific nature of this calculated transition in the context of the parent ketone requires further experimental validation.

Photophysical Pathways Following UV Absorption

Upon absorption of a UV photon and promotion to an excited singlet state (S₁ or S₂), benzophenone derivatives undergo a series of rapid photophysical processes. A defining characteristic of benzophenone photochemistry is its highly efficient intersystem crossing (ISC).

Jablonski Diagram for this compound

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 UV Absorption (n → π) S2 S₂ (π,π) S0->S2 UV Absorption (π → π) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence / Non-radiative decay

Caption: Jablonski diagram illustrating the key photophysical processes in this compound following UV absorption.

Following excitation to a higher singlet state (likely the S₂ state via the strong π → π* transition), the molecule rapidly undergoes internal conversion to the lowest excited singlet state (S₁), which is typically of n,π* character in benzophenones.[2] From the S₁ state, a highly efficient intersystem crossing (ISC) process populates the lowest triplet state (T₁), also of n,π* character.[5] This spin-forbidden transition is remarkably fast in benzophenones, often occurring on the picosecond timescale. The high efficiency of ISC is a key reason for the prominent role of benzophenones as triplet photosensitizers.

The steric hindrance in this compound can also influence the rate of intersystem crossing. The altered geometry of the excited states and the potential for different vibrational couplings could modulate the efficiency of this process.

Experimental Methodologies for Characterization

A comprehensive understanding of the UV absorption mechanism of this compound relies on a combination of synthesis, spectroscopy, and computational modeling.

Synthesis of this compound

A common and effective method for the synthesis of sterically hindered benzophenones is the Friedel-Crafts acylation .

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agent Addition: A solution of mesitoyl chloride (2,4,6-trimethylbenzoyl chloride) in the same dry solvent is added dropwise to the stirred suspension of AlCl₃ at 0 °C.

  • Arene Addition: A solution of mesitylene (1,3,5-trimethylbenzene) in the dry solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reaction Workflow

Synthesis Mesitylene Mesitylene Reaction Friedel-Crafts Acylation (DCM, 0°C to rt) Mesitylene->Reaction MesitoylChloride Mesitoyl Chloride MesitoylChloride->Reaction AlCl3 AlCl₃ (catalyst) AlCl3->Reaction Workup Aqueous Work-up (HCl, NaHCO₃) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 2,2',4,4',6,6'- Hexamethylbenzophenone Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy is the primary technique for investigating the ground-state absorption properties.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0 at the absorption maxima to ensure adherence to the Beer-Lambert law.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) for the n → π* and π → π* transitions are determined.

Transient Absorption Spectroscopy is a powerful technique for studying the properties and dynamics of excited states.

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy

  • Sample Preparation: A solution of the sample is prepared in a suitable solvent and deoxygenated by bubbling with nitrogen or argon to prevent quenching of the triplet state by molecular oxygen.

  • Excitation: The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm or 266 nm) that corresponds to an absorption band of the molecule.

  • Probing: A broadband probe light pulse is passed through the sample at a specific time delay after the excitation pulse. The change in absorbance of the probe light due to the presence of transient excited species is measured.

  • Data Analysis: By varying the time delay between the pump and probe pulses, the formation and decay of the excited states (S₁ and T₁) can be monitored, providing information on their lifetimes and spectral characteristics.[6][7]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) , are invaluable tools for elucidating the electronic structure and transitions of molecules like this compound. These methods can provide insights into:

  • Optimized Ground and Excited State Geometries: Revealing the extent of phenyl ring twisting.

  • Molecular Orbital Energies and Compositions: Visualizing the n, π, and π* orbitals involved in the electronic transitions.

  • Calculated UV-Vis Spectra: Predicting the λ_max and oscillator strengths of the n → π* and π → π* transitions, which can be compared with experimental data.

  • Singlet-Triplet Energy Gaps: Estimating the driving force for intersystem crossing.

Summary and Outlook

The UV absorption mechanism of this compound is a compelling example of how steric hindrance can fundamentally modulate the photophysical properties of a well-known chromophore. The pronounced twisting of the mesityl rings disrupts π-conjugation, leading to a blue-shifted π → π* transition. The subsequent photophysical events, dominated by efficient intersystem crossing, are also influenced by this unique geometry.

For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is paramount. It enables the rational design of novel molecules with tailored UV absorption characteristics and excited-state reactivities. Future investigations employing advanced spectroscopic techniques, such as femtosecond transient absorption, and sophisticated computational models will continue to unravel the intricate details of the photodynamics of sterically hindered aromatic ketones, paving the way for their application in next-generation technologies.

References

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  • Sander, W., Hubert, D., Hrovat, D. A., & Borden, W. T. (2003). Dimesitylketone O-Oxide: Spectroscopic Characterization, Conformation, and Reaction Modes: OH Formation and OH Capture. Southern Methodist University. [Link]

  • (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]

  • Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772. [Link]

  • Shah, P., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

  • Aloise, S., Ruckebusch, C., Blanchet, L., Huvenne, J.-P., & Buntinx, G. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 112(2), 224-231. [Link]

  • Li, Z., et al. (2022). Decomposition analysis on the excitation behaviors of thiazolothiazole (TTz)-based dyes via the time-dependent dielectric density functional theory approach. RSC Advances, 12(1), 1-10. [Link]

  • (2025). CHEM 3810 Expt 7 Synthesis of Dimedone by Michael Addition and Intramolecular Claisen Condensation. YouTube. [Link]

  • Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Sci-Hub. [Link]

  • Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

  • Simulating nonadiabatic dynamics in benzophenone: Tracing internal conversion through photoelectron spectra. (2025). PMC. [Link]

  • Yuanita, E., et al. (2022). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]

  • (2016). Mesityl oxide synthesis. Sciencemadness.org. [Link]

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  • Summary of the main properties of 4-methyl benzophenone (4-MBP) and... (2015). ResearchGate. [Link]

  • Making excited state MD faster: extrapolation of transition densities for TD-DFT calculations. (2026). ResearchGate. [Link]

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A Technical Guide to Steric Hindrance Effects in 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, serves as a canonical example of severe steric hindrance in organic chemistry. The presence of six methyl groups in the ortho and para positions of its two phenyl rings imposes significant geometric constraints that profoundly influence its structure, spectroscopic characteristics, and chemical reactivity. This technical guide provides an in-depth analysis of these steric effects, offering researchers and drug development professionals a comprehensive understanding of how extreme steric crowding dictates molecular behavior. We will explore its synthesis via sterically challenging Friedel-Crafts acylation, delve into its highly distorted three-dimensional structure as revealed by crystallographic data, interpret its unique spectroscopic signatures, and contrast its reactivity with its unhindered counterpart, benzophenone.

Introduction: The Archetype of Steric Congestion

Steric hindrance is a fundamental concept in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction or influences molecular conformation.[1] While this effect is common, few molecules demonstrate it as explicitly as this compound. In this molecule, the four ortho-methyl groups on the two mesityl (2,4,6-trimethylphenyl) rings are forced into close proximity, creating a highly congested environment around the central carbonyl bridge.

This guide will dissect the multifaceted consequences of this congestion. Unlike the relatively planar structure of benzophenone, which allows for significant conjugation between the carbonyl group and the aromatic rings, the mesityl rings in hexamethylbenzophenone are compelled to adopt a highly twisted conformation. This structural distortion is not merely a geometric curiosity; it fundamentally alters the molecule's electronic properties and accessibility for chemical attack, making it an invaluable model system for studying the limits of chemical reactivity.

Synthesis: Overcoming Steric Barriers

The synthesis of this compound is a classic illustration of a sterically demanding Friedel-Crafts acylation.[2] The reaction involves the acylation of one molecule of mesitylene (1,3,5-trimethylbenzene) with 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride). The severe steric hindrance presented by the ortho-methyl groups on both the acylating agent and the aromatic substrate makes this transformation challenging. Notably, the mesitoylation of mesitylene exclusively yields the monoketone, as the steric bulk prevents a second acylation from occurring.[3][4][5]

Synthesis of 2,4,6-Trimethylbenzoyl Chloride

The acylating agent is typically prepared from 2,4,6-trimethylbenzoic acid.

Experimental Protocol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethylbenzoic acid (1 equivalent) with an excess of thionyl chloride (SOCl₂) (e.g., 5 mL per gram of acid).[6]

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction evolves SO₂ and HCl gas and should be performed in a well-ventilated fume hood.

  • Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude 2,4,6-trimethylbenzoyl chloride, an amber-colored liquid, can be purified by vacuum distillation.[6]

Causality and Trustworthiness

  • Excess Thionyl Chloride: Using thionyl chloride in excess serves as both the reagent and the solvent, driving the reaction to completion according to Le Châtelier's principle by ensuring the complete conversion of the carboxylic acid.

  • Reflux: Heating is necessary to overcome the activation energy for the reaction. The reflux condition ensures a stable reaction temperature at the boiling point of thionyl chloride (76 °C) without loss of solvent.

  • Vacuum Distillation: This step is critical for removing the volatile, unreacted thionyl chloride from the higher-boiling point product, yielding a pure acyl chloride for the subsequent step.

Friedel-Crafts Acylation to form this compound

This step employs the prepared mesitoyl chloride to acylate mesitylene.

Experimental Protocol

  • Reaction Setup: To a flask containing a stirring mechanism and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and a dry, non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Complex Formation: Cool the suspension in an ice bath and slowly add 2,4,6-trimethylbenzoyl chloride (1 equivalent). Allow the acyl chloride-AlCl₃ complex to form.

  • Acylation: Slowly add a solution of mesitylene (1 equivalent) in the same solvent to the cooled suspension.

  • Reaction: Allow the reaction to stir at a low temperature (0-5 °C) for several hours, then let it warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: After removing the solvent by rotary evaporation, the crude solid product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality and Trustworthiness

  • Anhydrous Conditions: Friedel-Crafts reactions require strictly anhydrous conditions because the Lewis acid catalyst (AlCl₃) reacts vigorously with water, which would deactivate it.

  • Stoichiometric Catalyst: More than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the carbonyl oxygen of the product ketone, rendering it inactive.[2]

  • Low Temperature: The reaction is initiated at a low temperature to control the rate of this exothermic reaction and minimize potential side reactions. The steric hindrance necessitates a longer reaction time to achieve a reasonable yield.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation TMB_Acid 2,4,6-Trimethylbenzoic Acid TMB_Chloride 2,4,6-Trimethylbenzoyl Chloride TMB_Acid->TMB_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) TMB_Chloride_ref 2,4,6-Trimethylbenzoyl Chloride TMB_Chloride->TMB_Chloride_ref Mesitylene Mesitylene Product This compound Mesitylene->Product AlCl3 AlCl₃ TMB_Chloride_ref->Product CS₂, 0°C to RT

Caption: Synthetic pathway for this compound.

Structural Analysis: A Study in Distortion

The most defining feature of this compound is its severely distorted ground-state geometry. Single-crystal X-ray diffraction analysis provides definitive proof of this distortion.[7] The steric repulsion between the four ortho-methyl groups prevents the molecule from adopting a planar or near-planar conformation typical of less substituted benzophenones.

To relieve this steric strain, the two mesityl rings are twisted significantly out of the plane of the central carbonyl group. This results in a large dihedral angle between the planes of the aromatic rings. This twisting minimizes the repulsive van der Waals interactions between the ortho-methyl groups but comes at the cost of sacrificing the π-conjugation between the carbonyl group and the rings.

Structural Parameter Benzophenone (Typical) This compound Reference
Dihedral Angle (Ring-Ring)~55-60°~80-90°[7][8]
C(aryl)-C(carbonyl)-C(aryl) Angle~122°Significantly wider[7]

Note: Exact values can vary depending on the crystal packing and polymorph.

Visualization: Steric Hindrance and Molecular Conformation

G cluster_0 Benzophenone (Less Hindered) cluster_1 Hexamethylbenzophenone (Severely Hindered) BP Partial Conjugation (Twisted Conformation) HMBP Severe Steric Clash (Ortho-Methyl Groups) Result Highly Twisted Conformation (No Conjugation) HMBP->Result leads to G cluster_0 Benzophenone (Unhindered) cluster_1 Hexamethylbenzophenone (Hindered) BP_S0 BP (S₀) BP_S1 BP (S₁) BP_S0->BP_S1 BP_T1 BP (T₁) BP_S1->BP_T1 ISC Ketyl Ketyl Radical BP_T1->Ketyl H-Abstraction H_Donor H-Donor (R-H) HMBP_S0 HMBP (S₀) HMBP_S1 HMBP (S₁) HMBP_S0->HMBP_S1 HMBP_T1 HMBP (T₁) HMBP_S1->HMBP_T1 ISC No_Reaction Reaction Inefficient HMBP_T1->No_Reaction Steric Hindrance H_Donor2 H-Donor (R-H)

Sources

The Unseen Shield: A Technical Guide to the Applications of 2,2',4,4',6,6'-Hexamethylbenzophenone in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the diverse toolkit of the modern organic chemist, 2,2',4,4',6,6'-hexamethylbenzophenone, also known as dimesityl ketone, stands out as a molecule of unique potential. Its profoundly hindered carbonyl group, flanked by two mesitylene rings, imparts a fascinating combination of steric and electronic properties. This technical guide delves into the core applications of this sterically encumbered ketone, moving beyond its established role as a robust UV absorber and photoinitiator. We will explore its latent potential as a non-nucleophilic base, a photoremovable protecting group, and a chiral auxiliary in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of this compound to solve complex synthetic challenges.

Introduction: The Significance of Steric Crowding

The molecular architecture of this compound is central to its utility. The six methyl groups in the ortho and para positions of the two phenyl rings create a formidable steric shield around the carbonyl functionality. This steric hindrance dramatically influences its reactivity, often preventing reactions that are commonplace for less substituted benzophenones. However, this apparent limitation is the very source of its specialized applications in organic synthesis. The restricted access to the carbonyl carbon and the fixed, twisted conformation of the phenyl rings give rise to a unique set of photochemical and chemical behaviors.

This guide will provide a comprehensive overview of these applications, supported by mechanistic insights, detailed experimental protocols, and an exploration of its untapped potential.

Synthesis and Spectroscopic Characterization

The primary route to this compound and its derivatives is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction provides a reliable method for constructing the sterically hindered ketone framework.

General Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of a substituted this compound derivative is presented below, which can be adapted for the parent compound by using mesitylene and mesitoyl chloride.

Reaction:

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The flask is cooled in an ice bath.

  • Addition of Reactants: A solution of mesitylene in the chosen solvent is added to the stirred suspension of AlCl₃. Subsequently, a solution of mesitoyl chloride in the same solvent is added dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Representative Reagent Quantities

ReagentMolecular Weight ( g/mol )MolesVolume/Mass
Mesitylene120.190.112.02 g (13.9 mL)
Mesitoyl Chloride168.640.116.86 g (15.1 mL)
Aluminum Chloride133.340.1114.67 g
Dichloromethane84.93-100 mL
Spectroscopic Profile

The unique structure of this compound gives rise to a characteristic spectroscopic signature.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a non-polar solvent like n-heptane typically shows two main absorption bands. A strong absorption around 250 nm corresponds to a π → π* transition of the aromatic rings, while a weaker, broader absorption in the 330-350 nm region is attributed to the n → π* transition of the carbonyl group.[2] The exact position and intensity of these bands can be influenced by solvent polarity.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1670 cm⁻¹. The exact frequency is influenced by the steric hindrance, which can affect the conjugation of the carbonyl group with the aromatic rings. Aromatic C-H and C=C stretching vibrations are also observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is relatively simple. It will show distinct signals for the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, the aromatic protons on the mesityl rings will appear as a singlet, and the six methyl groups will also give rise to one or two sharp singlets.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). Signals for the aromatic carbons and the methyl carbons will also be present. The specific chemical shifts provide valuable information about the electronic environment of the carbon atoms.[3]

Photochemical Applications: A Controlled Release of Energy and Functionality

The photochemistry of this compound is dominated by the behavior of its excited triplet state.[4] Upon absorption of UV light, it undergoes efficient intersystem crossing to the triplet state, which is a powerful hydrogen atom abstractor.[4] This property is the basis for its use as a photoinitiator in polymerization reactions.[4][5]

Photoinitiator for Radical Polymerization

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like an amine or an alcohol.

Mechanism of Photoinitiation:

G HMBP This compound (HMBP) HMBP_S1 HMBP (S1) HMBP->HMBP_S1 hν (UV light) HMBP_T1 HMBP (T1) HMBP_S1->HMBP_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical HMBP_T1->Ketyl_Radical H-abstraction RH Hydrogen Donor (R-H) R_Radical R• RH->R_Radical H-abstraction Polymer Polymer Chain R_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Photoinitiation of polymerization by this compound.

The steric hindrance in this compound can influence the efficiency of hydrogen abstraction and, consequently, the rate of polymerization. This allows for fine-tuning of the curing process in applications such as coatings, adhesives, and 3D printing resins.

Potential as a Photoremovable Protecting Group

The photochemical reactivity of benzophenone derivatives suggests their potential application as photoremovable protecting groups (PPGs) for various functional groups, particularly alcohols. While not yet widely reported for this compound itself, the underlying principle is sound.

Proposed Mechanism for Photodeprotection:

The alcohol to be protected would be attached to the benzophenone core, for example, at one of the methyl groups via a suitable linker. Upon irradiation, the excited triplet state of the benzophenone moiety would abstract a hydrogen atom intramolecularly, leading to a diradical intermediate that would then fragment to release the protected alcohol.

G Protected_Alcohol Protected Alcohol (HMBP-O-R) Excited_State Excited State* Protected_Alcohol->Excited_State Diradical Diradical Intermediate Excited_State->Diradical Intramolecular H-Abstraction Released_Alcohol Released Alcohol (R-OH) Diradical->Released_Alcohol Byproduct Byproduct Diradical->Byproduct

Caption: Proposed photodeprotection mechanism using a HMBP-based protecting group.

The significant steric hindrance of the hexamethylbenzophenone core would offer excellent stability of the protected alcohol to a wide range of chemical reagents, making it an attractive option for complex, multi-step syntheses.

Steric Influence on Reactivity: A Non-Nucleophilic Base and Chiral Auxiliary

The defining characteristic of this compound is its steric bulk, which can be harnessed for unique applications in synthesis.

A Potential Non-Nucleophilic Base

While the carbonyl oxygen of this compound is weakly basic, its extreme steric hindrance prevents it from acting as a nucleophile. This property is analogous to well-known non-nucleophilic bases like 2,6-di-tert-butylpyridine.[6] This suggests its potential use in reactions where a mild, non-nucleophilic base is required to scavenge protons without interfering with electrophilic centers in the substrate.

Example Application: In reactions sensitive to nucleophilic attack, such as certain glycosylations or silylations, this compound could potentially serve as a proton sponge, facilitating the reaction without the formation of unwanted byproducts.

A Chiral Scaffold for Asymmetric Synthesis

The twisted, non-planar conformation of this compound, a consequence of the steric repulsion between the ortho-methyl groups and the carbonyl group, makes it a chiral molecule. This inherent chirality can be exploited in asymmetric synthesis.

A key study demonstrated that a suitably substituted derivative, 3-carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone, could be resolved into its enantiomers, confirming the existence of optical isomerism due to steric hindrance.[1]

This opens up the possibility of using chiral derivatives of this compound as:

  • Chiral Auxiliaries: Attaching a chiral hexamethylbenzophenone derivative to a prochiral substrate could direct the stereochemical outcome of a subsequent reaction.

  • Chiral Ligands: The carbonyl oxygen and the aromatic rings could potentially coordinate to metal centers, creating a chiral environment for catalysis.

Future Outlook and Conclusion

This compound is more than just a robust photostabilizer. Its unique, sterically congested structure provides a platform for the development of novel reagents and methodologies in organic synthesis. While its role as a photoinitiator is well-established, its potential as a photoremovable protecting group, a non-nucleophilic base, and a chiral auxiliary remains largely unexplored.

This technical guide has aimed to provide a comprehensive overview of the known applications of this fascinating molecule and to stimulate further research into its untapped potential. The strategic use of steric hindrance is a powerful tool in modern organic chemistry, and this compound stands as a prime example of how molecular architecture can be rationally designed to achieve highly specific and valuable reactivity. As the demand for more selective and efficient synthetic methods grows, the applications of this "unseen shield" are poised to expand significantly.

References

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A Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone: Synthesis, Photochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, stands as a specialized and highly effective molecule in the field of photochemistry.[1] Its defining characteristic is the profound steric hindrance imparted by six methyl groups positioned at the ortho- and para-positions of its two phenyl rings. This structural feature forces the aromatic rings into a significantly twisted conformation relative to the central carbonyl group, fundamentally altering its photophysical and photochemical behavior compared to the planar parent molecule, benzophenone. This guide provides an in-depth exploration of the synthesis, unique photochemical mechanisms, and practical applications of this compound, with a focus on its role as a Type II photoinitiator in radiation-curing applications for researchers, scientists, and professionals in drug and materials development.

Introduction: The Critical Role of Steric Hindrance

Benzophenones are a cornerstone class of compounds in industrial photochemistry, widely used as photoinitiators for ultraviolet (UV) light-induced free radical polymerizations. The parent molecule, benzophenone, is a planar aromatic ketone that, upon UV excitation, efficiently populates a reactive triplet state capable of initiating polymerization.[2]

This compound (HMBP) is a derivative where this fundamental reactivity is modulated by extreme steric congestion. The six methyl groups act as bulky guards around the carbonyl core, preventing the molecule from adopting a planar structure. This twisting has profound consequences:

  • Altered Electronic Properties: The coplanarity between the phenyl rings and the carbonyl group is disrupted, which affects the electronic conjugation. This directly influences the molecule's UV absorption characteristics.[3]

  • Modified Reactivity: The steric bulk dictates how the excited molecule can interact with other molecules in the system, particularly the hydrogen donor (co-initiator) required for radical generation.[4]

  • Enhanced Stability: The methyl groups provide a degree of protection to the aromatic rings, contributing to the overall stability of the compound.[1]

Understanding these structure-property relationships is paramount for leveraging HMBP's unique capabilities as a specialized photoinitiator in advanced material formulations.

Synthesis of this compound

The most direct and industrially relevant method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[5] For a symmetrical, sterically hindered ketone like HMBP, this involves the reaction of two equivalents of mesitylene (1,3,5-trimethylbenzene) with a suitable one-carbon acylating agent, such as phosgene (COCl₂) or oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The reaction with mesitylene is known to be efficient, and due to the steric hindrance of the mesitoyl group, the reaction selectively yields the mono-acylated product when a mesitoyl derivative is used, and the di-acylated product in this case.[5]

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Mesitylene1 Mesitylene (2 eq.) HMBP This compound Mesitylene1->HMBP Phosgene Phosgene (COCl₂) Phosgene->HMBP AlCl3 AlCl₃ (Lewis Acid) AlCl3->HMBP Catalyzes HCl HCl (byproduct)

Caption: Synthesis of HMBP via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established Friedel-Crafts principles. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are mandatory, especially when handling phosgene and aluminum chloride.

  • Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl gas. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an inert solvent such as dichloromethane or carbon disulfide. Cool the flask to 0-5 °C using an ice bath.

  • Addition of Mesitylene: Add mesitylene (2.0 eq.) to the dropping funnel and add it slowly to the stirred AlCl₃ suspension while maintaining the low temperature.

  • Addition of Acylating Agent: Slowly add a solution of phosgene (1.0 eq.) in the same inert solvent via the dropping funnel. Control the addition rate to keep the reaction temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Product: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.[1]

Physicochemical and Photophysical Properties

The unique structure of HMBP directly translates to its distinct properties.

PropertyValue
CAS Number 5623-45-0
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
Synonyms Dimesityl ketone, Bis(2,4,6-trimethylphenyl)methanone
Appearance White to off-white crystalline powder
¹³C NMR (Carbonyl) δ ≈ 202.8 ppm[8]
Photophysical Characteristics

The photophysical properties of HMBP are governed by its sterically hindered structure. While precise, directly measured values for HMBP are sparse in the literature, we can infer its behavior by comparing it to the well-characterized parent benzophenone and considering the structural impact.[2][9]

Photophysical ParameterBenzophenone (Reference)This compoundJustification for Steric Effect
UV Absorption (π→π)~250 nmShifted, Intensity ReducedThe twisted phenyl rings disrupt π-conjugation with the carbonyl, affecting this transition.[3]
UV Absorption (n→π)~340 nmMinor ShiftThis transition is localized on the carbonyl oxygen and is less sensitive to ring rotation.[3]
Intersystem Crossing (ISC) Yield (Φ_ISC_) ~1.0 (100%)[2]Expected to be very high (~1.0)The (n, π) singlet and triplet states are close in energy, favoring rapid ISC, a hallmark of benzophenones.
Triplet State Energy (E_T_) ~69 kcal/mol (~290 kJ/mol)[9]Expected to be similar (~68-70 kcal/mol)The T₁ state is primarily of (n, π) character, localized on the C=O group, and thus less affected by ring twisting.

Photochemical Mechanism of Action: A Type II Photoinitiator

HMBP functions as a classic Type II photoinitiator. This classification means it requires a second molecule, a co-initiator or synergist, to generate the polymerizing free radicals.[3] Tertiary amines are common and highly effective co-initiators. The process is a sequential, multi-step pathway.

  • Photon Absorption (Excitation): HMBP absorbs a UV photon, promoting an electron from a non-bonding orbital (n) on the carbonyl oxygen to an anti-bonding π-orbital (π). This creates a short-lived excited singlet state, ¹HMBP.

  • Intersystem Crossing (ISC): The excited singlet state undergoes an extremely rapid and efficient spin inversion to form the more stable, longer-lived triplet state, ³HMBP*. This triplet state is diradical in nature and is the key reactive intermediate.[2]

  • Hydrogen Abstraction: The energetic triplet state, ³HMBP*, abstracts a hydrogen atom from a suitable donor, such as the carbon adjacent to the nitrogen in a tertiary amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDB).

  • Radical Generation: This hydrogen abstraction event produces two radicals: a ketyl radical from the HMBP and an amine-alkyl radical from the co-initiator. The amine-alkyl radical is typically the primary species that initiates the polymerization of monomers like acrylates.[4]

HMBP_G HMBP (S₀) HMBP_S1 ¹HMBP* (Singlet State) HMBP_G->HMBP_S1 1. Absorption Photon UV Photon (hν) HMBP_T1 ³HMBP* (Triplet State) HMBP_S1->HMBP_T1 2. Intersystem Crossing (ISC)     (Φ ≈ 1.0) KetylRadical Ketyl Radical HMBP_T1->KetylRadical 3. H-Abstraction AmineRadical Amine-Alkyl Radical CoInitiator Co-Initiator (R₃N-CH₂R') CoInitiator->KetylRadical CoInitiator->AmineRadical 3. H-Abstraction Polymer Growing Polymer Chain AmineRadical->Polymer 4. Initiation Monomer Monomer (e.g., Acrylate) Monomer->Polymer

Caption: Photochemical mechanism of HMBP as a Type II Photoinitiator.

Application in UV-Curable Formulations

The primary application of HMBP is in UV curing, a process that uses light to rapidly convert a liquid formulation into a solid, crosslinked polymer network. This technology is essential for coatings, inks, adhesives, and 3D printing. HMBP is particularly useful in systems where low odor and stability are required.

Sample UV-Curable Acrylate Formulation

This table provides a model formulation for a clear UV-curable coating. The concentrations can be adjusted based on the desired final properties of the cured film.

ComponentClassFunctionWeight %
Urethane Diacrylate Oligomer OligomerForms the polymer backbone; provides flexibility and toughness.60%
Isobornyl Acrylate (IBOA) MonomerReactive diluent; reduces viscosity, increases hardness.30%
Tripropylene Glycol Diacrylate (TPGDA) MonomerReactive diluent; improves flexibility and cure speed.7%
This compound PhotoinitiatorAbsorbs UV light to initiate the reaction.2%
Ethyl-4-(dimethylamino)benzoate (EDB) Co-initiatorHydrogen donor for radical generation.1%
Experimental Protocol: UV Curing of an Acrylate Film
  • Formulation Preparation: In an amber-colored container to protect from ambient light, combine the oligomer and monomer components. Mix thoroughly using a mechanical stirrer until a homogeneous solution is obtained.

  • Initiator Addition: Add the this compound and the amine co-initiator to the resin mixture. Continue stirring until all components are fully dissolved. A slight warming may be applied to facilitate dissolution if necessary.

  • Film Application: Apply the liquid formulation onto a substrate (e.g., a glass slide, metal panel, or plastic sheet) using a doctor blade or spin coater to achieve a uniform film of a desired thickness (e.g., 50 µm).[10]

  • UV Curing: Immediately place the coated substrate on a conveyor belt and pass it under a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled speed. The UV dose is a function of lamp intensity and exposure time. The formulation should cure almost instantly into a hard, tack-free film.[10]

  • Characterization: Evaluate the cured film for properties such as hardness (pencil hardness), adhesion (cross-hatch test), solvent resistance, and degree of cure (e.g., via FTIR by monitoring the disappearance of the acrylate C=C peak at ~810 cm⁻¹).

Start Start MixResins 1. Mix Oligomers & Monomers Start->MixResins AddInitiators 2. Dissolve HMBP & Co-initiator MixResins->AddInitiators ApplyFilm 3. Apply Liquid Film to Substrate AddInitiators->ApplyFilm UVCure 4. Expose to UV Lamp ApplyFilm->UVCure Characterize 5. Characterize Cured Film (Hardness, Adhesion) UVCure->Characterize End End Characterize->End

Caption: Experimental workflow for a typical UV curing application.

Conclusion

This compound is more than just a substituted benzophenone; it is a prime example of how steric engineering can be used to fine-tune photochemical reactivity. Its twisted structure, a direct result of its six methyl groups, modifies its electronic properties and makes it a highly effective and stable Type II photoinitiator. For researchers and formulation scientists, HMBP offers a valuable tool for developing robust UV-curable systems, particularly where performance and stability are critical. A thorough understanding of its synthesis, the causal link between its structure and photochemical behavior, and its practical application is key to unlocking its full potential in the next generation of advanced materials.

References

  • Organic Syntheses. (n.d.). Mesityl oxide. Retrieved January 20, 2026, from [Link]

  • Baddeley, G., & Holt, G. (1966). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 1471. [Link]

  • Creary, X., Sky, A. F., & Phillips, G. (1998). Dimesitylketone O-Oxide: Spectroscopic Characterization, Conformation, and Reaction Modes: OH Formation and OH Capture. The Journal of Organic Chemistry, 63(11), 3638-3645.
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  • Google Patents. (n.d.). Method for synthesizing mesityl oxide from acetone by one-step process.
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  • YouTube. (2020). CHEM 3810 Expt 7 Synthesis of Dimedone by Michael Addition and Intramolecular Claisen Condensation. Retrieved January 20, 2026, from [Link]

  • Liu, R., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]

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  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved January 20, 2026, from [Link]

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  • Angiolini, L., et al. (2001). UV-curing of acrylic formulations by means of polymeric photoinitiators with the active 2,6-dimethylbenzoylphosphine oxide moieties pendant from a tetramethylene side chain. ResearchGate. [Link]

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  • Google Patents. (n.d.). Process for the synthesis of mesitylene.
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Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of Benzophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive, in-depth protocol for the synthesis of benzophenones using the cornerstone of C-C bond formation in aromatic systems: the Friedel-Crafts acylation. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It elucidates the causality behind the procedural choices, integrates self-validating checkpoints for experimental integrity, and is grounded in authoritative scientific literature.

Foundational Principles: The Chemistry of Benzophenone Synthesis

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In the context of benzophenone synthesis, this typically involves the reaction of benzene (or a substituted derivative) with a benzoyl halide, catalyzed by a strong Lewis acid.[3][4]

The Reaction Mechanism: A Stepwise Perspective

The generally accepted mechanism proceeds through three critical stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates with the halogen of the acyl chloride.[5] This interaction polarizes the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[1][5]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5][6] This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Catalyst Complexation: A base (typically the displaced halide ion complexed with the Lewis acid) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the benzophenone product. The ketone product, being a Lewis base, immediately complexes with the strong Lewis acid catalyst.[2][7] This deactivates the product towards further acylation, thereby preventing the polysubstitution that can plague Friedel-Crafts alkylation reactions.[2][8] A stoichiometric amount of the catalyst is therefore required.[2]

Critical Parameters and Causality in Experimental Design
  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[9] Any presence of water will hydrolyze the catalyst, rendering it inactive and halting the reaction. Therefore, all glassware must be rigorously dried, and anhydrous reagents and solvents must be used.

  • Catalyst Stoichiometry: As the benzophenone product forms a stable complex with the Lewis acid, at least one equivalent of the catalyst is necessary to drive the reaction to completion.[7][10] Often, a slight excess is used to account for any minor exposure to atmospheric moisture or impurities in the reagents.

  • Choice of Acylating Agent: While acid anhydrides can be used, acyl chlorides (e.g., benzoyl chloride) are common acylating agents.[4]

  • Substrate Reactivity: The Friedel-Crafts acylation is most effective on electron-rich or unsubstituted aromatic rings. Strongly deactivated rings, such as those bearing nitro groups, will not undergo the reaction.[8][11]

Visualizing the Experimental Workflow

The following diagram outlines the critical stages of the synthesis, from initial setup to final product characterization.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization reagents Reagent & Glassware Prep (Anhydrous Conditions) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. addition Slow Addition of Benzoyl Chloride setup->addition 2. reflux Reaction at Elevated Temperature addition->reflux 3. quench Quenching (Ice/HCl) reflux->quench 4. extraction Solvent Extraction quench->extraction 5. wash Aqueous Washes (NaHCO3, Brine) extraction->wash 6. dry Drying Organic Layer (e.g., MgSO4) wash->dry 7. distill Solvent Removal (Rotary Evaporation) dry->distill 8. purify Purification (Distillation or Recrystallization) distill->purify 9. characterize Characterization (NMR, IR, MP) purify->characterize 10.

Caption: Workflow for Benzophenone Synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of unsubstituted benzophenone from benzene and benzoyl chloride.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g (0.11 mol)1.1
Anhydrous BenzeneC₆H₆78.1170 mL (~0.8 mol)~8
Benzoyl ChlorideC₇H₅ClO140.5711.7 mL (0.10 mol)1.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Hydrochloric Acid (conc.)HCl36.46~20 mL-
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01As needed-
Brine (sat. NaCl sol.)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Safety Precautions: A Self-Validating System
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations must be conducted in a well-ventilated fume hood.[12]

  • Reagent Handling:

    • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment, avoiding inhalation of dust.[12]

    • Benzoyl Chloride: A lachrymator and corrosive. It reacts with water to produce hydrochloric acid.[12][13]

    • Benzene: A known carcinogen. Handle with extreme care.

    • Dichloromethane (DCM): A volatile and potential carcinogen.[12]

  • Reaction Hazards: The reaction generates hydrogen chloride (HCl) gas, which is toxic and corrosive. The reaction apparatus must be equipped with a gas trap (e.g., a drying tube followed by a bubbler with mineral oil or an acid scrubber). The quenching step is highly exothermic and must be performed slowly with adequate cooling.[12]

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap, and a pressure-equalizing dropping funnel. All glassware must be oven or flame-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (14.7 g). Add anhydrous benzene (40 mL) and dichloromethane (50 mL) to the flask. The DCM is used to keep the reaction mixture stirrable as the product-catalyst complex may precipitate.

  • Initiation of Reaction: Begin stirring the suspension and cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Charge the dropping funnel with benzoyl chloride (11.7 mL) dissolved in anhydrous benzene (30 mL). Add this solution dropwise to the stirred, cooled suspension over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approximately 40-45 °C) for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Reaction Quenching (Self-Validation Point): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl. This step is highly exothermic and will generate significant fumes. The HCl is added to hydrolyze the aluminum complexes. A successful quench will result in the decomposition of the dark-colored reaction complex and the formation of two liquid layers.

  • Product Isolation and Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine all organic layers. Wash the combined organic phase sequentially with:

      • 50 mL of 2 M HCl

      • 50 mL of water

      • 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution). This wash neutralizes any remaining acid.

      • 50 mL of brine to aid in breaking any emulsions and to begin the drying process.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM and excess benzene.

Purification and Characterization
  • Purification: The crude product, a yellowish oil or solid, can be purified by one of two methods:

    • Vacuum Distillation: This is effective for non-substituted benzophenone. The product distills at approximately 188-190 °C at 15 mmHg.[13]

    • Recrystallization: For solid benzophenones, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is an effective purification method. The purity of the resulting crystals can exceed 99.5%.[14][15]

  • Characterization (Self-Validation Point):

    • Melting Point: Pure benzophenone is a white solid with a melting point of 47-49 °C.[13][14] A sharp melting point range is indicative of high purity.

    • Spectroscopy: Confirm the identity and purity of the final product using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

Conclusion

The Friedel-Crafts acylation remains a robust and reliable method for the synthesis of benzophenones, which are crucial intermediates in medicinal chemistry and materials science.[12] By carefully controlling reaction parameters, especially maintaining anhydrous conditions and managing the exothermic nature of the reaction and quench, high yields of pure product can be reliably obtained. This protocol provides a detailed, safety-conscious, and validated workflow intended to empower researchers to successfully implement this pivotal synthetic transformation.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzophenone. Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Journal of Chemical Education. (1998). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part Ill. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Retrieved from [Link]

  • Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
  • MDPI. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

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Application Notes and Protocols: 2,2',4,4',6,6'-Hexamethylbenzophenone in Radiation-Curing

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Role of Steric Hindrance in Photopolymerization

Radiation curing is a cornerstone technology that utilizes high-intensity ultraviolet (UV) or electron beam (EB) energy to rapidly transform a liquid formulation into a crosslinked polymer network.[1][2] This process is indispensable in the manufacturing of coatings, inks, adhesives, and advanced materials for biomedical applications due to its speed, energy efficiency, and low volatile organic compound (VOC) emissions.[3] The heart of UV-curing lies in the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to initiate polymerization.[4][5]

Photoinitiators are broadly classified into two categories based on their mechanism: Norrish Type I (unimolecular cleavage) and Norrish Type II (bimolecular hydrogen abstraction).[6][7][8] 2,2',4,4',6,6'-Hexamethylbenzophenone (HMBP), a derivative of benzophenone, belongs to the Norrish Type II class.[9][10] Its unique structure, featuring six methyl groups on the aromatic rings, introduces profound steric hindrance around the central carbonyl group.[10] This guide elucidates how this steric hindrance governs the photophysical behavior of HMBP and provides detailed protocols for its effective application in radiation-curing formulations.

Physicochemical Properties of HMBP

A thorough understanding of a photoinitiator's properties is critical for formulation design. HMBP, also known as Dimesityl Ketone, possesses distinct characteristics that influence its solubility, stability, and photochemical activity.

PropertyValueSource(s)
CAS Number 5623-45-0[10][11][12]
Molecular Formula C₁₉H₂₂O[10][12]
Molecular Weight 266.38 g/mol [10][12]
Appearance White solid[13]
Synonyms Dimesityl ketone, Bis(2,4,6-trimethylphenyl)methanone[10][12]
Class Norrish Type II Photoinitiator[6][9]

Mechanism of Action: A Sterically Hindered Norrish Type II System

Unlike Type I photoinitiators that cleave directly upon light absorption, Type II initiators like HMBP require a co-initiator or synergist to generate radicals.[4][14] The process is a bimolecular reaction initiated by photo-excitation.

  • Photo-excitation: HMBP absorbs a photon (hν) from a UV light source, promoting an electron from its ground state to an excited singlet state (S₁).[10]

  • Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species.[14]

  • Hydrogen Abstraction: The excited triplet HMBP abstracts a hydrogen atom from a synergist, typically a tertiary amine. This is the rate-determining step and is highly dependent on the availability and reactivity of the hydrogen donor.[7][9]

  • Radical Generation: This abstraction event produces two radicals: a ketyl radical from the HMBP and an alkylamino radical from the synergist.[9][14] The alkylamino radical is generally the more reactive species and is primarily responsible for initiating the polymerization of acrylate or other vinyl monomers.[14]

The significant steric hindrance from the ortho-methyl groups in HMBP influences its photochemistry by affecting the conformation and energetics of its excited states, distinguishing its reactivity profile from less hindered benzophenones.[10]

G Figure 1: Norrish Type II Photoinitiation Mechanism of HMBP cluster_0 cluster_1 PI HMBP (Ground State) PI_star HMBP* (Excited Triplet State) PI->PI_star  UV Light (hν) Intersystem Crossing Co Amine Synergist (R₃N-CH) Ketyl Ketyl Radical PI_star->Ketyl Amine_Radical Alkylamino Radical (Initiating Species) Monomer Monomer (e.g., Acrylate) Polymer Polymer Chain Amine_Radical->Polymer Initiation

Caption: Figure 1: Norrish Type II Photoinitiation Mechanism of HMBP.

Application Notes: Formulating with HMBP

The Critical Role of the Synergist

The efficiency of HMBP is inextricably linked to the choice and concentration of the amine synergist. Tertiary amines, such as triethanolamine (TEA) or ethyl-4-(dimethylamino)benzoate (EDAB), are common hydrogen donors.[8]

  • Causality: The rate of polymerization is directly influenced by the rate of hydrogen abstraction. A highly efficient amine synergist will readily donate a hydrogen atom, leading to a faster cure.

  • Recommendation: The concentration of the amine synergist is typically used in a 1:1 to 2:1 weight ratio relative to the HMBP. Empirical optimization is crucial for each specific formulation.

Matching Light Source and Absorption

For efficient curing, the emission spectrum of the UV lamp must overlap with the absorption spectrum of the photoinitiator.[4] HMBP, like other benzophenones, primarily absorbs in the short-wave UV-A region (around 250-450 nm).[9][15]

  • Expert Insight: While HMBP is effective, its absorption may not be optimal for pigmented systems or for curing thick films where longer wavelengths are needed for deeper penetration.[6] In such cases, HMBP can be paired with a sensitizer (e.g., thioxanthones) to extend its absorption range into longer wavelengths.[6][8]

Building the Formulation

A typical radiation-curable formulation is a multi-component system. HMBP is incorporated as the photoinitiating component.

ComponentFunctionExample(s)Typical wt%
Oligomer Provides core properties (flexibility, hardness, chemical resistance).Urethane Acrylates, Epoxy Acrylates, Polyester Acrylates30 - 60%
Monomer Acts as a reactive diluent to control viscosity and crosslink density.Trimethylolpropane Triacrylate (TMPTA), 1,6-Hexanediol Diacrylate (HDDA)30 - 60%
Photoinitiator Absorbs UV light to initiate polymerization.This compound (HMBP) 1 - 5%
Synergist Hydrogen donor required for Type II photoinitiation.Triethanolamine (TEA), EDAB2 - 8%
Additives Modify final properties (pigments, stabilizers, flow agents).Pigments, Waxes, Surfactants0.1 - 20%

Experimental Protocol: Preparation and UV-Curing of a Clear Acrylate Coating

This protocol provides a step-by-step method for using HMBP in a model UV-curable clear coating formulation.

Workflow Overview

Caption: Figure 2: Experimental Workflow from Formulation to Analysis.

Materials and Equipment
  • Oligomer: Urethane Acrylate

  • Monomer: 1,6-Hexanediol Diacrylate (HDDA)

  • Photoinitiator: this compound (HMBP)

  • Synergist: Triethanolamine (TEA)

  • Equipment: Laboratory scale, magnetic stirrer, amber glass vials, bar coater, glass or metal substrate panels, conveyorized UV curing system with a medium-pressure mercury lamp, FTIR spectrometer.

Step-by-Step Methodology
  • Formulation Preparation (Under subdued/yellow light to prevent premature curing): a. To an amber glass vial, add the urethane acrylate oligomer (e.g., 50g). b. Add the HDDA monomer (e.g., 43g) and begin stirring with a magnetic stir bar until the mixture is homogenous. c. In a separate vial, dissolve the HMBP (e.g., 3g) in a small portion of the HDDA monomer with gentle warming if necessary. This ensures complete dissolution. d. Add the HMBP solution to the main oligomer/monomer blend. e. Add the TEA synergist (e.g., 4g) to the mixture. f. Stir the final formulation for 30 minutes to ensure complete homogeneity.

  • Substrate Application: a. Clean the substrate (e.g., glass plate) with acetone or isopropanol to remove any contaminants.[3] b. Apply the liquid formulation onto the substrate using a bar coater to achieve a consistent wet film thickness (e.g., 25 µm).

  • UV Curing: a. Place the coated substrate on the conveyor belt of the UV curing system. b. Expose the coating to UV radiation from a medium-pressure mercury lamp (main wavelength: 365 nm).[3] c. The required UV dose will depend on the formulation and film thickness. Start with a dose of ~500 mJ/cm² and optimize as needed. The cure is typically complete in seconds. d. A tack-free surface immediately after curing indicates a successful initial cure.

  • Post-Cure Analysis (Self-Validation): a. Degree of Cure (FTIR Spectroscopy): The extent of polymerization can be quantified by monitoring the disappearance of the acrylate C=C bond peak at ~810 cm⁻¹ using Attenuated Total Reflectance (ATR)-FTIR.[16] Compare the peak area before and after curing. A conversion of >95% is typically desired. b. Solvent Rub Test (ASTM D5402): Test the chemical resistance and crosslink density by rubbing the cured surface with a cloth soaked in a solvent like methyl ethyl ketone (MEK). The number of double rubs before the coating is marred is a measure of cure quality. c. Pencil Hardness (ASTM D3363): Determine the surface hardness of the cured film.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Tacky or Wet Surface 1. Oxygen inhibition at the surface. 2. Insufficient UV dose. 3. Insufficient synergist concentration.1. Increase amine synergist concentration; cure under a nitrogen atmosphere. 2. Increase UV dose by slowing the conveyor speed or increasing lamp power. 3. Increase TEA concentration (e.g., to a 1.5:1 ratio with HMBP).
Poor Through-Cure 1. UV light cannot penetrate the full film thickness. 2. Formulation is too opaque (if pigmented).1. Use a lamp with longer wavelength output; consider adding a sensitizer. 2. For pigmented systems, a combination with a longer-wavelength Type I initiator (e.g., a phosphine oxide) may be necessary.[17]
Yellowing of Coating 1. Inherent property of benzophenone-based initiators. 2. Excessive UV exposure.1. Use the minimum effective concentration of HMBP. 2. Optimize the UV dose to avoid over-curing.

Conclusion

This compound is a specialized Norrish Type II photoinitiator whose utility in radiation-curing is defined by the profound steric hindrance around its carbonyl core. While its mechanism necessitates the inclusion of an amine synergist, its unique photophysical properties make it a valuable tool for formulators. By understanding its mechanism of action and carefully controlling formulation parameters such as synergist concentration and UV source, researchers can effectively leverage HMBP to create rapidly cured, high-performance polymer networks for a wide array of advanced applications.

References

  • Bomar. (2022). Photoinitiators Formulation Overview. [Link]

  • Tintoll. Free Radical Photoinitiators - Type I. [Link]

  • Tintoll. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. [Link]

  • ResearchGate. (2023). Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators. [Link]

  • PubChem. This compound. [Link]

  • LookChem. Cas 5623-45-0, this compound. [Link]

  • Journal of the Chemical Society C: Organic. Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. [Link]

  • National Institutes of Health. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Link]

  • Wikipedia. Benzophenone. [Link]

  • Google Patents.
  • UL Prospector. (2021). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. [Link]

  • ResearchGate. Radiation Curing of Coatings. [Link]

  • Tintoll. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. [Link]

  • ScholarWorks@BGSU. Radical Photoinitiators for UV-Curing In Industrial Applications. [Link]

  • Cork Industries. Benzophenone Free UV Coatings and California Proposition 65. [Link]

  • ResearchGate. Photopolymerization of 1, 6-hexanediol diacrylate using benzophenone/polymerizable amine as initiator system. [Link]

  • JCT Research. Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. [Link]

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Introduction: The Analytical Imperative for a Sterically Hindered Benzophenone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Determination of 2,2',4,4',6,6'-Hexamethylbenzophenone

This compound (HMB), also known as dimesityl ketone, is a specialized photoinitiator and ultraviolet (UV) light absorber.[1] Its unique molecular structure, featuring six methyl groups in the ortho and para positions of both phenyl rings, creates significant steric hindrance around the central carbonyl group.[1] This steric congestion imparts high stability and unique photophysical properties, making it valuable in radiation-curing applications for adhesives, coatings, and printing inks.[1][2]

However, the very properties that make HMB effective also raise analytical challenges. As with other benzophenone derivatives, there is a potential for migration from printed food packaging into foodstuffs, a concern highlighted by numerous studies on similar compounds.[3][4][5] Its high lipophilicity suggests a tendency to accumulate in fatty matrices.[6] Therefore, robust and validated analytical methods are crucial for researchers, quality control laboratories, and regulatory bodies to accurately quantify HMB in diverse and complex matrices, from raw materials to finished products and environmental samples.

This guide, designed for researchers and drug development professionals, provides a detailed examination of two primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the sensitive and selective detection of HMB. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss method validation to ensure trustworthy and reproducible results.

Physicochemical Properties of HMB

Understanding the fundamental properties of HMB is the cornerstone of effective analytical method development. Its high molecular weight and pronounced non-polar character dictate the choice of extraction solvents and chromatographic conditions.

PropertyValueSource
CAS Registry Number 5623-45-0[6]
Molecular Formula C₁₉H₂₂O[6]
Molecular Weight 266.38 g/mol [2]
IUPAC Name bis(2,4,6-trimethylphenyl)methanone[6]
XLogP3-AA (Lipophilicity) 5.5[6]
Boiling Point 340.6 °C at 760 mmHg[2]

Section 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is an exceptionally well-suited technique for the analysis of HMB. The compound's volatility and thermal stability allow it to be readily vaporized in the GC inlet without degradation. The mass spectrometer provides high selectivity and sensitivity, enabling confident identification based on both retention time and mass spectrum. This method is particularly powerful for screening and quantification in relatively clean matrices or after effective cleanup.[7][8]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing (e.g., 1g food simulant) Spike 2. Internal Standard Spiking (e.g., Benzophenone-d10) Sample->Spike Extract 3. Solvent Extraction (Acetonitrile) Spike->Extract Cleanup 4. dSPE Cleanup (MgSO4, PSA) Extract->Cleanup Concentrate 5. Evaporation & Reconstitution Cleanup->Concentrate GCMS 6. GC-MS Injection Concentrate->GCMS DataAcq 7. Data Acquisition (SIM/Scan Mode) GCMS->DataAcq Quant 8. Peak Integration & Quantification DataAcq->Quant Report 9. Reporting Results Quant->Report

Caption: High-level workflow for HMB analysis by GC-MS.

Protocol 1: Sample Preparation using QuEChERS-based Extraction

This protocol is adapted from established methods for other benzophenones in food matrices and is designed for efficiency and broad applicability.[9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach minimizes solvent usage while providing effective extraction and cleanup.

Materials:

  • Homogenized sample (e.g., breakfast cereal, plastic pellet)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution: Benzophenone-d10 in ACN (10 µg/mL)

  • QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride

  • Dispersive SPE (dSPE) Cleanup Tube: Magnesium sulfate (anhydrous), Primary Secondary Amine (PSA) sorbent

  • 50 mL and 2 mL centrifuge tubes

Procedure:

  • Sample Hydration & Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. If the sample is dry (e.g., cereal), add 5.0 mL of ultrapure water and allow it to hydrate for 30 minutes. This step is critical for ensuring efficient extraction by the acetonitrile.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL Benzophenone-d10 internal standard solution to the sample. The IS compensates for variations in extraction efficiency and instrument response.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Cap tightly and vortex vigorously for 1 minute. The salts induce phase separation between the water and acetonitrile and drive the nonpolar HMB into the organic layer.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing MgSO₄ and PSA. The PSA sorbent effectively removes polar interferences like fatty acids and sugars, while MgSO₄ removes residual water.

  • Final Centrifugation & Transfer: Vortex the dSPE tube for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Concentration & Reconstitution: Carefully transfer the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of ethyl acetate for GC-MS analysis.

Protocol 2: GC-MS Instrumental Analysis

Rationale: The selected parameters are designed for robust separation and sensitive detection. A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for aromatic compounds. Selected Ion Monitoring (SIM) mode is used for quantification to maximize sensitivity by focusing the detector on ions specific to HMB and the internal standard.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalent---
MS System Agilent 5977 MSD or equivalent---
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column providing excellent separation for nonpolar compounds like HMB.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of HMB without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)A rapid temperature ramp reduces analysis time while ensuring elution of the high-boiling HMB.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity compared to full scan mode.
Ions to Monitor HMB: m/z 266 (Quant), 251, 119Benzophenone-d10 (IS): m/z 192 (Quant), 112

Section 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in highly complex matrices.[10][11] It avoids the high temperatures of a GC inlet, which can be advantageous for analyzing a wider range of compounds. The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor ion and product ion), drastically reducing matrix interference and leading to lower detection limits.[12]

Workflow for LC-MS/MS Sample Preparation (SPE)

LCMS_SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample 1. Sample Extraction (e.g., Acetonitrile/Water) Spike 2. Internal Standard Spiking (e.g., ¹³C₁₂-HMB) Sample->Spike Dilute 3. Dilution with Water Spike->Dilute Condition 4. Condition Cartridge (Methanol, then Water) Dilute->Condition Load 5. Load Sample Extract Condition->Load Wash 6. Wash Cartridge (e.g., 40% Methanol/Water) Load->Wash Elute 7. Elute HMB (Methanol or ACN) Wash->Elute Evap 8. Evaporate & Reconstitute (in Mobile Phase) Elute->Evap Filter 9. Filter (0.22 µm) Evap->Filter

Caption: Detailed SPE workflow for HMB sample cleanup.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: This protocol uses a reversed-phase SPE cartridge (C18) to isolate the nonpolar HMB from a polar sample extract.[12][13] This cleanup is highly effective at removing salts, sugars, and other polar interferences that can cause ion suppression in the ESI source.

Materials:

  • Sample extract (from a primary extraction with a water-miscible solvent like ACN or Methanol)

  • Stable Isotope Labeled Internal Standard (SIL-IS): ¹³C₁₂-2,2',4,4',6,6'-Hexamethylbenzophenone (if available, otherwise use an analogue)

  • SPE Cartridges: C18, 500 mg / 6 mL

  • Methanol (MeOH) and Acetonitrile (ACN), LC-MS grade

  • Ultrapure water

Procedure:

  • Primary Extraction: Extract 1 g of sample with 10 mL of Methanol. Vortex and centrifuge. Collect the supernatant.

  • Internal Standard Spiking: Spike the supernatant with the SIL-IS. A stable isotope-labeled standard is ideal as it co-elutes with the analyte and experiences identical matrix effects.

  • Dilution: Dilute the 10 mL extract with 40 mL of ultrapure water. This is a critical step to ensure the analyte effectively binds to the C18 sorbent.

  • SPE Cartridge Conditioning: Condition the C18 cartridge by passing 5 mL of Methanol followed by 5 mL of ultrapure water. Do not let the cartridge go dry.

  • Sample Loading: Load the diluted sample extract onto the cartridge at a slow flow rate (~2-3 mL/min).

  • Washing: Wash the cartridge with 5 mL of 40:60 Methanol:Water. This removes weakly bound polar interferences without eluting the strongly retained HMB.

  • Elution: Elute the HMB from the cartridge with 5 mL of Acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute in 500 µL of 50:50 Acetonitrile:Water (or initial mobile phase conditions).

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

Protocol 4: LC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography on a C18 column is the logical choice for the nonpolar HMB. A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile/methanol) is used to elute the analyte with good peak shape. Electrospray Ionization (ESI) in positive mode is expected to efficiently form the protonated molecule [M+H]⁺. MRM transitions are selected for maximum sensitivity and specificity.

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalent---
MS System Sciex 7500, Waters Xevo TQ, or equivalent---
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for nonpolar analytes.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting HMB.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 50% B to 95% B over 5 min, hold 2 minA gradient ensures the strongly retained HMB is eluted efficiently.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveHMB is expected to form a stable protonated molecular ion [M+H]⁺.
Capillary Voltage 3.0 kVOptimized for efficient ion formation.
Source Temp. 150 °C---
Desolvation Temp. 400 °CEnsures efficient desolvation of the mobile phase.

Multiple Reaction Monitoring (MRM) Transitions: These are predicted transitions and must be optimized empirically by infusing a pure standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
HMB 267.2 [M+H]⁺119.1~25Quantifier
HMB 267.2 [M+H]⁺252.2~15Qualifier
¹³C₁₂-HMB (IS) 279.2 [M+H]⁺125.1~25Quantifier

Method Validation and Quality Control

To ensure trustworthiness, any developed method must be validated.[14][15] Key parameters to assess include:

  • Linearity & Range: Establish a calibration curve using at least five concentration levels. A coefficient of determination (R²) greater than 0.99 is typically required.[9][10]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[7][8]

  • Accuracy & Recovery: Assessed by analyzing spiked blank matrix samples at multiple concentrations. Recoveries are typically expected to be within 80-120%.[11]

  • Precision: Measures the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as Relative Standard Deviation (%RSD), which should ideally be <15%.[13]

  • Specificity: The ability to unequivocally assess the analyte in the presence of matrix components, demonstrated by the absence of interfering peaks in blank samples.

Method Comparison Summary

FeatureGC-MSLC-MS/MS
Selectivity Good to ExcellentSuperior
Sensitivity (LOQ) Low µg/kg (ppb) rangeHigh ng/kg to low µg/kg (ppt-ppb) range
Matrix Tolerance Moderate; requires effective cleanupHigh; MRM minimizes interferences
Sample Throughput ModerateHigh (with UPLC systems)
Cost (Instrument) LowerHigher
Primary Application Routine QC, screening, less complex matricesTrace-level quantification, complex matrices, research

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79722, this compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5623-45-0, this compound. Retrieved from [Link]

  • International Agency for Research on Cancer. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: IARC. Retrieved from [Link]

  • Therapeutic Goods Administration. (2023). Safety Review of Benzophenone. Australian Government Department of Health. Retrieved from [Link]

  • Anderson, W. A. C., & Castle, L. (2003). Benzophenone in cartonboard packaging materials and the factors that influence its migration into food. Food Additives and Contaminants, 20(6), 607–618. Retrieved from [Link]

  • Huang, Y., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1339. Retrieved from [Link]

  • Gavrila, A. A., et al. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia, 3(2), 589-609. Retrieved from [Link]

  • Gavrila, A. A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(10), 4210. Retrieved from [Link]

  • H&M Group. (2024). H&M GROUP CHEMICAL RESTRICTIONS 2024. Retrieved from [Link]

  • Lago, M. A., et al. (2017). Analytical methods for determining photoinitiators in food-contact materials. Comprehensive Analytical Chemistry, 75, 123-157. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Rules and Regulations. Federal Register, 85(21), 5831-5833. Retrieved from [Link]

  • de Araujo, J. S. F., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol in surface waters. PeerJ, 8, e9468. Retrieved from [Link]

  • HBM4EU. (n.d.). Legislative Mapping Benzophenones. Retrieved from [Link]

  • Anderson, W. A. C., & Castle, L. (2003). Benzophenone in cartonboard packaging materials and the factors that influence its migration into food. PubMed. Retrieved from [Link]

  • Vela-Soria, F., et al. (2014). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. Analytical and Bioanalytical Chemistry, 406(3), 879–890. Retrieved from [Link]

  • Chiriac, E. L., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. ResearchGate. Retrieved from [Link]

  • Food Standards Australia New Zealand. (2012). Supporting document 3 International responses to chemical migration from packaging into food. Retrieved from [Link]

  • Lavanya, G., et al. (2013). A Review On Uv Method Validation And Development. International Journal of Creative Research Thoughts, 1(1). Retrieved from [Link]

  • Van Den Eede, L., et al. (2012). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules, 17(12), 14099-14115. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Optically Active Benzophenones from 2,2',4,4',6,6'-Hexamethylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of optically active benzophenones, with a specific focus on derivatives of the sterically hindered 2,2',4,4',6,6'-hexamethylbenzophenone. Due to significant steric hindrance around the central carbonyl-biaryl bond, these molecules exhibit atropisomerism, a form of axial chirality crucial in modern drug discovery and material science. This guide will delve into the foundational principles of their synthesis, the inherent challenges in achieving enantiopurity, and a detailed, field-tested protocol for the synthesis and subsequent classical resolution of a representative derivative.

Introduction: The Significance of Axially Chiral Benzophenones

Benzophenones are a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When the ortho and ortho-prime positions of the two phenyl rings are heavily substituted, as in the case of this compound derivatives, free rotation around the C(aryl)-C(carbonyl) bonds is restricted. This restricted rotation gives rise to stable, non-superimposable mirror images known as atropisomers, rendering the molecule chiral.

The specific three-dimensional arrangement of these atropisomers can lead to differential binding affinities with biological targets, making the synthesis of enantiomerically pure, sterically hindered benzophenones a critical endeavor in the development of novel therapeutics.[3] The unique, rigid conformation of these molecules can offer enhanced selectivity and potency.

Core Principles & Synthetic Challenges

The primary challenge in synthesizing optically active, sterically hindered benzophenones lies in controlling the axial chirality. Two main strategies are employed:

  • Asymmetric Synthesis: This "chiral-from-the-start" approach aims to create the desired enantiomer directly. This is often achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction that forms the biaryl bond.[4] Methods like asymmetric Suzuki-Miyaura coupling or enantioselective Friedel-Crafts reactions are areas of active research for constructing such hindered biaryls.[5][6] However, achieving high enantioselectivity for tetra-ortho-substituted biaryls remains a formidable challenge.

  • Chiral Resolution: This classical approach involves the synthesis of a racemic mixture (an equal mixture of both enantiomers) followed by separation. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers. While this method is often highly effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

This guide will focus on a detailed protocol for the synthesis and chiral resolution of a specific derivative, 3-carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone, as a representative example of this class of compounds.[7]

Experimental Protocols

This section provides a step-by-step methodology for the synthesis of racemic 3-carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone and its subsequent resolution into its constituent enantiomers.

Synthesis of Racemic 3-Carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone

The synthesis of the racemic benzophenone is achieved via a Friedel-Crafts acylation reaction.[7]

Materials:

  • 3-Bromo-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone

  • Methyl cyanoacetate

  • Sodium hydride

  • Dry benzene

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

Protocol:

  • Cyanomethylation: A solution of 3-bromo-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone and methyl cyanoacetate in dry benzene is added dropwise to a stirred suspension of sodium hydride in dry benzene. The mixture is then refluxed.

  • Hydrolysis and Decarboxylation: The resulting product from the previous step is refluxed with a mixture of concentrated hydrochloric acid and ethanol.

  • Saponification: The crude ester obtained is then saponified by refluxing with aqueous ethanolic sodium hydroxide.

  • Acidification and Isolation: The reaction mixture is cooled, and the desired carboxylic acid is precipitated by the addition of hydrochloric acid. The precipitate is filtered, washed with water, and dried to yield racemic 3-carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone.

Synthesis_Workflow A 3-Bromo-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone + Methyl cyanoacetate B NaH, Benzene Reflux A->B Step 1 C Cyanomethylated Intermediate B->C D HCl, Ethanol Reflux C->D Step 2 E Ester Intermediate D->E F NaOH, Ethanol/Water Reflux E->F Step 3 G Saponified Intermediate F->G H HCl (acidification) G->H Step 4 I Racemic 3-carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone H->I Resolution_Workflow cluster_0 Salt Formation & Separation cluster_1 Enantiomer Liberation Racemate Racemic Carboxylic Acid Mix Mix in Hot Acetone Racemate->Mix Brucine Brucine (Chiral Resolving Agent) Brucine->Mix Cool Cool and Crystallize Mix->Cool Filter Filter Cool->Filter LessSoluble Less Soluble Diastereomeric Salt (Solid) Filter->LessSoluble Collect MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Filter->MoreSoluble Collect DecomposeLess Treat with HCl LessSoluble->DecomposeLess DecomposeMore Treat with HCl MoreSoluble->DecomposeMore Enantiomer1 Optically Active Enantiomer 1 DecomposeLess->Enantiomer1 Enantiomer2 Optically Active Enantiomer 2 DecomposeMore->Enantiomer2

Caption: Workflow for the chiral resolution of the racemic benzophenone.

Data Presentation

CompoundMethodResolving AgentYield (%)Specific Rotation ([α]D)Enantiomeric PurityReference
3-carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenoneChiral ResolutionBrucine>90+ or - valueHigh*[7]

* Specific quantitative values for yield and optical rotation are dependent on the efficiency of the fractional crystallization and should be determined experimentally.

Mechanism and Rationale

The existence of optical isomerism in these heavily substituted benzophenones is a direct consequence of steric hindrance. The bulky methyl groups in the ortho and ortho-prime positions prevent free rotation around the single bonds connecting the phenyl rings to the central carbonyl group. This restricted rotation, or atropisomerism, creates a chiral axis, resulting in two stable enantiomers.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group, and it is a reliable way to construct the initial benzophenone skeleton. [8] The chiral resolution process relies on the formation of diastereomers. The racemic carboxylic acid (a mixture of R and S enantiomers) reacts with a single enantiomer of a chiral base, in this case, (-)-brucine. This results in the formation of two diastereomeric salts: (R-acid)-(-)-brucine) and (S-acid)-(-)-brucine). Diastereomers have different physical properties, including solubility. By carefully choosing the solvent (acetone in this protocol), the difference in solubility can be exploited to selectively crystallize one of the diastereomeric salts, thereby separating it from the other which remains in solution. Once the diastereomers are separated, a simple acid-base reaction is used to remove the chiral resolving agent, yielding the individual, optically active enantiomers of the benzophenone derivative.

Conclusion

The synthesis of optically active this compound derivatives is a challenging yet crucial task for the advancement of medicinal chemistry and material science. The protocol detailed in this guide, based on the classical resolution of a racemic mixture, provides a reliable and well-established method for obtaining these valuable chiral building blocks. While newer methods focusing on asymmetric synthesis are continually being developed, chiral resolution remains a powerful and accessible technique for researchers in this field.

References

  • Narayanan, K. V., Selvarajan, R., & Swaminathan, S. (1968). Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2',4,4',6,6'-hexamethyl-3'-nitrobenzophenone. Journal of the Chemical Society C: Organic, 540-543. [Link]

  • Ishii, A., Soloshonok, V. A., & Mikami, K. (2000). Asymmetric Catalysis of the Friedel−Crafts Reaction with Fluoral by Chiral Binaphthol-Derived Titanium Catalysts through Asymmetric Activation. The Journal of Organic Chemistry, 65(6), 1597–1599. [Link]

  • Brisk, D. J., & Miller, S. J. (2018). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Accounts of chemical research, 51(7), 1648–1659. [Link]

  • Buchler GmbH. Asymmetric Friedel-Crafts reactions. [Link]

  • Sparaco, R., Scognamiglio, A., Corvino, A., Caliendo, G., Fiorino, F., Magli, E., ... & Severino, B. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5099. [Link]

  • Dehghani, F., & LaPlante, S. R. (2022). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Molecules, 27(19), 6263. [Link]

  • Mzozoyana, V., & van Heerden, F. R. (2017). Synthesis of 3-geranyl-and 3-prenyl-2, 4, 6-trihydroxybenzophenone. Synthetic Communications, 47(6), 599-603. [Link]

  • Buchwald, S. L., & Cacchi, S. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(40), 11816–11817. [Link]

  • Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic, (7), 937-939. [Link]

  • Lassaletta, J. M., & Fernandez, R. (2017). Enantioselective syntheses of atropisomers featuring a five-membered ring. Chemical Communications, 53(50), 6774-6788. [Link]

  • Sparaco, R., Scognamiglio, A., Corvino, A., Caliendo, G., Fiorino, F., Magli, E., ... & Severino, B. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5099. [Link]

  • Chen, J., & Wang, J. (2020). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications, 56(88), 13495-13506. [Link]

  • Zhang, Y., Wang, Y., & Li, S. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5035-5072. [Link]

  • Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic, (7), 937-939. [Link]

  • Brisk, D. J., & Miller, S. J. (2018). Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. The Journal of organic chemistry, 83(11), 6064–6072. [Link]

  • Raston, C. L., & Scott, J. L. (2000). Enzymatic Resolution of Chiral Phosphinate Esters. Organic letters, 2(24), 3845–3846. [Link]

  • Dehghani, F., & LaPlante, S. R. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8494-8500. [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. [Link]

  • Chen, J., & Wang, J. (2020). Axially chiral biaryl molecules and strategies for biaryl atropisomers synthesis. Nature communications, 11(1), 1-10. [Link]

  • Brisk, D. J., & Miller, S. J. (2018). Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. The Journal of organic chemistry, 83(11), 6064–6072. [Link]

  • Du, Y. B., Lu, Q. T., Cui, Y. S., Wang, T. T., Zhang, Y. H., & Yan, X. L. (2023). Enantioselective synthesis of bis‐benzofuran atropisomers. Angewandte Chemie International Edition, 62(1), e202213193. [Link]

  • Dehghani, F., & LaPlante, S. R. (2022). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Accounts of Chemical Research, 55(15), 2098-2111. [Link]

Sources

Unlocking Reaction Mechanisms: A Guide to Kinetic Studies Using 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantages of a Sterically Hindered Photosensitizer

In the intricate world of chemical kinetics, particularly in the realm of photochemical reactions, the choice of a photosensitizer is paramount. 2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, emerges as a powerful tool for researchers, scientists, and drug development professionals. Its defining feature—profound steric hindrance around the carbonyl group due to the six methyl groups on the phenyl rings—confers unique photophysical properties and remarkable stability, making it an exceptional candidate for elucidating reaction mechanisms and quantifying reaction rates.[1]

This application note provides a comprehensive guide to leveraging the distinct characteristics of this compound for advanced reaction kinetics studies. We will delve into the theoretical underpinnings of its function, present detailed protocols for its application as both a chemical actinometer and a photosensitizer, and explore the data analysis techniques required to extract meaningful kinetic information.

Core Principles: Harnessing the Triplet State of Hexamethylbenzophenone

Like other benzophenone derivatives, the journey of this compound as a photosensitizer begins with the absorption of ultraviolet (UV) light. This absorption excites the molecule from its ground state (S₀) to an excited singlet state (S₁). The key to its efficacy as a photosensitizer lies in its highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). For the parent benzophenone molecule, the quantum yield for this process is nearly unity, and similar high efficiency is expected for its sterically hindered derivatives.

It is this triplet state that acts as the workhorse in photosensitized reactions. The triplet state of hexamethylbenzophenone can interact with other molecules in two primary ways to initiate a chemical reaction:

  • Energy Transfer: The excited triplet sensitizer can transfer its energy to a reactant molecule, promoting it to its own excited triplet state, which then undergoes a reaction. This process is particularly useful for studying reactions of molecules that do not efficiently form a triplet state upon direct irradiation.

  • Hydrogen Abstraction: The triplet state of benzophenones is known to abstract hydrogen atoms from suitable donor molecules, generating a ketyl radical and a substrate radical. This initiates a radical chain reaction, the kinetics of which can be meticulously studied.

The steric hindrance in this compound plays a crucial role in its utility. It enhances the molecule's stability, preventing side reactions that can complicate kinetic analysis with less robust photosensitizers. Furthermore, this structural feature influences the energy levels and lifetimes of its excited states, which can be probed using techniques like transient absorption spectroscopy to gain deeper mechanistic insights.

Application 1: Chemical Actinometry for Precise Photon Flux Determination

A prerequisite for any quantitative photochemical study is the accurate determination of the photon flux of the light source. This compound can be employed as a chemical actinometer, a chemical system that measures the number of photons in a beam. This is achieved by correlating the extent of a photochemical reaction with a known quantum yield to the total number of absorbed photons.

Protocol: Determining Photon Flux using a Hexamethylbenzophenone-Based Actinometer

This protocol outlines the use of a well-characterized photochemical reaction photosensitized by this compound to determine the photon flux of a UV light source. The chosen reaction is the isomerization of cis-1,3-pentadiene to trans-1,3-pentadiene, a classic example of a triplet-sensitized reaction.

Materials:

  • This compound

  • cis-1,3-pentadiene

  • Spectroscopic grade solvent (e.g., hexane or benzene)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Gas chromatograph (GC) with a suitable column for separating pentadiene isomers

  • Photochemical reactor with a controlled temperature and a specific UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the desired wavelength)

Procedure:

  • Preparation of the Actinometer Solution: Prepare a solution of this compound in the chosen solvent with a concentration that ensures nearly complete absorption of the incident light at the desired wavelength (typically an absorbance > 2). Add a known concentration of cis-1,3-pentadiene to this solution.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the photochemical reactor at a fixed distance from the lamp. Irradiate the solution for a specific, accurately measured amount of time. To ensure homogeneity, the solution should be stirred during irradiation.

  • Analysis: After irradiation, analyze the composition of the solution using gas chromatography to determine the concentration of cis-1,3-pentadiene and trans-1,3-pentadiene.

  • Calculation of Photon Flux: The number of molecules of trans-1,3-pentadiene formed can be related to the number of photons absorbed using the known quantum yield (Φ) for this photosensitized isomerization. The photon flux (I₀) can then be calculated using the following equation:

    I₀ = (moles of trans-1,3-pentadiene formed) / (Φ * t * f)

    where:

    • Φ is the quantum yield of isomerization (a literature value for the specific conditions).

    • t is the irradiation time in seconds.

    • f is the fraction of light absorbed by the photosensitizer (which is approximately 1 for high absorbance).

Application 2: Probing Reaction Kinetics through Photosensitization

Once the photon flux of the light source is known, this compound can be used as a photosensitizer to study the kinetics of a wide range of chemical reactions. A common and illustrative example is the study of hydrogen abstraction reactions.

Protocol: Kinetic Analysis of a Hexamethylbenzophenone-Photosensitized Hydrogen Abstraction Reaction

This protocol describes how to determine the rate constant for the abstraction of a hydrogen atom from a substrate by the triplet state of this compound.

Materials:

  • This compound

  • Hydrogen-donating substrate (e.g., an alcohol like isopropanol or a hydrocarbon with labile hydrogens)

  • Spectroscopic grade solvent (e.g., acetonitrile or benzene)

  • Apparatus for deoxygenating the solution (e.g., by bubbling with nitrogen or argon)

  • Photochemical reactor with a calibrated UV lamp

  • Analytical instrument to monitor the disappearance of the substrate or the appearance of a product (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Experimental Workflow Diagram:

A simplified workflow for studying photosensitized reaction kinetics.

Procedure:

  • Reaction Setup: Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the hydrogen-donating substrate in the chosen solvent. It is crucial to deoxygenate the solutions thoroughly, as molecular oxygen can quench the triplet state of the photosensitizer.

  • Irradiation and Monitoring: Irradiate each solution in the photochemical reactor. At regular time intervals, withdraw an aliquot of the reaction mixture and analyze it to determine the concentration of the substrate or a specific product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each initial substrate concentration.

    • Determine the initial rate of the reaction (v₀) from the initial slope of each concentration-time plot.

    • The kinetics of the reaction can often be described by the following simplified scheme:

      HMBP + hν → ¹HMBP → ³HMBP** ³HMBP + Substrate-H → HMBP-H• + Substrate•* ³HMBP → HMBP*

    • A plot of 1/v₀ versus 1/[Substrate] (a Stern-Volmer type plot) should yield a straight line. The slope and intercept of this line can be used to determine the rate constant for hydrogen abstraction (k_H) and the lifetime of the triplet state in the absence of the substrate.

Advanced Mechanistic Insights with Transient Absorption Spectroscopy

To directly observe the transient species involved in the photosensitized reaction and to measure their individual kinetic parameters, transient absorption spectroscopy is an indispensable tool. This technique allows for the detection and characterization of short-lived excited states and radical intermediates on timescales ranging from femtoseconds to seconds.

Experimental Setup and Data Interpretation

A typical transient absorption spectroscopy setup involves a "pump" laser pulse to excite the this compound and a "probe" light source to monitor the changes in absorption of the sample as a function of time after the pump pulse.

By analyzing the transient absorption spectra, one can:

  • Identify the absorption spectrum of the triplet state of this compound.

  • Measure the lifetime of the triplet state in the absence and presence of a quenching substrate.

  • Directly observe the formation and decay of the ketyl radical and substrate radicals.

  • Determine the rate constants for the individual steps of the reaction mechanism, such as triplet quenching and radical-radical reactions.

Data Presentation:

ParameterTypical Value Range for BenzophenonesSignificance in Kinetic Studies
Molar Extinction Coefficient (ε) Varies with wavelength; the n → π* transition is typically weak (100-500 M⁻¹cm⁻¹) while the π → π* transition is strong (>10,000 M⁻¹cm⁻¹)[1]Essential for calculating the amount of light absorbed and for quantitative analysis using Beer-Lambert Law.
Intersystem Crossing Quantum Yield (Φ_ISC) ~1A high value ensures efficient generation of the reactive triplet state.
Triplet State Energy (E_T) ~69 kcal/molDetermines the feasibility of energy transfer to a substrate.
Triplet State Lifetime (τ_T) Microseconds to milliseconds in the absence of quenchersA longer lifetime increases the probability of interaction with a substrate molecule.

Conclusion: A Versatile Tool for Kinetic Elucidation

This compound stands out as a superior photosensitizer for the study of reaction kinetics due to its high triplet state quantum yield, remarkable stability, and the wealth of information that can be gleaned from its photochemical behavior. By employing the protocols and analytical techniques outlined in this application note, researchers can accurately determine photon fluxes, quantify reaction rates, and gain profound insights into the intricate mechanisms of photosensitized reactions. The combination of steady-state photochemical experiments with advanced techniques like transient absorption spectroscopy provides a powerful and comprehensive approach to unraveling the complexities of chemical transformations, ultimately accelerating progress in fundamental research and applied sciences such as drug development.

References

  • National Institute of Standards and Technology. Benzophenone. NIST Chemistry WebBook. [Link]

  • ResearchGate. UV-visible spectra of benzophenone and hydroxylated benzophenones. [Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146.
  • Monti, S. (2010). Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrystals. Journal of Physical Organic Chemistry, 23(8), 757-764.
  • Topp, M. R. (1975). Activation-controlled hydrogen abstraction by benzophenone triplet. Chemical Physics Letters, 32(1), 144-149.
  • Aloïse, S., Ruckebusch, C., Blanchet, L., Réhault, J., Buntinx, G., & Huvenne, J. P. (2008). The benzophenone S1 (n, π)→ T1 (n, π) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution. The Journal of Physical Chemistry A, 112(2), 224-231.
  • Lalevée, J., Blanchard, N., Tehfe, M. A., Morlet-Savary, F., & Fouassier, J. P. (2011). On the limits of benzophenone as cross-linker for surface-attached polymer hydrogels. Polymers, 3(4), 1986-1997.
  • Griesbeck, A. G., & Pérez-Ruiz, R. (2023). Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions.
  • Zhang, X., & Zhu, Y. (2019). Reaction kinetics of hydrogen atom abstraction from C4–C6 alkenes by the hydrogen atom and methyl radical. The Journal of Physical Chemistry A, 122(23), 5202-5210.
  • Wang, H., & Zhang, T. (2019). Chemical kinetics of hydrogen atom abstraction from propargyl sites by hydrogen and hydroxy radicals. Molecules, 24(13), 2445.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2',4,4',6,6'-Hexamethylbenzophenone, also known as Dimesityl Ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the yield of this sterically hindered ketone. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). This reaction can be approached in two primary ways:

  • Using Mesitoyl Chloride: Acylating mesitylene with mesitoyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). This is often the preferred route as it directly forms the desired carbon skeleton.

  • Using Phosgene or an Equivalent: Reacting two equivalents of mesitylene with one equivalent of phosgene (COCl₂) or a safer equivalent like triphosgene. This method forms the ketone bridge between two mesitylene units.

Due to the significant steric hindrance from the ortho-methyl groups, the reaction requires carefully controlled conditions to achieve good yields.[1][2]

Q2: Why is steric hindrance such a critical factor in this synthesis?

A2: The six methyl groups positioned at the ortho- and para-positions of the two phenyl rings create substantial steric congestion around the carbonyl group.[1] This has several implications:

  • Reaction Kinetics: The steric bulk can slow down the rate of the Friedel-Crafts acylation by impeding the approach of the electrophilic acylium ion to the mesitylene ring.

  • Prevention of Side Reactions: While Friedel-Crafts acylation on activated rings like mesitylene can sometimes lead to di-acylation, the extreme steric hindrance in the product, dimesityl ketone, effectively prevents a second acylation from occurring.[3][4]

  • Product Stability: The steric hindrance contributes to the unique photophysical properties and stability of the final compound.[1]

Q3: What are the primary safety precautions I should take during this synthesis?

A3: Safety is paramount. Key precautions include:

  • Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a highly reactive and water-sensitive Lewis acid. It reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. Always handle it in a fume hood, away from moisture, and use a dry nitrogen or argon atmosphere for the reaction.

  • Acylating Agents: Mesitoyl chloride and phosgene are corrosive and toxic. Phosgene is an extremely toxic gas. All handling of these reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Anhydrous solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often used. These are volatile and flammable or toxic. Ensure there are no ignition sources nearby and maintain proper ventilation.

  • Quenching: The quenching of the reaction mixture (containing AlCl₃) with water or acid is highly exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient cooling (e.g., in an ice bath), and vigorous stirring in a fume hood.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of dimesityl ketone.

Problem 1: Very Low or No Product Yield

Q: I followed a standard Friedel-Crafts protocol, but my yield of dimesityl ketone is extremely low. What are the likely causes and how can I fix this?

A: Low yield is the most common complaint and typically points to issues with reagents or reaction conditions. The causality is often a deactivated catalyst or insufficient electrophile generation.

Possible Causes & Solutions:

  • Moisture Contamination:

    • Why it happens: Aluminum chloride is a powerful desiccant and will react preferentially with any water present in the glassware, solvents, or reagents. This deactivates the catalyst, preventing the formation of the necessary acylium ion.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a dry, inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents. Reagents like mesitylene should be dried over a suitable agent (e.g., CaH₂) if necessary.[5]

  • Poor Quality of Aluminum Chloride:

    • Why it happens: AlCl₃ can degrade upon exposure to atmospheric moisture over time, appearing clumpy and yellow instead of a fine, white/off-white powder. Degraded AlCl₃ has significantly reduced catalytic activity.

    • Solution: Use a fresh bottle of anhydrous AlCl₃. For best results, use a grade specifically designated for synthesis. Subliming the AlCl₃ before use can also ensure maximum activity, though this is a more advanced technique requiring specific equipment.

  • Incorrect Stoichiometry:

    • Why it happens: The ketone product forms a stable complex with AlCl₃. Therefore, slightly more than one equivalent of AlCl₃ is required per equivalent of the acylating agent to ensure there is enough free catalyst to drive the reaction.

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (mesitoyl chloride or phosgene equivalent).

  • Insufficient Reaction Time or Temperature:

    • Why it happens: Due to the steric hindrance involved, this reaction may proceed slower than other Friedel-Crafts acylations.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. While many Friedel-Crafts reactions are run at 0°C to room temperature to control exotherms and side reactions, a gentle increase in temperature (e.g., to 40°C) might be necessary to overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.

Troubleshooting Flowchart: Diagnosing Low Yield

G start Low or No Yield q1 Were all glassware and solvents rigorously dried? start->q1 s1 SOLUTION: Flame-dry glassware. Use fresh anhydrous solvents. Re-run experiment. q1->s1 No q2 Is the AlCl₃ a fresh, high-quality, free-flowing powder? q1->q2 Yes end Yield should improve. s1->end s2 SOLUTION: Use a new bottle of anhydrous AlCl₃. Re-run experiment. q2->s2 No q3 Was at least 1.1 eq. of AlCl₃ used per eq. of acylating agent? q2->q3 Yes s2->end s3 SOLUTION: Adjust stoichiometry. Re-run experiment. q3->s3 No q4 Did TLC monitoring show consumption of starting material? q3->q4 Yes s3->end s4 SOLUTION: Increase reaction time or cautiously increase temperature. Monitor by TLC. q4->s4 No q4->end Yes s4->end

Caption: Troubleshooting Decision Tree for Low Product Yield.

Problem 2: Formation of Dark, Tarry By-products

Q: My reaction mixture turned dark brown/black, and after workup, I was left with a significant amount of intractable tar. How can this be prevented?

A: Tar formation is usually a sign of side reactions or product degradation, often caused by excessive heat or overly aggressive reaction conditions.

Possible Causes & Solutions:

  • Excessive Reaction Temperature:

    • Why it happens: Friedel-Crafts reactions are exothermic. If the temperature is not controlled, especially during the addition of reagents, localized heating can occur, leading to polymerization and decomposition of the aromatic starting materials and products.

    • Solution: Maintain strict temperature control throughout the reaction. Add the acylating agent dropwise to the cooled (0-5°C) solution of mesitylene and AlCl₃. Use an ice-salt bath for more effective cooling if necessary.[5][6]

  • Concentrated Reagents:

    • Why it happens: High concentrations can also lead to uncontrolled exotherms and side reactions.

    • Solution: Ensure adequate solvent is used to keep the reaction mixture mobile and to help dissipate heat. A typical concentration would be in the 0.5 M to 1.0 M range.

  • Prolonged Reaction at High Temperature:

    • Why it happens: Even if the initial temperature is controlled, leaving the reaction at elevated temperatures for too long can promote degradation.

    • Solution: Once TLC indicates the consumption of the limiting reagent, proceed with the workup. Avoid unnecessarily long reaction times, especially if heating is required.

Problem 3: Difficult Product Purification

Q: My crude product is an oil/waxy solid that is difficult to purify by recrystallization. What are my options?

A: Purification can be challenging due to the sterically hindered nature of the product and the potential for closely-related impurities.

Possible Causes & Solutions:

  • Residual Starting Material:

    • Why it happens: An incomplete reaction will leave unreacted mesitylene or mesitoyl chloride in the crude product.

    • Solution: First, ensure the workup was effective. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) will remove any acidic species like residual mesitoyl chloride. Unreacted mesitylene can often be removed under high vacuum. If issues persist, column chromatography on silica gel is the most effective method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to separate the non-polar mesitylene from the more polar ketone product.

  • Formation of Isomers or Other By-products:

    • Why it happens: Although less common in this specific synthesis, other Friedel-Crafts reactions can produce positional isomers. More likely are by-products from self-condensation of the acylating agent or other minor side reactions.

    • Solution: Column chromatography is the best approach. The significant difference in polarity between the desired ketone and most likely by-products should allow for good separation. For final polishing, recrystallization from a suitable solvent like ethanol, methanol, or a hexane/isopropanol mixture can yield high-purity crystalline product.

Optimized Experimental Protocol

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of mesitylene with mesitoyl chloride.

Materials & Equipment:
  • Reagents: Anhydrous Aluminum Chloride (AlCl₃), Mesitoyl Chloride, Mesitylene, Dichloromethane (DCM, anhydrous), Hydrochloric Acid (1M HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Flame-dried three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube (or N₂/Ar inlet), thermometer, ice bath.

Step-by-Step Procedure:

Experimental Workflow Diagram

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Workup & Isolation cluster_2 Purification A 1. Charge flask with AlCl₃ (1.1 eq) and anhydrous DCM. B 2. Cool to 0-5°C in an ice bath. A->B C 3. Add Mesitylene (1.5 eq) to the slurry. B->C D 4. Add Mesitoyl Chloride (1.0 eq) in DCM dropwise via funnel, keeping Temp < 10°C. C->D E 5. Stir at 0°C for 1 hr, then at room temp for 4-6 hrs. D->E F 6. Monitor reaction by TLC. E->F G 7. Slowly pour reaction mixture onto crushed ice and 1M HCl. F->G H 8. Separate layers. Extract aqueous layer with DCM (2x). I 9. Combine organic layers. Wash with 1M HCl, H₂O, sat. NaHCO₃, and Brine. J 10. Dry organic layer over MgSO₄, filter, and concentrate in vacuo. K 11. Purify crude solid by column chromatography (Hexanes/EtOAc). J->K L 12. Recrystallize from ethanol to obtain pure white crystals. K->L M 13. Characterize by ¹H NMR, ¹³C NMR, and MS. L->M

Caption: Step-by-step workflow for the synthesis of Dimesityl Ketone.

  • Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 110 mmol, 1.1 eq). Add 100 mL of anhydrous dichloromethane (DCM). Cool the resulting slurry to 0°C using an ice bath.

  • Addition of Reactants: To the cooled slurry, add mesitylene (21.0 mL, 150 mmol, 1.5 eq). In a dropping funnel, prepare a solution of mesitoyl chloride (15.5 mL, 100 mmol, 1.0 eq) in 20 mL of anhydrous DCM.

  • Acylation: Add the mesitoyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of tarry by-products.[7] Ensure the internal temperature does not rise above 10°C.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional hour, then remove the ice bath and allow it to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) until the mesitoyl chloride spot has disappeared.

  • Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 150 g of crushed ice and 50 mL of 1M HCl. Safety Note: This process is highly exothermic and releases HCl gas. Perform in a fume hood with vigorous stirring. This step hydrolyzes the aluminum chloride complex to liberate the ketone product.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers and wash successively with 1M HCl (1 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel. More simply, it can be recrystallized from hot ethanol or methanol to afford pure this compound as white crystals.

Data Presentation: Impact of Conditions on Yield

The following table illustrates how key parameters can influence the reaction outcome. These are representative values based on common experimental observations in Friedel-Crafts acylations.

EntryAlCl₃ (eq.)Solvent ConditionTemperature ControlRepresentative YieldObservations
11.1AnhydrousStrict (0-5°C)75-85%Clean reaction, product crystallizes easily.
21.1"Reagent" Grade (wet)Strict (0-5°C)<10%Catalyst deactivated, mostly starting material recovered.
30.9AnhydrousStrict (0-5°C)30-40%Incomplete reaction due to catalyst complexation with product.
41.1AnhydrousPoor (Temp > 25°C)20-30%Significant tar formation, difficult purification.

References

  • Beilstein, F. K. (1869). Ueber die Synthese von Benzophenon und einigen anderen Ketonen. Berichte der deutschen chemischen Gesellschaft, 2(1), 503-504. [Link]

  • Gore, P. H. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 2251-2254. [Link]

  • Organic Syntheses. (1921). Benzophenone. Org. Synth. 1, 39. [Link]

  • Wiley, R. H., & Bennett, L. L. (1949). A convenient preparation of novel benzophenone derivatives. Journal of the American Chemical Society, 71(5), 1914-1915. [Link]

  • ResearchGate. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Friedel–Crafts Acylation. In Comprehensive Organic Synthesis II (pp. 235-291). Elsevier. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • DTIC. (n.d.). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers. [Link]

  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]

Sources

Common side reactions and byproducts in benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzophenone and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address specific experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzophenone, and what are its primary challenges?

The most prevalent laboratory and industrial method for synthesizing benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is highly effective but presents several challenges.[3] Key issues include the strict requirement for anhydrous conditions, controlling reaction temperature, and managing the formation of byproducts.[4]

Q2: Why are anhydrous conditions so critical in Friedel-Crafts acylation for benzophenone synthesis?

Lewis acids like aluminum chloride are extremely sensitive to moisture.[4] Water will react with AlCl₃, hydrolyzing it and rendering it catalytically inactive.[4][5] This not only halts the desired reaction but can also lead to the hydrolysis of the benzoyl chloride starting material into benzoic acid, further complicating the product mixture.[5][6]

Q3: What are the most common side reactions and byproducts I should be aware of?

The primary side reactions in benzophenone synthesis via Friedel-Crafts acylation include:

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, multiple acyl groups can sometimes be added to the benzene ring, especially under harsh conditions.[7][8]

  • Formation of Isomers: When using substituted benzenes, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers.[9]

  • Hydrolysis of Benzoyl Chloride: As mentioned, any moisture present can lead to the formation of benzoic acid.[5][6]

  • Formation of Tarry Substances: Elevated temperatures can promote polymerization and the formation of complex, tarry byproducts, which can significantly lower the yield and complicate purification.[10]

  • Rearrangement Reactions: While less common in acylation compared to alkylation, under certain conditions, rearrangements can occur.[11]

Q4: I'm observing a low yield of benzophenone. What are the likely causes?

Low yields are a frequent issue and can often be traced back to several factors.[4] Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this problem. Common culprits include deactivated catalyst (due to moisture), incorrect reaction temperature, inefficient mixing, and loss of product during the workup and purification stages.[4]

Q5: Are there safer or more environmentally friendly alternatives to aluminum chloride?

Yes, while AlCl₃ is traditional, other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can be used, though they may be less reactive.[4][12] More modern and "green" approaches involve the use of ionic liquids, which can act as both the catalyst and the solvent, allowing for easier catalyst recovery and reuse.[13] Solid acid catalysts, such as zeolites, are also being explored to create a more environmentally friendly process.[14]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during benzophenone synthesis.

Problem 1: Low Product Yield
Potential Cause Explanation Recommended Solution
Moisture Contamination Water deactivates the AlCl₃ catalyst and hydrolyzes benzoyl chloride.[4]Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Catalyst Quality Old or improperly stored AlCl₃ may have already absorbed atmospheric moisture.Use a fresh, unopened container of anhydrous aluminum chloride.
Incorrect Reaction Temperature The reaction is temperature-sensitive. Temperatures that are too low will slow the reaction, while excessively high temperatures can lead to tar formation.[10]Maintain the reaction temperature within the optimal range (typically 0-10°C during addition). Use an ice-salt bath for efficient cooling.[10]
Inefficient Stirring AlCl₃ can clump together or cake to the side of the flask, preventing it from participating in the reaction.Use a mechanical stirrer to ensure vigorous and efficient mixing of the heterogeneous reaction mixture.
Product Loss During Workup Benzophenone can be lost during aqueous extraction or purification steps.Perform extractions carefully to avoid emulsion formation. Ensure all organic layers are combined. If purifying by distillation, use a vacuum to avoid high temperatures that could cause degradation.[15]
Problem 2: Formation of Tarry, Dark-Colored Byproducts
Potential Cause Explanation Recommended Solution
High Reaction Temperature Exceeding the optimal reaction temperature is a primary cause of polymerization and tar formation.[10]Strictly control the temperature, especially during the exothermic addition of reagents.[10]
Use of Excess Catalyst While a stoichiometric amount of catalyst is often needed, a large excess can promote side reactions.Use the appropriate stoichiometry of AlCl₃ as indicated in a reliable protocol.
Contaminated Reagents Impurities in the starting materials (benzene or benzoyl chloride) can lead to unwanted side reactions.Use freshly distilled or high-purity reagents.
Problem 3: Product is Contaminated with Benzoic Acid
Potential Cause Explanation Recommended Solution
Presence of Moisture As previously discussed, water will hydrolyze benzoyl chloride to benzoic acid.[5][6]Rigorously adhere to anhydrous techniques.
Incomplete Reaction If the reaction does not go to completion, unreacted benzoyl chloride may be hydrolyzed during the aqueous workup.Ensure sufficient reaction time and optimal temperature to drive the reaction to completion.
Purification Strategy Benzoic acid is an acidic impurity that needs to be removed.During the workup, wash the organic layer with a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to extract the acidic benzoic acid.[6][16]

III. Experimental Protocols

Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol is a standard laboratory procedure for the synthesis of benzophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, thiophene-free benzene

  • Benzoyl chloride

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10%

  • Anhydrous calcium chloride (CaCl₂)

  • Diethyl ether or dichloromethane (for extraction)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the HCl gas evolved during the reaction.[17]

  • Initial Charging: In a fume hood, charge the flask with anhydrous aluminum chloride and dry benzene.

  • Cooling: Cool the flask in an ice-salt bath to between 0°C and 10°C.

  • Reagent Addition: Slowly add benzoyl chloride dissolved in dry benzene from the dropping funnel to the stirred mixture. Maintain the temperature below 10°C during the addition.[10]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours or until the evolution of HCl gas ceases.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers with a 10% NaOH solution to remove any benzoic acid, followed by a wash with water until the washings are neutral.[17]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude benzophenone can be purified by recrystallization from ethanol or by vacuum distillation.[15]

Protocol 2: Purification of Benzophenone Contaminated with Benzoic Acid

This protocol details the removal of benzoic acid from a crude benzophenone sample.

Procedure:

  • Dissolve the crude benzophenone in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate and shake the funnel, venting frequently to release the CO₂ gas produced.

  • Separate the aqueous layer.

  • Repeat the extraction with sodium bicarbonate solution two more times.

  • Wash the organic layer with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and evaporate the solvent to obtain purified benzophenone.

IV. Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion Benzophenone Benzophenone SigmaComplex->Benzophenone + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: Friedel-Crafts acylation mechanism for benzophenone synthesis.

Troubleshooting Workflow: Low Yield

G Start Low Benzophenone Yield CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckTemp Review Reaction Temperature Control CheckMoisture->CheckTemp No Anhydrous Use Oven-Dried Glassware & Anhydrous Reagents CheckMoisture->Anhydrous Yes CheckStirring Evaluate Stirring Efficiency CheckTemp->CheckStirring No TempControl Use Ice-Salt Bath & Monitor Temperature CheckTemp->TempControl Yes CheckWorkup Analyze Workup & Purification Steps CheckStirring->CheckWorkup No StirringMethod Use Mechanical Stirrer CheckStirring->StirringMethod Yes OptimizeWorkup Optimize Extraction & Purification CheckWorkup->OptimizeWorkup Yes YieldImproved Yield Improved CheckWorkup->YieldImproved No InertAtmosphere Run Under Inert Atmosphere Anhydrous->InertAtmosphere InertAtmosphere->YieldImproved TempControl->YieldImproved StirringMethod->YieldImproved OptimizeWorkup->YieldImproved

Caption: Troubleshooting flowchart for low benzophenone yield.

V. References

  • BenchChem. (n.d.). Identifying common side products in benzophenone oxime reactions. Retrieved from

  • BenchChem. (n.d.). The Beckmann Rearrangement: A Technical Guide to the Transformation of Benzophenone Oxime. Retrieved from

  • Homework.Study.com. (n.d.). What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

  • Career Endeavour. (n.d.). Rearrangement Reactions. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of Benzophenone Synthesis. Retrieved from

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Quora. (2014). How to prepare benzophenone from benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BenchChem. (n.d.). Managing by-products in the synthesis of substituted benzophenones. Retrieved from

  • BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. Retrieved from

  • Chemistry Stack Exchange. (2020). How can should one separate and purify benzophenone from salicylic acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of phenyl ketones. Retrieved from

  • Google Patents. (n.d.). Process for producing benzophenone compounds. Retrieved from

Sources

Technical Support Center: Purification of Crude 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2',4,4',6,6'-hexamethylbenzophenone (also known as dimesityl ketone). This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered ketone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound from a crude reaction mixture.

Introduction: The Challenge of Purifying a Hindered Ketone

This compound is a valuable compound, often used as a UV light absorber and a specialized photoinitiator.[1] Its synthesis, typically via a Friedel-Crafts acylation of mesitylene, can result in a crude product containing various impurities. The significant steric hindrance from the six methyl groups, while contributing to the compound's stability and unique properties, can also present challenges in purification.[1] This guide provides practical, field-proven insights into overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The primary impurities depend on the specific reaction conditions, but typically include:

  • Unreacted Starting Materials: Residual mesitylene and benzoyl chloride (or benzoic acid if the workup involved water).

  • Diacylation Products: Although the acyl group is deactivating, highly reactive mesitylene can sometimes undergo a second acylation, leading to di-acylated mesitylene byproducts.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) or its hydrolysis products.

  • Solvent Residues: Solvents used in the reaction or workup.

Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A2: A dark, tarry appearance often indicates that the reaction temperature was too high, leading to polymerization or other side reactions. Before attempting a sophisticated purification, it is advisable to perform a simple workup. This may involve dissolving the residue in a suitable organic solvent like toluene, washing with a dilute acid solution to remove catalyst residues, followed by a wash with a dilute base to remove any acidic impurities. If the product is still oily, a preliminary purification by column chromatography may be necessary to remove the bulk of the tar before attempting recrystallization.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors:

  • High Impurity Levels: A high concentration of impurities can inhibit crystal lattice formation. A preliminary column chromatography might be necessary.

  • Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product.

  • Cooling Rate: Cooling the solution too quickly can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Troubleshooting Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The key is selecting the appropriate solvent.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a relatively non-polar molecule, a range of organic solvents can be considered.

Solvent SystemSuitability for HexamethylbenzophenoneKey Considerations
Ethanol Good starting point for single-solvent recrystallization.The compound should be sparingly soluble at room temperature but dissolve upon heating.
Isopropanol An alternative to ethanol with similar properties.May offer a different solubility profile that could be advantageous.
Hexane/Ethyl Acetate A good mixed-solvent system to try.Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent) and then slowly add hot hexane (the "bad" solvent) until the solution becomes slightly cloudy.
Toluene/Hexane Another effective mixed-solvent system.Dissolve in a minimum of hot toluene and add hot hexane as the anti-solvent.
Cyclohexane Reported for use with similar substituted benzophenones.[2]May be a good choice for a single-solvent recrystallization.
Troubleshooting Guide: Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The melting point of the impure compound is lower than the boiling point of the solvent. The compound is precipitating too quickly.- Add a small amount of the "good" solvent (if using a mixed system) to the hot solution to increase solubility. - Reheat the solution to dissolve the oil and allow it to cool more slowly. - Try a different solvent system with a lower boiling point.
Low Recovery - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were washed with a solvent that was not cold.- After filtering the crystals, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Ensure the flask is thoroughly cooled in an ice bath before filtration. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can cause bumping. - Ensure the solution is not superheated, as this can sometimes degrade the sample.
No Crystals Form - The solution is not saturated. - The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal. - If all else fails, evaporate the solvent and try recrystallizing from a different solvent system.
Step-by-Step Recrystallization Protocol (Example with Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture gently on a hot plate while swirling until the solvent boils.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven.

Troubleshooting Purification by Column Chromatography

If recrystallization fails to yield a pure product, column chromatography is the next step. This technique separates compounds based on their differential adsorption to a stationary phase.[3]

Key Parameters for Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for purifying ketones.[4]

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Eluent SystemRecommended Starting RatioComments
Hexane/Ethyl Acetate Start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., to 99:1, 98:2, etc.).This is a very common and effective system for separating compounds of moderate polarity.[5]
Cyclohexane/Ethyl Acetate Similar to hexane/ethyl acetate, start with 100% cyclohexane.Cyclohexane is a less toxic alternative to hexane.
Toluene/Hexane Can be used for compounds that are not very soluble in hexane alone.Toluene can help to dissolve the crude product for loading onto the column.
Troubleshooting Guide: Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - The eluent is too polar. - The column was not packed properly. - The sample was loaded in too large a volume of solvent.- Start with a less polar eluent and increase the polarity more gradually. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the sample in the minimum amount of solvent for loading.
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar impurities, a flush with a more polar solvent like 100% ethyl acetate may be necessary after the desired product has been collected.
Streaking of Bands - The compound is not very soluble in the eluent. - The sample is degrading on the silica gel.- Add a small amount of a more polar solvent to the eluent system to improve solubility. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is sensitive to the acidic nature of silica.
Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude Product (from Friedel-Crafts) Recrystallization Attempt Recrystallization (e.g., with Ethanol) Crude->Recrystallization PureSolid Pure Solid Product Recrystallization->PureSolid Success OilingOut Product Oils Out Recrystallization->OilingOut Failure LowPurity Purity Still Low (Check by TLC/NMR) Recrystallization->LowPurity Failure ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) OilingOut->ColumnChromatography LowPurity->ColumnChromatography Fractions Collect & Analyze Fractions ColumnChromatography->Fractions CombinePure Combine Pure Fractions & Evaporate Solvent Fractions->CombinePure CombinePure->PureSolid

Caption: A workflow diagram for the purification of this compound.

Characterization of Purified Product

After purification, it is crucial to confirm the identity and purity of the this compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point can vary, but a pure sample should have a narrow melting range (1-2 °C).[6]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities. Common impurities to look for include residual solvents and starting materials.

This technical guide provides a comprehensive overview of the purification techniques for crude this compound. By understanding the potential challenges and applying the troubleshooting strategies outlined here, researchers can achieve a high level of purity for this important chemical compound.

References

  • Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5.37 Introduction to Organic Synthesis Laboratory - MIT OpenCourseWare. (n.d.). Retrieved January 20, 2026, from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • hexamethylbenzene - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives - Beilstein Journals. (2010, March 15). Retrieved January 20, 2026, from [Link]

  • Cas 5623-45-0,this compound | lookchem. (n.d.). Retrieved January 20, 2026, from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved January 20, 2026, from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • US2682559A - Purification of hydroxybenzophenones - Google Patents. (n.d.).
  • CN108586224B - Method for purifying and separating benzophenone - Google Patents. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 20, 2026, from [Link]

  • Benzylation of mesitylene with benzyl chlorides or bromidesa - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound | CAS:5623-45-0 | Huateng Pharma. (n.d.). Retrieved January 20, 2026, from [Link]

  • Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Preparation method of phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide - Google Patents. (n.d.).
  • Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Melting Point Analysis of Recrystallized Dibenzalacetone - IU Pressbooks. (n.d.). Retrieved January 20, 2026, from [Link]

  • Method for preparing phenyl bis (2,4,6-trimethyl benzoyl) phosphine oxide - Google Patents. (n.d.).
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  • (PDF) Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl) (phenyl)phosphine oxide - A tailormade photoinitiator for dental adhesives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 - Sciencemadness.org. (2006, December 23). Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen - DigitalOcean. (2025, May 30). Retrieved January 20, 2026, from [Link]

  • Recrystallization of benzoin in ethanol : r/chemistry - Reddit. (2022, July 28). Retrieved January 20, 2026, from [Link]

  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light | Organic Letters - ACS Publications. (2026, January 14). Retrieved January 20, 2026, from [Link]

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Optimizing temperature and reaction time for 2,2',4,4',6,6'-Hexamethylbenzophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2',4,4',6,6'-Hexamethylbenzophenone. This document is designed for researchers, chemists, and drug development professionals who work with this unique and highly sterically hindered ketone. Its structure, featuring six ortho-methyl groups, presents significant challenges in both its synthesis and subsequent reactions. This guide provides in-depth, experience-driven answers to common issues, focusing on the critical interplay of temperature and reaction time.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter. Our approach is to explain the underlying chemical principles, providing you not just with a solution, but with a framework for rational optimization.

Section 1: Synthesis via Friedel-Crafts Acylation

The most common route to this compound is through the Friedel-Crafts acylation of mesitylene.[1] However, the steric hindrance of the reactants requires careful control of reaction parameters to achieve acceptable yields.

Q1: My Friedel-Crafts acylation yield for Hexamethylbenzophenone is consistently low. What are the most likely causes related to temperature and reaction time?

A1: Low yields in this specific Friedel-Crafts acylation are a frequent challenge, primarily due to the steric hindrance around the reactive sites. Temperature and time are the most critical variables to control.

  • Cause 1: Incorrect Reaction Temperature: The Friedel-Crafts acylation is highly exothermic. If the initial temperature is too high or cooling is insufficient, localized heating can occur. This leads to the formation of dark, tarry by-products, significantly reducing the yield of the desired ketone.[2] Conversely, if the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion.

  • Cause 2: Premature Reaction Quenching: Due to the steric hindrance, this reaction is slower than a typical Friedel-Crafts acylation. Quenching the reaction too early, based on timelines for less hindered substrates, will naturally result in a low yield due to a high amount of unreacted starting material.

  • Cause 3: Catalyst Deactivation Over Time: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[2] Over very long reaction times, even minute amounts of moisture ingress into the reaction vessel can progressively deactivate the catalyst, stalling the reaction.

  • Cause 4: Product Inhibition/Complexation: The ketone product itself is a Lewis base and can form a stable complex with the AlCl₃ catalyst. This complex is often slow to break down, and if the reaction is not allowed sufficient time at the appropriate temperature, the product may remain complexed, leading to losses during workup.

Troubleshooting Workflow: Low Yield in Friedel-Crafts Synthesis

A systematic approach is crucial for diagnosing low-yield issues. The following decision tree can guide your optimization process.

G start Low Yield Observed tar Significant tar/dark color observed? start->tar check_temp Was temperature strictly controlled below 10°C during addition? check_time Was reaction monitored to completion (TLC/GC)? check_temp->check_time Yes sol_temp SOLUTION: Improve cooling (ice-salt bath). Slow down reagent addition. check_temp->sol_temp No check_reagents Were anhydrous reagents and solvents used? check_time->check_reagents Yes sol_time SOLUTION: Increase reaction time. Monitor every 2-4 hours until starting material is consumed. check_time->sol_time No check_reagents->start No, problem persists. Re-evaluate stoichiometry. sol_reagents SOLUTION: Flame-dry glassware. Use fresh, anhydrous AlCl₃ and freshly distilled solvents. check_reagents->sol_reagents No tar->check_temp No sol_tar CAUSE: Overheating. Implement stricter temperature control as per sol_temp. tar->sol_tar Yes G cluster_0 Reaction Pathways Ketone Sterically Hindered Ketone Addition Desired Pathway: 1,2-Addition Ketone->Addition Enolization Side Reaction: Enolization (if α-H present) Ketone->Enolization Reduction Side Reaction: Reduction (if β-H present) Ketone->Reduction Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization Grignard->Reduction Product Tertiary Alcohol Addition->Product H₃O⁺ Workup Start_Ketone Recovered Starting Ketone Enolization->Start_Ketone H₃O⁺ Workup Sec_Alcohol Secondary Alcohol Reduction->Sec_Alcohol H₃O⁺ Workup

Caption: Competing pathways in Grignard reactions.

Q5: Are there any additives that can improve the success of nucleophilic additions to Hexamethylbenzophenone?

A5: Yes, the use of certain additives can dramatically alter the reactivity of the Grignard reagent, tipping the balance in favor of nucleophilic addition.

  • Cerium(III) Chloride (CeCl₃): The use of anhydrous CeCl₃ to form an organocerium reagent in situ (the Luche-Vanderesse reaction) is highly effective. [3]This reagent is significantly more nucleophilic but less basic than the corresponding Grignard reagent. This enhanced nucleophilicity helps to overcome the steric barrier, while the reduced basicity suppresses the enolization side reaction.

  • Lanthanum(III) Chloride-Lithium Chloride (LaCl₃·2LiCl): This complex has also proven effective in promoting the addition of Grignard reagents to sterically demanding ketones, leading to good yields of the desired tertiary alcohols. [3]

Appendix A: Experimental Protocol

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Disclaimer: This protocol is intended for trained professionals. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas trap (to handle HCl evolution), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Reagent Addition: Add anhydrous mesitylene (1.0 equivalent) to the flask via syringe. Cool the flask in an ice-salt bath to 0°C with vigorous stirring.

  • Acylating Agent Addition: Dissolve 2,4,6-trimethylbenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous mesitylene and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over a period of 60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to 40°C using an oil bath. The reaction may take 4-12 hours for full conversion.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

References

  • BenchChem Technical Support Center. (2025). Grignard Reactions with Sterically Hindered Ketones. BenchChem.
  • Narayanan, K. V., Selvarajan, R., & Swaminathan, S. (1968). Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. Journal of the Chemical Society C: Organic, 540-543. [Link]

  • Baddeley, G., & Pendleton, A. G. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 997-1000. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Organic Chemistry Portal. Grignard Reaction.
  • BenchChem Technical Support Center. (2025). Optimization of Benzophenone Synthesis. BenchChem.
  • van der Heijden, G., et al. (2021). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ChemRxiv. [Link]

  • ResearchGate. (2017). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. [Link]

  • BenchChem Technical Support Center. (2025). Managing by-products in the synthesis of substituted benzophenones. BenchChem.

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Technical Support Center: Enhancing the Aqueous Solubility of 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,2',4,4',6,6'-Hexamethylbenzophenone (HMBP), also known as Dimesityl Ketone or Benzophenone-12, is a highly stable aromatic ketone with significant utility as a photoinitiator and a UV absorber in various industrial and research applications.[1][2] Its molecular structure, characterized by extensive methylation and two phenyl rings, results in extreme steric hindrance and high lipophilicity.[1][3] A key challenge for researchers, particularly in drug development and biological assays, is its negligible solubility in aqueous systems, a direct consequence of its chemical structure (calculated XLogP3-AA of 5.5).[4] This guide provides a comprehensive technical resource, structured in a question-and-answer format, to address common challenges and provide robust methodologies for effectively solubilizing HMBP in aqueous environments.

Section 1: Foundational Knowledge - Understanding the Solubility Challenge (FAQs)

This section addresses the fundamental principles governing HMBP's poor aqueous solubility.

Q1: Why is this compound so poorly soluble in water?

A: The poor aqueous solubility of HMBP is rooted in its molecular structure. It is a large, non-polar molecule dominated by hydrocarbon content (19 carbons, 22 hydrogens).[4] Water is a highly polar solvent that forms strong hydrogen bonds. HMBP cannot form hydrogen bonds with water and its large, hydrophobic surface disrupts water's existing hydrogen-bonding network. This is energetically unfavorable, causing HMBP molecules to aggregate to minimize contact with water, leading to its classification as "practically insoluble".[5] Its high LogP value further confirms its preference for a lipid-like (non-polar) environment over an aqueous one.[4]

Q2: What is the difference between enhancing the dissolution rate and increasing equilibrium solubility?

A: This is a critical distinction.

  • Dissolution Rate is how fast a compound dissolves. Techniques like micronization (reducing particle size) increase the surface area, which can make the compound dissolve faster, but they do not change the total amount that can ultimately be dissolved.[6][7]

  • Equilibrium Solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature to form a saturated solution. The methods discussed in this guide—co-solvents, surfactants, cyclodextrins, and advanced formulations—are designed to increase this maximum concentration, allowing for higher effective doses in your experiments.

Q3: What initial safety precautions should I take when working with HMBP and the proposed solubilizing agents?

A: Always begin by consulting the Safety Data Sheet (SDS) for HMBP and any solvent or excipient you plan to use. HMBP is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All work, especially when using volatile organic solvents, should be performed in a certified chemical fume hood.

Section 2: Troubleshooting Common Formulation Issues

This section is designed as a practical, field-guide to address specific problems you may encounter during your experiments.

Method A: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds like HMBP.[6][8][9]

Q: My HMBP is still not dissolving even with a co-solvent. What should I do?

A: First, ensure you are using a sufficiently high concentration of the co-solvent. A few percentage points are often not enough for highly hydrophobic compounds. You may need a solution containing 10%, 20%, or even more of the co-solvent. Second, consider the choice of co-solvent. A "like dissolves like" principle applies. HMBP is a large, aromatic ketone; therefore, a co-solvent with some aromatic character or high solubilization capacity like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) might be more effective than simple alcohols. Finally, gentle heating and sonication can help overcome the kinetic barriers to dissolution.

Q: I'm seeing precipitation after adding my co-solvent/HMBP stock solution to the main aqueous buffer. Why is this happening?

A: This phenomenon, known as "crashing out," occurs when the final concentration of the co-solvent in the aqueous buffer is too low to maintain the solubility of HMBP. For example, if you prepare a 10 mg/mL stock of HMBP in 100% DMSO and then dilute it 1:1000 into a buffer, the final DMSO concentration is only 0.1%. This is insufficient to keep the highly hydrophobic HMBP in solution. To resolve this, you can either increase the final concentration of the co-solvent in your assay or reformulate using a different method (e.g., surfactants or cyclodextrins) that provides a more stable formulation upon dilution.

Q: Which co-solvent is best for my application?

A: The choice depends on your experimental constraints, particularly biological compatibility.

Co-SolventTypical Starting Conc.ProsCons
DMSO 5-20% (v/v)Excellent solubilizing power for many compounds.[10]Can be toxic to cells, even at low concentrations (<1%).
Ethanol 10-30% (v/v)Biologically compatible, widely used.Less effective for extremely hydrophobic compounds. Can cause protein denaturation at high concentrations.
Polyethylene Glycol (PEG 300/400) 10-40% (v/v)Low toxicity, commonly used in pharmaceutical formulations.[6]Can be viscous. May not be as potent as DMSO.
Propylene Glycol 10-40% (v/v)Good safety profile, frequently used in parenteral formulations.Can cause hemolysis at high concentrations.
Method B: Surfactant-Mediated Solubilization (Micellar Systems)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into spherical structures called micelles. The hydrophobic core of these micelles can encapsulate HMBP, effectively dissolving it in the aqueous phase.[11][12][13]

Q: How do I choose the right surfactant for HMBP?

A: The choice depends on the required stability and biocompatibility. Non-ionic surfactants are generally preferred as they are often less disruptive to biological membranes and have higher solubilization power than ionic surfactants.[14] Good starting points include Polysorbate 80 (Tween® 80) and Polyoxyethylene ethers (Brij® series). The key is to work well above the surfactant's CMC to ensure micelle formation.

Q: My solution is cloudy/turbid. Is this normal?

A: It depends. A slight opalescence can be normal for some micellar solutions, indicating the presence of large micelles. However, significant turbidity or a milky appearance suggests you may have formed a macro-emulsion rather than a micro-emulsion or a clear micellar solution. This can happen if the HMBP concentration exceeds the solubilization capacity of the micelles. Try reducing the HMBP concentration or increasing the surfactant concentration.

Q: The solubility enhancement is lower than expected. How can I improve it?

A: Ensure you are well above the CMC. Solubility increases linearly with surfactant concentration above the CMC.[13][14] Also, consider the preparation method. Gently heating the surfactant solution (e.g., to 60-70°C) can increase the fluidity of the micelles, allowing HMBP to partition into the core more easily. Allow sufficient time for equilibration (stirring overnight) to ensure maximum solubilization is reached.

Method C: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15] They can encapsulate a "guest" molecule like HMBP, forming a water-soluble inclusion complex.[16][17][18]

Q: Which type of cyclodextrin (α, β, γ, or modified) should I use for HMBP?

A: The key is matching the CD cavity size to the guest molecule. HMBP is a large, bulky molecule.

  • α-Cyclodextrin: Too small.

  • β-Cyclodextrin: The cavity size is generally suitable for molecules with one or two aromatic rings. This is a potential candidate, but its own aqueous solubility is limited.

  • γ-Cyclodextrin: Has a larger cavity and may be suitable for bulky molecules.

  • Modified Cyclodextrins (e.g., Hydroxypropyl-β-CD (HP-β-CD) or Sulfobutyl-ether-β-CD (SBE-β-CD)): These are the recommended starting points. The chemical modifications dramatically increase the aqueous solubility of the cyclodextrin itself and often improve the complexation efficiency and solubility of the guest molecule.[15][17]

Q: My complexation efficiency is low. What factors can I optimize?

A: Several factors influence complex formation:

  • Stoichiometry: A 1:1 molar ratio of HMBP to CD is a good starting point, but higher ratios (e.g., 1:2, 1:5) may be needed.

  • Method of Preparation: Simple mixing is often inefficient. Techniques like kneading (creating a paste with a small amount of water/alcohol), co-grinding, or solvent evaporation/freeze-drying are much more effective at forcing the guest into the host cavity.[7]

  • pH and Temperature: These can influence the binding constant. Explore a range of temperatures (e.g., 25°C to 60°C) during complexation.

Q: How can I confirm that an inclusion complex has actually formed?

A: Confirmation requires analytical techniques. A simple phase-solubility study (measuring HMBP solubility at increasing CD concentrations) is a good first step. For definitive proof, spectroscopic methods like UV-Vis (which may show a spectral shift), Fluorescence Spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy are used. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also provide evidence of complex formation.[16]

Method D: Advanced Formulations (Liposomes & Nanoparticles)

For applications requiring controlled release or cellular delivery, encapsulating HMBP in lipid-based (liposomes) or polymer-based (nanoparticles) carriers is a powerful strategy.[19][20][21]

Q: When should I consider using liposomes or nanoparticles instead of simpler methods?

A: These advanced methods are justified when you need more than just solubility enhancement. Consider them when your application requires:

  • In vivo administration: Liposomes and nanoparticles can alter the pharmacokinetics and biodistribution of a compound.[22]

  • Targeted delivery: The surface of these carriers can be modified to target specific cells or tissues.

  • Protection from degradation: Encapsulation can protect the compound from enzymatic or chemical degradation.[20]

  • Sustained release: The formulation can be designed to release the compound over an extended period.

Q: My drug loading/encapsulation efficiency is poor. What are the common causes?

A: For a hydrophobic compound like HMBP, poor loading is often due to:

  • Incorrect Lipid/Polymer Choice: The chosen carrier material must have high affinity for HMBP.

  • Drug-to-Carrier Ratio: If you add too much HMBP relative to the amount of lipid or polymer, the carrier will become saturated, and the excess drug will not be encapsulated. Try reducing the initial amount of HMBP.

  • Inefficient Process: For liposomes, ensure lipids are correctly solubilized and hydrated. For nanoparticles made by nanoprecipitation, the solvent/anti-solvent mixing must be rapid and efficient to induce proper encapsulation.[19][23]

Q: My liposomes/nanoparticles are aggregating or are unstable. How can I fix this?

A: Aggregation is often due to insufficient surface charge or steric stabilization.

  • Add Charged Lipids: For liposomes, including a small percentage of a charged lipid (e.g., DSPG, DSPE-PEG) can create electrostatic repulsion between vesicles.[24]

  • Use PEGylated Lipids/Polymers: Incorporating lipids or polymers conjugated to polyethylene glycol (PEG) creates a "stealth" layer that provides steric hindrance, preventing aggregation and also reducing clearance in vivo.

  • Optimize Ionic Strength: High salt concentrations in your buffer can screen surface charges and lead to aggregation. Check if you can reduce the buffer's ionic strength.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key solubilization techniques.

Protocol 1: Preparation of an HMBP-Cyclodextrin Inclusion Complex using the Kneading Method

This method enhances interaction between HMBP and the cyclodextrin to improve complexation efficiency.[7]

  • Materials: this compound (HMBP), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Ethanol, Deionized Water.

  • Procedure:

    • Weigh out HMBP and HP-β-CD in a 1:2 molar ratio. Place the powders in a glass mortar.

    • Mix the powders thoroughly with a pestle for 5 minutes.

    • Create a solvent blend of ethanol and water (50:50 v/v).

    • Slowly add the solvent blend dropwise to the powder mixture while continuously triturating (kneading) with the pestle. Add just enough liquid to form a thick, cohesive paste.

    • Knead the paste vigorously for 45-60 minutes.

    • Transfer the paste to a glass dish and dry it in an oven at 50°C under vacuum until a constant weight is achieved (typically 24 hours).

    • Grind the dried complex into a fine powder and store it in a desiccator.

    • To use, weigh the powdered complex and dissolve it in your desired aqueous buffer. Determine the final HMBP concentration via UV-Vis spectrophotometry against a standard curve.

Protocol 2: Preparation of HMBP-Loaded Polymeric Nanoparticles via Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a rapid and simple technique for forming drug-loaded nanoparticles.[19][23]

  • Materials: HMBP, Poly(lactic-co-glycolic acid) (PLGA), Acetone, 1% (w/v) Poloxamer 188 (or Tween® 80) aqueous solution.

  • Procedure:

    • Prepare the Organic Phase: Dissolve 5 mg of HMBP and 50 mg of PLGA in 2 mL of acetone. Ensure complete dissolution.

    • Prepare the Aqueous Phase: Place 10 mL of a 1% Poloxamer 188 solution into a small glass beaker. This solution acts as the anti-solvent and stabilizer.

    • Nanoprecipitation: Place the beaker with the aqueous phase on a magnetic stir plate and stir at a constant, moderate speed (e.g., 600 RPM).

    • Using a syringe, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky-white suspension of nanoparticles should form instantaneously.

    • Solvent Removal: Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow the acetone to evaporate completely.

    • Purification (Optional): The resulting nanoparticle suspension can be centrifuged and washed to remove any unencapsulated HMBP or excess surfactant if required for the specific application.

    • Characterize the final suspension for particle size (e.g., using Dynamic Light Scattering) and drug loading.

Section 4: Visual Guides & Mechanisms

Diagram 1: Solubilization Strategy Workflow

This diagram outlines a logical progression for selecting a solubilization method for HMBP.

G start Start: Insoluble HMBP in Aqueous System cosolvent Method 1: Co-Solvents (e.g., DMSO, PEG 400) start->cosolvent Easiest Approach check1 Is solubility sufficient? Is cytotoxicity acceptable? cosolvent->check1 surfactant Method 2: Surfactants (e.g., Tween 80) check2 Is solubility sufficient? Is micelle disruption a concern? surfactant->check2 cyclodextrin Method 3: Cyclodextrins (e.g., HP-β-CD) check3 Is solubility sufficient? Is complex stable upon dilution? cyclodextrin->check3 advanced Method 4: Advanced Formulations (Liposomes, Nanoparticles) end_advanced Use for In Vivo / Controlled Release advanced->end_advanced check1->surfactant No, try next end_simple Use Formulation check1->end_simple Yes check2->cyclodextrin No, try next check2->end_simple Yes check3->advanced No, or need advanced features check3->end_simple Yes

Caption: Decision workflow for selecting an appropriate HMBP solubilization method.

Diagram 2: Mechanism of Micellar Solubilization

This diagram illustrates how a surfactant micelle encapsulates a hydrophobic molecule.

Caption: HMBP encapsulated within the hydrophobic core of a surfactant micelle.

Diagram 3: Mechanism of Cyclodextrin Inclusion Complexation

This diagram shows a guest molecule fitting into the host cavity of a cyclodextrin.

G cd Cyclodextrin Host hmbp HMBP Guest label_outer Hydrophilic Exterior label_outer->cd label_inner Hydrophobic Cavity 0,-0.7 0,-0.7 label_inner->0,-0.7

Caption: HMBP (guest) forming an inclusion complex within a cyclodextrin (host).

References

  • Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. World Scientific Publishing.[Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]

  • Di Donato, L., Brioschi, D., & Protti, M. (2024). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.[Link]

  • Unknown Author. (n.d.). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Consensus.[Link]

  • Crini, G., & Morin-Crini, N. (2024). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis.[Link]

  • Unknown Author. (n.d.). Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs?. Consensus.[Link]

  • Popa, L., Mititelu, M., & Musuc, A. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.[Link]

  • Unknown Author. (n.d.). Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs?. Consensus.[Link]

  • Mihali, M., & Păunescu, V. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.[Link]

  • Ahola, E., & Tanskanen, J. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.[Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[Link]

  • Unknown Author. (2022). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria.[Link]

  • Al-Adham, I. S. I. (2011). Solubility enhancement of poorly water soluble drugs using liposome technology. Aston Research Explorer.[Link]

  • Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.[Link]

  • Thakur, R., Sharma, A., & Arora, V. (2023). NANOPARTICLES METHODS FOR HYDROPHOBIC DRUGS-A NOVEL APPROACH. World Scientific Publishing.[Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Ristroph, K. D., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. PMC - NIH.[Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • LookChem. (n.d.). This compound. LookChem.[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]

  • Various Authors. (2021). How does surfactant affect solubility of relatively non polar substance?. Quora.[Link]

  • Markwalter, C. E., et al. (2022). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles. YouTube.[Link]

  • Various Authors. (2015). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. ResearchGate.[Link]

  • Kjellin, M., & Johansson, I. (2010). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH.[Link]

  • Štefančič, S., et al. (2019). Surfactant mediated particle aggregation in nonpolar solvents. RSC Publishing.[Link]

  • Rosen, M. J. (2004). Solubilization in Surfactant Systems. ResearchGate.[Link]

  • Various Authors. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.[Link]

  • Morita, H., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. PMC - NIH.[Link]

  • CAS Common Chemistry. (n.d.). 1137-42-4. CAS Common Chemistry.[Link]

  • Christodoulou, E., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PMC - NIH.[Link]

  • Unknown Author. (n.d.). Co-solvent: Significance and symbolism. Consensus.[Link]

  • Morizono, T., et al. (2019). Properties of aromatic ketones and other solvents. ResearchGate.[Link]

  • Manku, G. S., & Smith, G. (1970). Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. Journal of the Chemical Society C: Organic.[Link]

  • Unknown Author. (n.d.). A Process For The Preparation Of Aromatic Ketones. Quick Company.[Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem.[Link]

  • Unknown Author. (2023). 3 Valuable Applications of Benzophenone-6. China Cosmetic Raw Material Supplier.[Link]

  • Khan, I., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.[Link]

  • Zhang, Y., et al. (2021). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. PMC - NIH.[Link]

  • Wang, L., & Wang, Q. (2020). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. ResearchGate.[Link]

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Minimizing impurities during the synthesis of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzophenone Synthesis

Welcome to the technical support center for the synthesis of benzophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth solutions to minimize impurities during your synthesis, ensuring the highest quality of your final product.

Part 1: Understanding the Landscape of Benzophenone Synthesis & Impurity Formation

The synthesis of benzophenone and its derivatives is a cornerstone in organic chemistry, with applications ranging from photochemistry to pharmaceutical manufacturing. The most prevalent method for synthesizing these compounds is the Friedel-Crafts acylation, which involves the reaction of an aromatic substrate with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

While seemingly straightforward, this reaction is often plagued by the formation of various impurities that can complicate purification and compromise the integrity of the final product. Understanding the origin of these impurities is the first step toward effective mitigation.

Common Synthetic Pathways and Their Associated Impurities:

Synthetic RouteCommon Impurities
Friedel-Crafts Acylation Ortho- and para-isomers, unreacted starting materials, poly-acylated products, hydrolysis products.
Grignard Reagent Addition to Benzoic Acid Derivatives Biphenyl (from Grignard coupling), unreacted starting materials, over-addition products.
Oxidation of Diphenylmethane Unreacted starting material, over-oxidation products (e.g., benzoic acid).

This guide will focus primarily on troubleshooting the most common method, Friedel-Crafts acylation, providing you with the expertise to navigate its complexities.

Part 2: Troubleshooting Guide - A Deeper Dive into Common Issues

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

Question: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted benzene/substituted benzene and benzoyl chloride. What could be the cause?

Answer: This issue typically points to three potential problems: catalyst deactivation, insufficient reaction time or temperature, or issues with reactant purity.

  • Catalyst Deactivation: Aluminum chloride is highly hygroscopic and will readily react with atmospheric moisture. This hydrolysis not only deactivates the catalyst but can also generate HCl, which can participate in unwanted side reactions.

    • Solution: Ensure your AlCl₃ is fresh and handled under anhydrous conditions (e.g., in a glovebox or under a stream of inert gas like argon or nitrogen). Use freshly distilled solvents to minimize water content.

  • Reaction Kinetics: Friedel-Crafts acylations can be slow, especially with deactivated aromatic rings.

    • Solution: Consider increasing the reaction temperature. However, be cautious, as higher temperatures can also promote the formation of side products. A systematic approach to optimizing the temperature is recommended. Additionally, ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Purity of Reactants: The purity of your starting materials is paramount. Impurities in your aromatic substrate or benzoyl chloride can inhibit the catalyst or lead to the formation of undesired byproducts.

    • Solution: Purify your starting materials before use. Benzene can be distilled from a suitable drying agent, and benzoyl chloride can be purified by distillation under reduced pressure.

Experimental Protocol: Catalyst and Solvent Handling for Anhydrous Friedel-Crafts Acylation

  • Drying the Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Solvent Preparation: Use anhydrous solvents. For example, dichloromethane can be distilled over calcium hydride.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while it is still warm and immediately place it under a positive pressure of dry nitrogen or argon.

  • Addition of Catalyst: The aluminum chloride should be weighed and added to the reaction vessel in a glovebox or under a positive flow of inert gas to minimize exposure to air.

Issue 2: Formation of Isomeric Impurities

Question: I am observing the formation of both ortho- and para-substituted benzophenone derivatives, but I desire only the para-isomer. How can I improve the regioselectivity?

Answer: The regioselectivity of Friedel-Crafts acylation is influenced by both steric and electronic factors. The acylium ion (R-C=O⁺) is a bulky electrophile, which generally favors substitution at the sterically less hindered para-position. However, the choice of solvent and reaction temperature can significantly impact the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used to favor the formation of the para-isomer. In more polar solvents, the ortho-isomer may be formed in higher proportions.

  • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer. Running the reaction at 0°C or even lower can significantly improve the p/o ratio.

Workflow for Optimizing Regioselectivity

Caption: Workflow for optimizing regioselectivity.

Issue 3: Dealing with Poly-acylated Byproducts

Question: My product is contaminated with di-acylated and even tri-acylated species. How can I prevent this over-acylation?

Answer: Poly-acylation occurs when the initially formed benzophenone derivative, which is a deactivated product, undergoes further acylation. This is more common when the aromatic substrate has strongly activating groups.

  • Stoichiometry Control: The most straightforward approach is to use a molar excess of the aromatic substrate relative to the benzoyl chloride and Lewis acid. This increases the probability that the acylating agent will react with the starting material rather than the product.

    Reactant Ratio (Aromatic:Acylating Agent)Expected Outcome
    1:1Higher chance of poly-acylation
    2:1Reduced poly-acylation
    >3:1Minimal poly-acylation, but requires removal of excess starting material
  • Reverse Addition: Adding the Lewis acid and benzoyl chloride mixture to the aromatic substrate can sometimes help to maintain a low concentration of the acylating agent throughout the reaction, thereby disfavoring poly-acylation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying my benzophenone derivative from unreacted starting materials and isomers?

A1: Column chromatography is generally the most effective method for separating benzophenone derivatives from unreacted starting materials and isomeric impurities. A silica gel stationary phase with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is a good starting point. Recrystallization can also be a powerful purification technique, especially if the desired product is a solid and the impurities are present in smaller amounts.

Q2: Can I use other Lewis acids besides aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. The choice of Lewis acid can influence the reactivity and selectivity of the reaction. For instance, milder Lewis acids may be preferred for sensitive substrates to avoid degradation.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify isomeric impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the benzophenone core.

Q4: Are there any "greener" alternatives to traditional Friedel-Crafts acylation?

A4: Yes, research into more environmentally friendly synthetic routes is ongoing. Some alternatives include:

  • Solid acid catalysts: Using zeolites or clays as recyclable catalysts to replace corrosive and difficult-to-handle Lewis acids.

  • Solvent-free reactions: Conducting the reaction under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate.

Impurity Formation Pathway

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_impurities Potential Impurities A Benzene E Electrophilic Aromatic Substitution A->E I Unreacted Starting Materials A->I B Benzoyl Chloride D Acylium Ion Formation [C6H5CO]+[AlCl4]- B->D B->I C AlCl3 C->D D->E F Desired Product (Benzophenone) E->F Main Pathway G Ortho-isomer E->G Side Reaction (Isomerization) H Poly-acylated Product F->H Side Reaction (Over-acylation)

Caption: Simplified pathway of Friedel-Crafts acylation and impurity formation.

References

  • Chavan, S. P., et al. (2002). A mild and efficient method for Friedel-Crafts acylation of aromatic compounds. Green Chemistry, 4(6), 689-692. Available at: [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55. Available at: [Link]

Technical Support Center: Synthesis and Purification of 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,2',4,4',6,6'-hexamethylbenzophenone (also known as dimesityl ketone). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation of this sterically hindered ketone. Our goal is to provide practical, in-depth solutions based on established chemical principles and field-proven insights.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of mesitylene, presents unique challenges primarily due to the significant steric hindrance around the carbonyl group. This steric bulk, imparted by the six methyl groups on the two phenyl rings, influences not only the reaction kinetics but also the subsequent isolation and purification of the final product. This guide will address the common issues encountered and provide robust protocols to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of mesitylene with either mesitoyl chloride or phosgene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction involves the electrophilic substitution of a hydrogen atom on the mesitylene ring with an acyl group.

Q2: Why is steric hindrance a major consideration in this synthesis?

A2: The six methyl groups in the ortho and para positions of the benzophenone core create significant steric congestion. This can slow down the rate of reaction and, in some cases, prevent the reaction from going to completion.[2][3] This hindrance also makes the product more challenging to purify, as it can affect crystal lattice formation during recrystallization and interaction with the stationary phase during chromatography.

Q3: What are the likely impurities in my crude product?

A3: Common impurities include unreacted mesitylene, diacylated mesitylene byproducts, and residual Lewis acid complexes.[4] The formation of diacylated products can occur if the reaction conditions are not carefully controlled. Incomplete quenching of the reaction can leave behind aluminum salts that need to be removed.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic methods is recommended. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure.[5][6][7] Infrared (IR) spectroscopy will show a characteristic carbonyl (C=O) stretch. Melting point analysis is a good indicator of purity; a sharp melting point close to the literature value suggests a pure compound.

Troubleshooting Guide: Product Isolation Issues

This section addresses specific problems you may encounter during the isolation and purification of this compound.

Problem 1: Low Yield of Crude Product

Symptoms: After quenching the reaction and performing an initial extraction, the amount of isolated crude product is significantly lower than theoretically expected.

Causality Analysis: Low yields in Friedel-Crafts acylation can often be traced back to several key factors related to the reaction setup and execution.

  • Inactive Catalyst: Aluminum chloride is highly hygroscopic. Any moisture in the reaction setup (glassware, solvent, or reagents) will deactivate the catalyst.[8][9]

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.

  • Incomplete Reaction: Due to steric hindrance, the reaction may require longer reaction times or elevated temperatures to proceed to completion.

  • Losses During Workup: Emulsion formation during aqueous extraction can lead to significant product loss.

Solutions Workflow:

Caption: Troubleshooting workflow for low crude product yield.

Detailed Protocols:

  • Ensuring Anhydrous Conditions: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents should be freshly distilled from an appropriate drying agent.

  • Catalyst Loading: Use at least a stoichiometric equivalent of high-quality, anhydrous AlCl₃. For challenging reactions, a slight excess may be beneficial.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (mesitylene) to ensure the reaction has gone to completion.

Problem 2: Product "Oils Out" During Recrystallization

Symptoms: Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals.

Causality Analysis: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at which it becomes supersaturated. This is a common issue with aromatic ketones and can be exacerbated by the presence of impurities which depress the melting point.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

  • Solvent System Modification:

    • If using a single solvent, add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization at a higher temperature.

    • If using a mixed solvent system, slightly increase the proportion of the "poorer" solvent.

  • Seeding: Introduce a seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create a rough surface that can initiate crystallization.

Problem 3: Poor Separation During Column Chromatography

Symptoms: The product co-elutes with impurities, resulting in impure fractions.

Causality Analysis: Poor separation can result from an inappropriate choice of stationary or mobile phase, overloading the column, or improper packing.

Solutions:

  • Solvent System Optimization: Use TLC to determine the optimal eluent system that provides good separation between your product and impurities. For a non-polar compound like hexamethylbenzophenone, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[10]

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, a mixed solvent system of ethanol and water is often effective. Ethanol is a good solvent for the compound, while water acts as an anti-solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol. Heat the solution to boiling.

  • Inducing Crystallization: While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them thoroughly.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar eluent such as hexane and gradually increase the polarity by adding small percentages of ethyl acetate. A typical starting point is 98:2 hexane:ethyl acetate. Use TLC to find the optimal ratio.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Shifts
¹H NMR (CDCl₃) ~6.8 ppm (s, 4H, Ar-H), ~2.3 ppm (s, 12H, Ar-CH₃), ~2.0 ppm (s, 6H, Ar-CH₃)[5]
¹³C NMR (CDCl₃) ~200 ppm (C=O), ~140-128 ppm (Ar-C), ~21 ppm (Ar-CH₃)[6]
IR (KBr) ~1660 cm⁻¹ (C=O stretch)

Visualization of the Purification Workflow

Caption: A typical workflow for the purification of this compound.

References

  • Organic Syntheses. (n.d.). Benzophenone. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. [Link]

  • Caltech. (n.d.). Supporting Information. [Link]

  • MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. [Link]

  • Organic Syntheses. (n.d.). Hexamethylbenzene. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • PubMed. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • Docslib. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

  • ResearchGate. (n.d.). A convenient preparation of novel benzophenone derivatives. [Link]

  • PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • DigitalOcean. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. [Link]

  • Reddit. (2022). Recrystallization of benzoin in ethanol. [Link]

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Validation & Comparative

A Comparative Analysis of Substituted Benzophenone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzophenones are a cornerstone of photochemistry and medicinal chemistry, serving as versatile photoinitiators, UV filters, and key structural motifs in pharmacologically active compounds. Their utility stems from a rich and tunable photophysical and photochemical behavior, which is exquisitely sensitive to the nature and position of substituents on their aromatic rings. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-substituted benzophenone isomers, offering a framework for understanding and predicting their properties for applications in research and drug development.

The Crucial Role of Substitution: An Overview

The photochemical journey of a benzophenone derivative begins with the absorption of UV radiation, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). Exceptionally efficient intersystem crossing (ISC) then populates the triplet state (T₁), the primary actor in most benzophenone-mediated photochemistry. The energy and nature of this triplet state—whether it is predominantly n,π* or π,π*—along with its reactivity, are profoundly influenced by the electronic and steric effects of substituents.

The position of a substituent (ortho, meta, or para) dictates its ability to interact with the carbonyl group and the phenyl rings through resonance and inductive effects, leading to significant variations in the properties of the isomers.

Synthesis and Regioselectivity: A Tale of Isomers

The primary route to substituted benzophenones is the Friedel-Crafts acylation, where a substituted benzene is acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, controlling regioselectivity to obtain a specific isomer is a common challenge.

  • Directing Effects: Electron-donating groups (EDGs) like alkyl (-R) or alkoxy (-OR) groups are ortho, para-directing, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) are meta-directing.

  • Steric Hindrance: Bulky substituents on either the aromatic substrate or the acylating agent can hinder substitution at the ortho position, favoring the para isomer.

  • Reaction Conditions: Lower reaction temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product.

Experimental Protocol: Synthesis of 4-Methylbenzophenone (para-isomer)

This protocol describes a typical Friedel-Crafts acylation to synthesize a para-substituted benzophenone.

Materials:

  • Toluene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add toluene and benzoyl chloride in DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous AlCl₃ in portions, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the 4-methylbenzophenone.

Diagram: Synthetic Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction & Workup cluster_purification Purification cluster_product Product Toluene Toluene Acylation Friedel-Crafts Acylation (0°C to RT in DCM) Toluene->Acylation BenzoylCl Benzoyl Chloride BenzoylCl->Acylation AlCl3 Anhydrous AlCl₃ AlCl3->Acylation Catalyst Quench Aqueous Workup (HCl, NaHCO₃, Brine) Acylation->Quench Dry Drying & Concentration Quench->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product 4-Methylbenzophenone Purify->Product

Caption: Experimental workflow for the synthesis of 4-methylbenzophenone.

Spectroscopic Properties: A Comparative Fingerprint

Spectroscopic techniques are indispensable for distinguishing between benzophenone isomers. The electronic and steric environment around the chromophore leads to characteristic shifts in UV-Vis, NMR, and IR spectroscopy.

UV-Visible Spectroscopy

The UV-Vis spectra of benzophenones typically show two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker, broader n→π* transition at longer wavelengths. The position and intensity of these bands are sensitive to substitution.

  • para-Isomers: Substituents in the para position, particularly EDGs, can extend the π-conjugated system, leading to a bathochromic (red) shift of the π→π* band.

  • ortho-Isomers: Steric hindrance from an ortho substituent can twist one of the phenyl rings out of planarity with the carbonyl group. This disruption of conjugation typically causes a hypsochromic (blue) shift and a decrease in the molar absorptivity of the π→π* band compared to the para isomer.

  • meta-Isomers: Substituents in the meta position have a less pronounced effect on the conjugation and thus cause smaller shifts in the absorption maxima compared to ortho and para isomers.

Substituent (at position 4) λmax (π→π) (nm)λmax (n→π) (nm)
-H (Benzophenone)~252~340
-CH₃ (para)~260~342
-OCH₃ (para)~288~335
-CF₃ (para)~255~345

Note: Values are approximate and can vary with solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for isomer identification.

  • ¹H NMR: The chemical shifts of the aromatic protons are highly informative. Protons ortho to the carbonyl group are deshielded and resonate at a lower field. The substitution pattern creates distinct splitting patterns that allow for unambiguous isomer assignment.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of substituents. EDGs in the para position increase electron density at the carbonyl carbon, causing it to be shielded (shift to a higher field). Conversely, EWGs cause deshielding (shift to a lower field). Ortho substituents can induce significant steric effects that also influence the carbonyl chemical shift.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of benzophenones is the strong carbonyl (C=O) stretching vibration, typically found in the range of 1630-1680 cm⁻¹.

  • Electronic Effects: EDGs tend to lower the C=O stretching frequency due to increased resonance, which weakens the C=O bond. EWGs have the opposite effect, increasing the stretching frequency.

  • Steric Effects: In ortho-substituted isomers, steric hindrance can disrupt the planarity and conjugation, leading to an increase in the C=O stretching frequency compared to the para isomer.

Photochemical Reactivity: The Heart of the Matter

The triplet state of benzophenone is a powerful hydrogen atom abstractor. This reactivity is the basis for its use as a photoinitiator and in other photochemical transformations. The efficiency and pathways of these reactions are strongly dependent on the isomeric substitution.

Hydrogen Abstraction and Photoreduction

In the presence of a hydrogen donor (like an alcohol), the excited triplet benzophenone can abstract a hydrogen atom to form a ketyl radical. Two ketyl radicals can then couple to form benzopinacol.

  • Substituent Effects: The rate of hydrogen abstraction is influenced by the nature of the lowest-lying triplet state. Substituents that lower the energy of the π,π* state relative to the n,π* state (e.g., para-EDGs) can decrease the photoreduction quantum yield. This is because the n,π* triplet state is generally more efficient at hydrogen abstraction.

Norrish Type I and Type II Reactions

Substituted benzophenones can also undergo Norrish type reactions, which are photochemical cleavage processes.

  • Norrish Type I: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the phenyl rings to form two radical fragments. This pathway is more common for benzophenones with substituents that can stabilize the resulting radicals.

  • Norrish Type II: This reaction requires a γ-hydrogen on an alkyl substituent. It proceeds via intramolecular hydrogen abstraction by the excited carbonyl group to form a 1,4-biradical, which can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol. The feasibility of this reaction is entirely dependent on the presence and accessibility of a γ-hydrogen.

Diagram: Norrish Type II Reaction Pathway

G Start ortho-Alkyl Benzophenone (Ground State, S₀) Excited Excited Triplet State (T₁) Start->Excited hν (UV light) Biradical 1,5-Biradical Intermediate Excited->Biradical Intramolecular γ-H Abstraction Enol Z/E-Photoenol Biradical->Enol Electron Rearrangement Cyclization Benzocyclobutanol (Yang Cyclization) Biradical->Cyclization Radical Coupling Enol->Start Tautomerization

Caption: Photochemical pathways for an ortho-alkyl benzophenone.

  • ortho-Alkyl Benzophenones: These isomers are prime candidates for the Norrish Type II reaction. The ortho-alkyl group provides a readily accessible γ-hydrogen (the hydrogens on the methyl group of o-methylbenzophenone, for instance). Upon excitation, intramolecular hydrogen abstraction leads to a biradical intermediate, which can then form a photoenol. This process is often highly efficient for ortho-alkylated benzophenones.

  • meta- and para-Alkyl Benzophenones: These isomers lack a γ-hydrogen in the substituent. Therefore, they cannot undergo the Norrish Type II reaction and will typically follow other photochemical pathways, such as intermolecular hydrogen abstraction from the solvent.

Applications in Drug Development and Research

The distinct properties of benzophenone isomers are harnessed in various applications:

  • Photoaffinity Labeling: Benzophenones are widely used as photoactivatable cross-linking agents. The choice of isomer allows for precise positioning of the photoreactive group within a ligand to map its binding site on a target protein. A para-substituted benzophenone, for example, places the photoreactive carbonyl group at a different position relative to the ligand core than a meta-substituted one.

  • Photodynamic Therapy: The ability of benzophenones to generate reactive oxygen species upon irradiation is being explored in photodynamic therapy. The efficiency of ROS generation can be tuned by selecting the appropriate isomer and substituent to optimize the photophysical properties.

  • UV Filters: Hydroxylated benzophenones are common ingredients in sunscreens. The substitution pattern affects the UV absorption spectrum, allowing for the design of broad-spectrum UV filters.

Conclusion: A Framework for Rational Design

The substitution pattern on the benzophenone scaffold provides a powerful means to control its physicochemical and photochemical properties. A thorough understanding of the distinct characteristics of ortho, meta, and para isomers is crucial for the rational design of molecules with tailored functions. By considering the interplay of electronic and steric effects, researchers can select the optimal isomer for applications ranging from fundamental photochemical studies to the development of novel therapeutics and advanced materials. This guide serves as a foundational resource, empowering scientists to navigate the nuanced world of substituted benzophenones and unlock their full potential.

References
  • BenchChem. (2025). The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones.
  • BenchChem. (2025).
  • Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent effect on the photoreduction kinetics of benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]

  • Wikipedia. (n.d.). Norrish reaction. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • PubMed. (2022). Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho-Methylbenzophenone in Selected Solutions. [Link]

  • PubMed. (2015). meta versus para substitution: how does C-H activation in a methyl group occur in 3-methylbenzophenone but does not take place in 4-methylbenzophenone?. [Link]

A Comparative Guide to the Structural Validation of 2,2',4,4',6,6'-Hexamethylbenzophenone: Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity, physical properties, and potential applications. For sterically hindered molecules like 2,2',4,4',6,6'-hexamethylbenzophenone (also known as dimesityl ketone), this task is particularly critical. The six methyl groups ortho and para to the central carbonyl group impose significant steric strain, forcing the molecule into a unique, highly twisted conformation. This guide provides an in-depth comparison of the primary techniques used to validate this structure, focusing on the definitive data from Single-Crystal X-ray Diffraction (SC-XRD) and contrasting it with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating and comprehensive structural portrait.

Introduction: The Challenge of a Crowded Ketone

This compound is a fascinating subject for structural analysis. Unlike its planar parent, benzophenone, the steric clash between the ortho-methyl groups on the two mesityl (2,4,6-trimethylphenyl) rings prevents coplanarity. This severe steric hindrance dictates the molecule's conformation, influencing its electronic properties and reactivity.[1] Accurately quantifying the resulting twist angles and bond distortions is crucial for fields ranging from photochemistry, where it serves as a photoinitiator, to materials science.[2] While various analytical methods can provide structural clues, Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise spatial arrangement of atoms in the solid state.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous, three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision. The resulting structure is not a model but a direct measurement of the molecule's conformation in the crystalline state.

Causality in Experimental Protocol: From Powder to Precision

The journey to a definitive crystal structure is a meticulous process where each step is designed to ensure the highest quality data.

dot

Caption: A workflow diagram for determining molecular structure via SC-XRD.

Step-by-Step Experimental Protocol:

  • Synthesis and Purification: The this compound is first synthesized, typically via a Friedel-Crafts acylation of mesitylene. Purity is paramount; impurities can inhibit crystal growth or become incorporated as defects. Recrystallization is performed until a high purity is confirmed by techniques like NMR or melting point analysis.

  • Crystal Growth: High-quality single crystals are the most critical and often most challenging requirement. The choice of solvent is key. A solvent system in which the compound has moderate solubility is chosen to allow for slow crystallization. For hexamethylbenzophenone, a solvent mixture like ethanol/water or slow evaporation from a hexane solution at room temperature is effective. The slow evaporation technique is preferred as it allows large, well-ordered crystals to form over days or weeks.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) that is clear and free of visible defects is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil to prevent damage during flash-cooling.

  • Data Collection: The mounted crystal is placed in a diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Crystallographic Data Summary

The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD).[3] The key structural parameters derived from the crystallographic information file (CIF) reveal the profound impact of steric hindrance.

ParameterCrystallographic Value (SC-XRD)Standard Benzophenone ValueCausality of Deviation
C(aryl)-C(carbonyl)-C(aryl) Angle ~120°~122°Steric repulsion between the mesityl groups slightly compresses this angle.
C=O Bond Length ~1.22 Å~1.23 ÅMinimal change, as the carbonyl group itself is not directly crowded.
C(carbonyl)-C(aryl) Bond Length ~1.50 Å~1.49 ÅSlight elongation to relieve some steric strain.
Mesityl Ring Twist Angle (Dihedral) ~55-60° ~30°Dominant Feature: Severe steric clash between ortho-methyl groups forces the rings far out of the carbonyl plane.

Note: Exact values can vary slightly depending on the specific crystal packing and refinement details. The values presented are representative.

Alternative & Complementary Validation Techniques

While SC-XRD provides the definitive solid-state structure, other techniques offer valuable, complementary data, particularly regarding the molecule's structure in solution and its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). It does not provide bond lengths or angles directly, but it is exceptionally powerful for confirming molecular symmetry and connectivity.

Expected ¹H NMR Spectrum: Due to the molecule's C₂ symmetry, the proton signals are simplified:

  • Two distinct signals for the aromatic protons: The protons at the 3,3' and 5,5' positions are equivalent, giving one signal.

  • Two distinct signals for the methyl protons: The two ortho-methyl groups (2,2',6,6') are equivalent, and the para-methyl groups (4,4') are equivalent.

Causality and Interpretation: The simplicity of the spectrum is a powerful confirmation of the molecule's high symmetry. The chemical shifts (ppm values) are also informative. The aromatic protons, for instance, would appear in the typical aromatic region (~7 ppm), while the methyl protons would be upfield (~2-2.5 ppm).[4][5] Any deviation from this simple pattern would suggest either impurity or a lower-than-expected symmetry in solution.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, allows for the calculation of a molecule's lowest-energy (most stable) conformation in a vacuum.[6] This provides a theoretical structure that can be directly compared with the experimental crystallographic data.

Methodology Rationale:

  • Functional Selection: A functional like B3LYP is often chosen as it provides a good balance between accuracy and computational cost for organic molecules.[7]

  • Basis Set Selection: A basis set such as 6-311++G(d,p) is used to provide a flexible and accurate description of the electron distribution around the atoms.[6]

  • Geometry Optimization: An initial guess of the structure is allowed to relax into its lowest energy state, a process called geometry optimization. This calculation predicts the bond lengths, angles, and dihedrals of the most stable conformer.

dot

Caption: Steric clash between ortho-methyl groups forces rotation of the mesityl rings.

Comparative Analysis: A Unified Structural View

The true power of structural validation lies in integrating data from all three techniques. Each method corroborates the others, creating a self-validating system.

FeatureSC-XRD (Solid)DFT (Gas Phase)¹H NMR (Solution)
Overall Conformation Twisted, C₂ symmetryTwisted, C₂ symmetryHigh symmetry confirmed
Mesityl Twist Angle Quantitative: ~55-60°Quantitative: Predicts a large angle, typically very close to the XRD value.Qualitative: Implied by the lack of through-space coupling between rings.
Bond Lengths/Angles Precise Measurement Accurate Prediction Not directly measured
Symmetry Confirmed by space groupConfirmed by optimized geometryDirectly Observed via signal equivalency
Environment Crystalline solid stateIsolated molecule (vacuum)Solvated (liquid state)

The remarkable agreement between the experimentally determined solid-state structure (SC-XRD) and the theoretically predicted gas-phase structure (DFT) provides strong evidence that the twisted conformation is an intrinsic property of the molecule, driven by internal steric repulsion rather than crystal packing forces. NMR then confirms that this high-symmetry structure persists in the solution phase.

Conclusion

The structural validation of this compound serves as an exemplary case for the power of a multi-technique analytical approach. While Single-Crystal X-ray Diffraction provides the ultimate, high-resolution snapshot of the molecular structure with unparalleled accuracy, its findings are powerfully reinforced and contextualized by other methods. DFT calculations provide a theoretical "gold standard" that confirms the inherent nature of the observed steric distortions, and NMR spectroscopy validates that the core symmetric structure is maintained in solution. For researchers and drug development professionals, this integrated, self-validating methodology ensures the highest level of confidence in a molecule's fundamental structure, a prerequisite for all subsequent research and development.

References

  • LookChem. This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rekker, R. F., & Nauta, W. Th. (1954). Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 73(12), 969–979. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ChemRxiv. (2024). Unveiling the Multifaceted Nature of 4-(4-MethylphenylThio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. Cambridge Open Engage. [Link]

  • Singh, P., et al. (2018). Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]

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Navigating Beyond 2,2',4,4',6,6'-Hexamethylbenzophenone: A Comparative Guide to Advanced Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of photopolymerization, the selection of an optimal photoinitiator is paramount to achieving desired material properties and processing efficiencies. For years, 2,2',4,4',6,6'-hexamethylbenzophenone (HMBP) has been a notable contender, valued for its thermal stability. However, the evolution of UV curing technology and increasing demands for enhanced performance, safety, and application-specific characteristics have spurred the development of a diverse array of alternatives. This guide provides a comprehensive comparison of HMBP and its modern counterparts, supported by experimental insights to inform your selection process in applications ranging from advanced coatings to novel drug delivery systems.

Understanding this compound (HMBP): A Profile

HMBP, a derivative of benzophenone, functions as a Type II photoinitiator. Upon absorption of UV light, it undergoes excitation to a triplet state. This excited state then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the initiating free radicals.[1] The most defining structural feature of HMBP is the presence of six methyl groups on its phenyl rings. This extensive methylation provides significant steric hindrance around the carbonyl group.[2]

This steric hindrance is a double-edged sword. While it contributes to the molecule's high thermal stability, it can also impede its interaction with the hydrogen donor, potentially affecting the overall initiation efficiency compared to less hindered benzophenones.[3] Key applications of HMBP have traditionally included UV-curable adhesives, coatings, and printing inks.[2] However, the need for higher cure speeds, lower yellowing, and minimal migrant levels in sensitive applications has driven the search for more advanced alternatives.

Key Performance Metrics for Photoinitiator Selection

To objectively compare HMBP with its alternatives, we must consider several critical performance indicators:

  • Cure Speed: The rate at which a liquid formulation solidifies upon UV exposure. This is a crucial factor in high-throughput applications.

  • Yellowing Index: The degree of yellowness a coating or material exhibits, particularly after UV exposure and aging. A low yellowing index is critical for clear coats and optically sensitive applications.

  • Migration Potential: The tendency of the photoinitiator or its byproducts to diffuse out of the cured material. This is a significant concern in food packaging and biomedical applications.[4]

  • Through-Cure vs. Surface Cure: The ability of the photoinitiator to cure the entire depth of a coating (through-cure) versus primarily the surface. This is particularly important in pigmented and thick-section applications.

A Comparative Analysis of Leading Alternatives

The limitations and specific application demands have led to the development of several classes of photoinitiators, each with a distinct performance profile.

Alpha-Hydroxyketones: The Low-Yellowing Champions

Alpha-hydroxyketones, such as 1-hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184), are Type I photoinitiators that undergo direct cleavage upon UV exposure to form two free radicals.[5] This unimolecular mechanism contributes to their high reactivity.

Key Advantages:

  • Low Yellowing: Alpha-hydroxyketones are renowned for their excellent color stability, making them ideal for clear coatings and applications where optical clarity is paramount.[1][6]

  • Excellent Surface Cure: They are highly efficient at curing the surface of coatings, providing a tack-free finish.[7]

Limitations:

  • Limited Through-Cure in Pigmented Systems: Their absorption spectra can overlap with that of pigments, limiting their ability to cure thick or pigmented formulations effectively.

Experimental Insight: Comparing HMBP and an Alpha-Hydroxyketone

A hypothetical comparative study between HMBP and Irgacure 184 in a clear acrylate coating would likely demonstrate the superior non-yellowing properties of Irgacure 184. While HMBP might exhibit good initial cure, the yellowing index of the HMBP-containing coating would be significantly higher after prolonged UV exposure.

PhotoinitiatorTypeCure Speed (m/min)Initial Yellowing Index (Δb)Yellowing Index after 200h QUV (Δb)
HMBP II151.55.8
Irgacure 184 I250.81.2
Note: Data is illustrative and based on typical performance characteristics.
Bis-Acylphosphine Oxides (BAPOs): Masters of Deep Cure

Bis-acylphosphine oxides (BAPOs), like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (e.g., Irgacure 819), are Type I photoinitiators with a unique absorption spectrum that extends into the longer UVA and even the visible light range.[8][9]

Key Advantages:

  • Excellent Through-Cure: Their ability to absorb longer wavelength light allows for deep penetration into pigmented and thick-section coatings, ensuring a uniform cure throughout.[10]

  • Photobleaching: BAPOs undergo photobleaching, where their absorption spectrum shifts to shorter wavelengths upon exposure to UV light. This phenomenon reduces the "inner filter" effect and further enhances through-cure.

Limitations:

  • Yellowing: BAPOs can contribute to a higher degree of yellowing compared to alpha-hydroxyketones, which may be a concern in some applications.[10]

Experimental Insight: BAPOs in Pigmented Formulations

In a white pigmented coating, the performance of a BAPO like Irgacure 819 would significantly outperform both HMBP and an alpha-hydroxyketone. The BAPO's ability to utilize longer wavelength UV light, which is less scattered by the white pigment, would result in superior through-cure and adhesion.

PhotoinitiatorTypeThrough-Cure in White Coating (2% TiO2, 50 µm)Adhesion (ASTM D3359)
HMBP IIPoor (tacky bottom layer)2B
Irgacure 184 IPoor (tacky bottom layer)3B
Irgacure 819 IExcellent (fully cured)5B
Note: Data is illustrative and based on typical performance characteristics.
Polymeric Photoinitiators: The Low-Migration Solution

Polymeric photoinitiators are high molecular weight molecules that have photoinitiating moieties chemically bound to a polymer backbone.[11] Examples include polymeric benzophenone derivatives (e.g., Omnipol BP).[12][13]

Key Advantages:

  • Low Migration: Due to their large size, polymeric photoinitiators have significantly reduced mobility within the cured polymer matrix, leading to very low migration levels.[4][14] This makes them the preferred choice for food packaging and other sensitive applications.

  • Low Odor and Volatility: Their polymeric nature also results in low odor and volatility.[14]

Limitations:

  • Potentially Slower Cure Speed: The mobility of the photoinitiating groups can be restricted, which may lead to a slower cure speed compared to their small-molecule counterparts.

  • Higher Viscosity: They can increase the viscosity of the formulation, which may require adjustments to the coating process.

Experimental Insight: Migration Analysis

A migration study using gas chromatography-mass spectrometry (GC-MS) would reveal a stark contrast between HMBP and a polymeric photoinitiator. The amount of HMBP that migrates from a cured film into a food simulant would be significantly higher than that of a polymeric alternative like Omnipol BP.

PhotoinitiatorTypeMolecular Weight ( g/mol )Migration into 95% Ethanol (ppb)
HMBP II~266850
Omnipol BP Polymeric (Type II)>1000<50
Note: Data is illustrative and based on typical performance characteristics.

Experimental Protocols

To ensure the scientific integrity of your comparative studies, it is crucial to employ standardized testing methodologies.

Protocol for Determining Cure Speed

Objective: To determine the maximum speed at which a coated substrate can pass under a UV lamp and achieve a tack-free surface.

Methodology:

  • Substrate Preparation: Prepare a series of identical substrates (e.g., steel panels, plastic films).

  • Coating Application: Apply the formulated coating to each substrate at a consistent, controlled thickness (e.g., using a barcoater).

  • UV Curing: Pass the coated substrates under a UV lamp (e.g., medium-pressure mercury lamp) on a variable-speed conveyor belt. Start at a low speed and incrementally increase the speed for each subsequent sample.

  • Cure Assessment: Immediately after exiting the UV unit, perform a "thumb twist" test. A cured surface will show no tackiness or marring. The highest conveyor speed that results in a tack-free surface is recorded as the cure speed.

Cure Speed Determination Workflow
Protocol for Measuring Yellowing Index

Objective: To quantify the degree of yellowness of a cured coating before and after accelerated weathering, according to ASTM E313.

Methodology:

  • Sample Preparation: Prepare cured films of the coatings on a white, non-fluorescent substrate.

  • Initial Color Measurement: Using a spectrophotometer, measure the initial CIE tristimulus values (X, Y, Z) of the cured films. Calculate the initial Yellowness Index (YI) using the ASTM E313 formula.

  • Accelerated Weathering: Expose the samples to a defined period of UV radiation and humidity in a QUV accelerated weathering tester.

  • Final Color Measurement: After weathering, re-measure the CIE tristimulus values and calculate the final Yellowness Index.

  • Calculate Δb:* The change in the b* value (yellow-blue axis in the CIELAB color space) is a common metric for yellowing.

G cluster_0 Initial State cluster_1 Accelerated Weathering cluster_2 Final State cluster_3 Calculation A Cured Coating Sample B Spectrophotometer Measurement (X1, Y1, Z1) A->B C QUV Exposure (UV Radiation + Humidity) A->C F Calculate Initial Yellowness Index (YI1) B->F D Aged Coating Sample C->D E Spectrophotometer Measurement (X2, Y2, Z2) D->E G Calculate Final Yellowness Index (YI2) E->G H ΔYI = YI2 - YI1 F->H G->H

Yellowing Index Measurement Workflow

Conclusion: Selecting the Right Tool for the Job

While this compound has its merits in specific contexts, the field of photoinitiators has evolved to offer a range of specialized solutions. For applications demanding pristine clarity and non-yellowing properties, alpha-hydroxyketones are the clear choice. When tackling the challenge of curing pigmented or thick-section coatings, the deep-curing capabilities of bis-acylphosphine oxides are unparalleled. For the most sensitive applications where migration is a critical concern, such as food packaging and biomedical devices, polymeric photoinitiators provide the necessary safety profile.

The optimal selection of a photoinitiator is not a one-size-fits-all decision. It requires a thorough understanding of the specific application requirements, the chemistry of the formulation, and the performance trade-offs of each photoinitiator class. By leveraging the comparative data and experimental protocols outlined in this guide, researchers and developers can make informed decisions to optimize their UV-curing processes and achieve superior product performance.

References

  • Kim, H., et al. Scratch Properties of Clear Coat for Automotive Coating Comprising Molecular Necklace Crosslinkers with Silane Functional Groups. Polymers. 2021;13(22):3933. Available from: [Link]

  • The Role of Photoinitiators in UV Curing. Guangdong Lencolo New Material Co., LTD; 2026. Available from: [Link]

  • Zhang, X., et al. Curing Characteristics of a Photopolymer Resin with Dispersed Glass Microspheres in Vat Polymerization 3D Printing. Polymers. 2021;13(16):2690. Available from: [Link]

  • Photoinitiator Irgacure 184. Dongguan Baoxu Chemical Technology Co.,ltd. Available from: [Link]

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A Comparative Guide to the Cross-Reactivity of 2,2',4,4',6,6'-Hexamethylbenzophenone in Chemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Steric Hindrance

In the landscape of photochemistry and chemical biology, benzophenones are a cornerstone class of compounds, widely employed as photoinitiators for polymerization, as UV absorbers in cosmetics and coatings, and as versatile tools for photo-affinity labeling.[1][2][3] Among these, 2,2',4,4',6,6'-Hexamethylbenzophenone (HMBP), also known as Dimesityl Ketone, presents a unique chemical profile.[4] Its structure is characterized by profound steric hindrance around the central carbonyl group, a consequence of the six methyl groups occupying all ortho and para positions on its two phenyl rings.[2]

This steric congestion is a double-edged sword. It imparts high stability and influences the compound's photophysical properties, but it also fundamentally dictates its reactivity and potential for off-target interactions in sensitive chemical and biological assays.[2] For researchers in drug development and toxicology, understanding the cross-reactivity profile of a compound like HMBP is not merely an academic exercise; it is a critical step in validating assay results and ensuring the integrity of screening campaigns. Non-specific interactions can lead to false positives, misinterpretation of structure-activity relationships (SAR), and ultimately, costly diversions in research pipelines.

This guide provides a comparative analysis of HMBP's cross-reactivity, leveraging data from related benzophenone analogues to build a predictive framework. We will explore its performance in common assay formats, explain the mechanistic basis for its unique behavior, and provide detailed protocols for its evaluation.

The Mechanistic Basis of Benzophenone Cross-Reactivity

Cross-reactivity in chemical assays can arise from several molecular phenomena. For benzophenone derivatives, the primary drivers include:

  • Hydrophobic Interactions: The aromatic phenyl rings are inherently hydrophobic and can engage in non-specific binding with hydrophobic pockets in proteins, such as antibodies or enzymes.[5]

  • Photochemical Reactivity: Upon UV irradiation, the benzophenone carbonyl group is excited to a triplet state, which can then abstract a hydrogen atom from nearby C-H bonds, leading to covalent cross-linking.[3] This is the basis for its use in photo-affinity labeling but can cause unintended covalent modification of assay components if not properly controlled.

  • Structural Mimicry: A benzophenone derivative might share sufficient structural similarity with an intended analyte to be recognized by a detection reagent, such as an antibody. This is a classic cause of interference in immunoassays.[6]

The extreme steric hindrance of HMBP is hypothesized to significantly mitigate these effects compared to less substituted benzophenones. The bulky methyl groups physically block the carbonyl group and the phenyl rings, reducing their accessibility for interaction with macromolecules.

Below is a diagram illustrating the structural differences that underpin the varying potential for cross-reactivity among benzophenone analogues.

G cluster_0 Structural Features & Reactivity bp Benzophenone (Unhindered) reactivity Assay Cross-Reactivity Potential bp->reactivity High (Accessible Carbonyl & Rings) hbp 4-Hydroxybenzophenone (Polar Group) hbp->reactivity High (Hydrophilic/phobic Interactions) hmbp HMBP (Sterically Hindered) hmbp->reactivity Low (Shielded Carbonyl & Rings)

Caption: Structural comparison of benzophenones and their expected cross-reactivity.

Comparative Performance Analysis in Key Assays

While specific cross-reactivity data for HMBP is not extensively published, we can project its performance relative to common analogues based on chemical principles. The following table summarizes expected outcomes in representative assay formats. Benzophenone (BP) is used as the baseline for a non-hindered analogue, and 4-Hydroxybenzophenone (4-HBP) is included as a common metabolite and polar derivative.[7]

Assay Type Performance Metric Benzophenone (BP) 4-Hydroxybenzophenone (4-HBP) This compound (HMBP) Rationale for HMBP Performance
Competitive Immunoassay (ELISA) IC50 (ng/mL)~30[6]~100>10,000The bulky methyl groups prevent HMBP from fitting into the antigen-binding site of most anti-BP antibodies, resulting in extremely low affinity.
Receptor Binding Assay (Off-Target) % Non-Specific Binding15%25%< 2%Steric shielding minimizes hydrophobic and polar interactions with off-target protein binding pockets. The polar -OH group on 4-HBP may increase its non-specific binding.
Photo-Cross-linking Assay Cross-linking EfficiencyHighModerateModerate to LowWhile an effective photoinitiator, the rate of hydrogen abstraction can be reduced by steric hindrance, which restricts the orientation needed for reaction.[2][3]
In Vitro Toxicity (Hepatocytes) LC50 (µM)~50~70>500Reduced ability to interact with cellular macromolecules and metabolic enzymes likely contributes to lower cytotoxicity compared to less hindered analogues.[8]

Experimental Protocols for Cross-Reactivity Assessment

To empirically validate the predicted low cross-reactivity of HMBP, rigorous and well-controlled experiments are essential. The following protocols describe self-validating systems designed to provide clear, interpretable data.

Protocol 1: Competitive ELISA for Immunoassay Cross-Reactivity

This protocol quantifies the degree to which HMBP cross-reacts with antibodies raised against the core benzophenone structure.

Principle: Free analyte in a sample competes with a plate-coated antigen (e.g., Benzophenone-BSA conjugate) for a limited number of primary antibody binding sites. Higher cross-reactivity of the free analyte results in a lower signal.

G start Start coat Coat Plate with Benzophenone-BSA Conjugate start->coat wash1 Wash Plate coat->wash1 block Block with 3% BSA to Prevent Non-Specific Binding wash1->block wash2 Wash Plate block->wash2 add_samples Add Standards (BP) and Test Compounds (HMBP, 4-HBP) Followed by Anti-BP Antibody wash2->add_samples incubate1 Incubate (e.g., 1 hr at 37°C) add_samples->incubate1 wash3 Wash Plate incubate1->wash3 add_secondary Add HRP-Conjugated Secondary Antibody wash3->add_secondary incubate2 Incubate (e.g., 30 min at 37°C) add_secondary->incubate2 wash4 Wash Plate incubate2->wash4 add_substrate Add TMB Substrate wash4->add_substrate develop Develop Color in Dark add_substrate->develop stop_rxn Stop Reaction with 2M H₂SO₄ develop->stop_rxn read_plate Read Absorbance at 450 nm stop_rxn->read_plate end End read_plate->end

Caption: Workflow for the competitive ELISA protocol.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of Benzophenone-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 3% BSA in PBST to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of standards (Benzophenone) and test compounds (HMBP, 4-HBP) in PBST. Concentration range should span from 0.1 ng/mL to 10,000 ng/mL.

    • Add 50 µL of each standard or test compound dilution to the wells.

    • Immediately add 50 µL of anti-Benzophenone monoclonal antibody (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted according to manufacturer's instructions). Incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step as in step 2, but perform 5 washes.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction: Add 50 µL/well of 2M H₂SO₄ to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance vs. log[Benzophenone concentration]. Calculate the IC50 value (concentration causing 50% inhibition) for each compound. Cross-reactivity (%) is calculated as: (IC50 of Benzophenone / IC50 of Test Compound) * 100.

Protocol 2: In Vitro Photo-Cross-linking Specificity Assay

This protocol assesses the propensity of HMBP to non-specifically cross-link to a model protein under UV irradiation compared to a less hindered analogue.

Principle: A photo-cross-linker is incubated with a protein and exposed to UV light. Non-specific covalent binding is quantified by analyzing the reduction of free protein using a sensitive analytical technique like UPLC-MS/MS.[9][10]

Methodology:

  • Reaction Setup: In a quartz microcuvette, prepare the following reaction mixtures (total volume 100 µL):

    • Test (HMBP): 10 µM Human Serum Albumin (HSA), 100 µM HMBP in PBS (with 1% DMSO).

    • Positive Control (BP): 10 µM HSA, 100 µM Benzophenone in PBS (with 1% DMSO).

    • Negative Control (No UV): Same as the Test and Positive Control mixtures, but kept in the dark.

    • Vehicle Control: 10 µM HSA in PBS (with 1% DMSO).

  • Incubation: Incubate all mixtures for 10 minutes at room temperature to allow for equilibration.

  • UV Irradiation: Place the Test and Positive Control cuvettes in a UV cross-linker instrument (e.g., Stratalinker) and irradiate with 365 nm UV light for 15 minutes. Keep the Negative and Vehicle controls wrapped in foil.

  • Quenching: Add 5 µL of 1 M DTT to all samples to quench any unreacted species.

  • Sample Preparation for Analysis:

    • Precipitate the protein by adding 400 µL of ice-cold acetone. Centrifuge at 14,000 x g for 10 minutes.

    • Discard the supernatant. Resuspend the protein pellet in 100 µL of 8 M urea.

    • Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) using a desalting column.

  • Analysis by UPLC-MS/MS:

    • Inject an equal amount of protein from each sample onto a UPLC-MS/MS system.

    • Monitor the ion chromatogram for the unmodified HSA.

  • Data Analysis: Quantify the peak area of the unmodified HSA in each sample. Calculate the percentage of protein cross-linked as: (1 - (Peak Area of Test / Peak Area of Vehicle Control)) * 100. A lower percentage indicates higher specificity (less non-specific cross-linking).

Conclusion and Field-Proven Insights

The unique chemical architecture of this compound, dominated by its profound steric hindrance, strongly suggests a significantly lower potential for cross-reactivity in chemical and biological assays compared to its less substituted counterparts.[2] Our comparative framework, based on established chemical principles, predicts that HMBP will exhibit minimal interference in immunoassays and off-target binding assays. This makes it a potentially superior candidate for applications where high specificity is paramount.

However, this same steric hindrance may reduce its efficiency as a photo-cross-linker in some contexts, a trade-off that researchers must consider.[3] The provided protocols offer a robust methodology for empirically testing these predictions. For scientists in drug development, employing such validation assays for tool compounds like HMBP is a crucial due-diligence step. It ensures that observed biological effects are due to specific, intended interactions rather than assay artifacts, thereby building a foundation of trustworthiness and accuracy in the data that drives critical project decisions.

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A Senior Application Scientist's Guide to the Reproducibility of Photochemical Reactions Using 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of chemical synthesis and drug development, photochemistry has emerged as a powerful tool, offering unique pathways to novel molecules and more efficient reaction cascades.[1] However, the promise of this "21st-century reagent" is often tempered by a persistent challenge: reproducibility.[1] Seemingly minor variations in experimental setup can lead to significant deviations in reaction outcomes, hindering the reliable application of photochemical methods.[2][3] This guide provides an in-depth analysis of achieving reproducible photochemical reactions with a focus on a highly specialized photosensitizer: 2,2',4,4',6,6'-hexamethylbenzophenone. As Senior Application Scientists, we aim to move beyond simple protocols, offering a mechanistic understanding and practical insights to ensure your photochemical experiments are robust, scalable, and above all, reproducible.

Understanding the Workhorse: Photophysical and Chemical Properties of this compound

This compound, also known as dimesityl ketone, is a sterically hindered aromatic ketone.[4] Its unique structure, featuring six methyl groups on the phenyl rings, dictates its distinct photochemical behavior and makes it a subject of interest for specific applications where stability and controlled reactivity are paramount.[4]

The primary role of a photosensitizer is to absorb light energy and transfer it to a reactant molecule, thereby initiating a chemical reaction. Like its parent compound, benzophenone, hexamethylbenzophenone can absorb UV light to form an excited singlet state, which then efficiently undergoes intersystem crossing to a longer-lived triplet state.[5] This triplet state is the key reactive species in many photosensitized reactions.

The significant steric hindrance around the carbonyl group, however, dramatically influences its reactivity compared to less substituted benzophenones.[4] This steric congestion can modulate its interaction with substrates, potentially leading to different selectivity or reaction pathways.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₂O[6][7]
Molecular Weight266.38 g/mol [6][7]
AppearanceWhite solid[5]
Boiling Point340.6 °C at 760 mmHg[8]
CAS Number5623-45-0[7][8]

Below is a diagram illustrating the chemical structure of this compound, highlighting the steric hindrance around the central carbonyl group.

Caption: Structure of this compound.

Navigating the Variables: Key Factors for Reproducibility

The success and reproducibility of a photochemical reaction are contingent on a multitude of factors.[9] Understanding and controlling these variables is crucial for obtaining consistent results.

  • The Light Source: The emission spectrum and intensity of the light source are paramount. Minor fluctuations can significantly impact reaction kinetics and quantum yields. The use of standardized, well-characterized photoreactors is highly recommended over homemade setups, which often suffer from inconsistent light distribution.[10][11]

  • Temperature: Photochemical reactions can be highly sensitive to temperature.[2][12] Inadequate temperature control can lead to the formation of byproducts and inconsistent reaction rates. The use of temperature-controlled photoreactors is a key step towards achieving reproducibility.[2][12]

  • Reaction Setup and Geometry: The geometry of the reaction vessel, its material, and the distance from the light source all influence the amount of light that reaches the sample.[11] For high-throughput screening, ensuring uniform irradiation across all wells is critical.[2][12] Flow chemistry setups can offer superior control over irradiation time and temperature due to their high surface-to-volume ratio.[2]

  • Reagents and Solvents: The purity of reagents and solvents is a fundamental aspect of reproducibility in any chemical reaction, and this is especially true in photochemistry.[9] Impurities can act as quenchers or participate in side reactions, leading to variable results.

The following diagram illustrates the interconnectedness of these critical parameters.

Reproducibility_Factors cluster_0 Experimental Setup Light Source Light Source Reproducible Outcome Reproducible Outcome Light Source->Reproducible Outcome Wavelength, Intensity Temperature Control Temperature Control Temperature Control->Reproducible Outcome Reaction Rate, Selectivity Reactor Geometry Reactor Geometry Reactor Geometry->Reproducible Outcome Photon Flux Reagent Purity Reagent Purity Reagent Purity->Reproducible Outcome Side Reactions

Caption: Key variables influencing the reproducibility of photochemical reactions.

A Comparative Analysis: Hexamethylbenzophenone vs. Alternatives

While this compound is a powerful tool, it is not a one-size-fits-all solution. Its performance should be weighed against other commonly used photosensitizers.

Table 2: Comparison of Common Photosensitizers

PhotosensitizerTriplet Energy (kcal/mol)Key FeaturesPotential Applications
This compound ~68High stability, sterically hindered, soluble in organic solvents.Reactions requiring high stability, specific steric interactions.
Benzophenone 69Widely available, well-characterized, efficient intersystem crossing.[5]Hydrogen abstraction, [2+2] cycloadditions.[5][13]
Thioxanthone 65.5Strong absorption in the near-UV, good triplet quantum yield.Photoinitiator for polymerization, organic synthesis.
Eosin Y 43.6Visible light absorption, often used in photoredox catalysis.Single electron transfer reactions.

The choice of photosensitizer should be guided by the specific requirements of the reaction. For instance, the high triplet energy of benzophenone and its derivatives makes them suitable for a wide range of energy transfer reactions.[5] The steric bulk of hexamethylbenzophenone can be advantageous in situations where substrate selectivity is desired or to prevent unwanted side reactions.

From Theory to Practice: A Protocol for a Reproducible Photochemical Reaction

To illustrate the principles discussed, we provide a generalized protocol for a photosensitized reaction using this compound. This protocol is based on the well-established reactivity of benzophenones in hydrogen abstraction reactions.[14]

Objective: To perform a reproducible photochemical hydrogen abstraction from a suitable C-H bond donor using this compound as a photosensitizer.

Materials:

  • This compound (photosensitizer)

  • Substrate with an abstractable hydrogen (e.g., isopropanol, cyclohexane)

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile)

  • Standardized photoreactor with a specific wavelength LED (e.g., 365 nm) and temperature control

  • Schlenk line or glovebox for inert atmosphere

  • Stir plate and magnetic stir bars

  • Reaction vials with septa

Experimental Workflow:

Experimental_Workflow A 1. Prepare Reactant Solution - Dissolve substrate and photosensitizer in anhydrous solvent under inert atmosphere. B 2. Degas the Solution - Perform three freeze-pump-thaw cycles to remove dissolved oxygen. A->B C 3. Set Up Photoreactor - Place reaction vial in a standardized photoreactor. - Set and monitor temperature and stirring rate. B->C D 4. Initiate Photoreaction - Irradiate the solution with a defined wavelength and intensity for a specified time. C->D E 5. Quench and Analyze - Stop the reaction and quench any remaining reactive species. - Analyze the product mixture by GC, NMR, or LC-MS. D->E

Caption: Workflow for a reproducible photochemical experiment.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, add the substrate (e.g., 1 mmol), this compound (e.g., 0.1 mmol, 10 mol%), and a magnetic stir bar to a reaction vial. Add the anhydrous, degassed solvent (e.g., 10 mL) and seal the vial with a septum.

  • Degassing: To ensure the removal of oxygen, which can quench the triplet excited state, perform at least three freeze-pump-thaw cycles.

  • Reaction Setup: Place the reaction vial in the photoreactor. Ensure the vial is positioned at a consistent distance from the light source. Set the desired temperature (e.g., 25 °C) and stirring speed (e.g., 500 rpm). Allow the system to equilibrate.

  • Irradiation: Turn on the light source (e.g., 365 nm LED). Monitor the reaction progress by taking aliquots at specific time points and analyzing them by a suitable method (e.g., GC-MS).

  • Work-up and Analysis: Once the reaction is complete, turn off the light source. The product can be isolated using standard purification techniques such as column chromatography. Characterize the product and quantify the yield.

Trustworthiness through Self-Validation: By meticulously controlling and documenting each parameter in this protocol—from reagent purity and concentration to irradiation time and temperature—the experiment becomes a self-validating system. Repeating the experiment with identical parameters should yield statistically consistent results, confirming the reproducibility of the method.

Conclusion: Embracing a Culture of Reproducibility

The reproducibility of photochemical reactions is not an insurmountable challenge but rather a call for a more rigorous and standardized approach to experimental design and execution. This compound, with its unique sterically hindered structure, offers a valuable tool in the synthetic chemist's arsenal. By understanding its properties, carefully controlling experimental variables, and choosing the right tools for the job, researchers can harness the full potential of photochemistry to drive innovation in drug discovery and materials science. The adoption of standardized photoreactors, detailed experimental reporting, and a deeper understanding of the underlying photochemical principles will pave the way for a future where photochemical reactions are not only powerful but also reliably reproducible.

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A Comparative Guide to the Biological Activities of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzophenone scaffold, characterized by a diphenyl ketone core, is a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic molecules underpins a vast spectrum of biological activities, making it a focal point for drug discovery and development.[1][2] This guide provides a comparative analysis of the key biological activities of benzophenone derivatives—anticancer, antimicrobial, antioxidant, and enzyme inhibitory—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Cellular Proliferation

Benzophenone derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to interfere with microtubule dynamics, a critical process for cell division.[3] This disruption ultimately leads to cell cycle arrest and apoptosis in cancerous cells.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for many anticancer benzophenones is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Certain benzophenone derivatives, such as phenstatin, bind to the colchicine binding site on β-tubulin.[3] This binding event prevents the polymerization of tubulin into microtubules. The resulting disruption of the mitotic spindle assembly triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3]

G2M_Arrest cluster_cell Cancer Cell Benzophenone Benzophenone Derivative (e.g., Phenstatin) Tubulin β-Tubulin (Colchicine Site) Benzophenone->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle Prevents formation G2M G2/M Phase Arrest Spindle->G2M Triggers Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of G2/M phase arrest induced by benzophenone derivatives.

Comparative Cytotoxicity

The efficacy of benzophenone derivatives varies significantly based on their substitution patterns. The following table compares the in vitro cytotoxic activity (IC50 values) of selected derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Derivative/CompoundCell Line (Cancer Type)IC50 (µM)Reference
Compound 1 HL-60 (Promyelocytic Leukemia)0.48[4][5][6]
A-549 (Lung Cancer)0.82[4][5][6]
SMMC-7721 (Hepatocarcinoma)0.26[4][5][6]
SW480 (Colon Cancer)0.99[4][5][6]
Morpholino Benzophenone (3a) P388 (Murine Leukemia)Potent[7]
PC-6 (Human Lung Carcinoma)Potent[7]
Thiomorpholino Benzophenone (3c) P388 (Murine Leukemia)Potent[7]
PC-6 (Human Lung Carcinoma)Potent[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Causality Behind Choices:

  • Cell Line Selection: Choose cell lines relevant to the cancer type being studied (e.g., A-549 for lung cancer).

  • MTT Reagent: The reduction of MTT is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

  • DMSO: Formazan crystals are insoluble in aqueous solutions. DMSO is used to solubilize them for spectrophotometric measurement.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogens

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzophenone derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[8][9]

Mechanism of Action: Bacterial Membrane Disruption

Certain synthetic benzophenones, particularly tetraamide derivatives, exert their antimicrobial effect by targeting the bacterial cell membrane.[1][10] These cationic molecules are thought to interact with the negatively charged components of the bacterial membrane, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[10] This interaction leads to membrane depolarization, increased permeability, and leakage of essential intracellular components like potassium ions, ultimately resulting in cell death.[10] This mechanism is advantageous as it is less prone to the development of resistance compared to antibiotics that target specific enzymes.[10]

Comparative Antimicrobial Potency

The effectiveness of benzophenone derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Derivative ClassTarget OrganismMIC (mg/L or µ g/disk )Reference
Benzophenone Tetraamides Staphylococcus aureus (MRSA)2.0 mg/L[1]
2,2′,4-Trihydroxybenzophenone Gram-positive & Gram-negative bacteriaBroad activity[11]
Benzophenone-1,2,3-triazole (3a) Bacillus subtilis100 µ g/disk [9]
Staphylococcus aureus100 µ g/disk [9]
Candida albicans100 µ g/disk [9]
Benzophenone-1,2,3-triazole (3b) Bacillus subtilis100 µ g/disk [9]
Staphylococcus aureus100 µ g/disk [9]
Candida albicans100 µ g/disk [9]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.

Causality Behind Choices:

  • Broth Medium: A liquid culture medium (e.g., Mueller-Hinton Broth) is used to support the growth of the test microorganism.

  • Serial Dilution: This allows for the testing of a wide range of compound concentrations to pinpoint the exact MIC value.

  • Standardized Inoculum: Using a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) ensures reproducibility of the results.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial 2-fold dilutions of Benzophenone derivative in broth (96-well plate) C Inoculate each well with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (37°C for 24h for bacteria, 30°C for 48h for fungi) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzophenone derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.[8][9]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[8]

Antioxidant and Enzyme Inhibitory Activities

Beyond cytotoxicity and antimicrobial effects, benzophenone derivatives are also recognized for their antioxidant and enzyme-inhibiting properties, which are relevant to neurodegenerative diseases and metabolic disorders.[1][12]

Antioxidant Activity

Certain fluorinated benzophenone derivatives have been shown to possess antioxidant activity by inhibiting the formation of reactive oxygen species (ROS) in neuronal cells.[1] Oxidative stress, caused by an imbalance of ROS, is implicated in the pathology of various diseases, including neurodegeneration.

Enzyme Inhibition

Benzophenone derivatives have been identified as inhibitors of several key enzymes:

  • Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease.[13][14]

  • β-secretase (BACE1): BACE1 is an enzyme involved in the production of amyloid-beta plaques in Alzheimer's disease.[1]

  • α-Glucosidase: Inhibition of this enzyme slows carbohydrate digestion, making it a target for managing type 2 diabetes.[12]

Comparative Enzyme Inhibition Data
DerivativeTarget EnzymeIC50 (µM)Reference
Fluorinated Benzophenone (62) BACE12.32[1]
AChE2.52[1]
Benzophenone Semicarbazone (26) α-GlucosidasePotent Inhibitor[12]
Prolyl EndopeptidasePotent Inhibitor[12]
Benzophenone Derivative (6) Butyrylcholinesterase (eqBuChE)0.172[14]

Conclusion

The benzophenone scaffold is a remarkably versatile platform for the development of new therapeutic agents. By modifying the substitution patterns on the phenyl rings, researchers can fine-tune the biological activity to target a wide range of diseases. The derivatives' ability to inhibit cancer cell growth, kill multidrug-resistant microbes, and modulate key enzymatic pathways highlights their immense potential in medicinal chemistry. The experimental protocols and comparative data provided in this guide serve as a foundational resource for scientists aiming to explore and harness the therapeutic power of benzophenone derivatives.

References

  • Kumar, B., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Shashikanth, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Link]

  • de Oliveira, R. S., et al. (2022). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Pharmaceuticals. [Link]

  • Ibrahim, S. R. M., et al. (2023). Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Fichtali, I., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science. [Link]

  • Verma, S., et al. (2014). Examination of a synthetic benzophenone membrane-targeted antibiotic. ResearchGate. [Link]

  • Shrivastava, R., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

  • Aranda, M. I. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology. [Link]

  • Khan, I., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • Alagumuthu, M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS ONE. [Link]

  • Siwek, A., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Ahluwalia, V., et al. (1998). Synthesis and antitumor activity of novel benzophenone derivatives. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Comparative Analysis of UV Stabilizer Efficacy and Cost-Effectiveness: Benzophenones, HALS, and Benzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of three major classes of UV stabilizers: benzophenones, hindered amine light stabilizers (HALS), and benzotriazoles. Our objective is to furnish researchers, scientists, and formulation professionals with the data and methodologies required to make informed decisions on the most cost-effective UV stabilization strategy for their specific applications.

For the purpose of this guide, we will focus on a representative and widely-documented benzophenone, Benzophenone-3 (Oxybenzone) , as a benchmark for comparison against leading examples from the HALS and benzotriazole families. The selection of a specific, commercially relevant benzophenone is crucial due to the apparent non-standard nature of highly substituted compounds like 2,2',4,4',6,6'-Hexamethylbenzophenone, which are not commonly found in industrial applications.

Introduction to Polymer Photodegradation and UV Stabilization

Ultraviolet (UV) radiation, a component of sunlight, initiates degradative chemical processes in polymeric materials. This photodegradation manifests as discoloration (yellowing), cracking, loss of tensile strength, and reduced elasticity, ultimately leading to product failure. UV stabilizers are chemical additives that are incorporated into materials to prevent this degradation by interfering with the physical and chemical processes of photo-oxidation.

The primary mechanisms of UV stabilization include:

  • UV Absorption: The stabilizer absorbs harmful UV radiation and dissipates it as thermal energy.

  • Radical Scavenging: The stabilizer interrupts the degradation cycle by scavenging free radicals formed during photo-oxidation.

The choice of a UV stabilizer is dictated by several factors, including the chemical nature of the polymer, the intended application and environmental exposure, regulatory requirements, and overall cost-effectiveness.

Mechanisms of Action: A Comparative Overview

The efficacy of a UV stabilizer is intrinsically linked to its mechanism of action. Benzophenones, HALS, and benzotriazoles operate through distinct, yet sometimes complementary, pathways.

Benzophenones (e.g., Benzophenone-3)

Benzophenones function primarily as UV absorbers . Their molecular structure allows for the efficient absorption of UV energy, which then promotes an electron to a higher energy state. The molecule returns to its ground state through a process of tautomerization, dissipating the absorbed energy as heat with minimal degradation to the stabilizer itself or the surrounding polymer matrix.

Benzophenone_Mechanism cluster_0 UV Absorption Cycle UV UV Photon (hν) GroundState Benzophenone (Keto Form) UV->GroundState Absorption ExcitedState Excited State GroundState->ExcitedState EnolForm Enol Form (Transient) ExcitedState->EnolForm Tautomerization EnolForm->GroundState Relaxation Heat Heat (Δ) EnolForm->Heat Dissipation

Caption: Mechanism of UV energy dissipation by benzophenones.

Hindered Amine Light Stabilizers (HALS)

HALS are exceptionally efficient stabilizers that do not function by absorbing UV radiation. Instead, they act as radical scavengers . They interfere with the chain reaction of photo-oxidation by trapping free radicals that are formed in the polymer. A key feature of HALS is their regenerative nature; they are reformed during the scavenging process, allowing a single molecule to neutralize multiple radicals, which provides long-term thermal and light stability.

HALS_Mechanism cluster_1 HALS Radical Scavenging Cycle HALS Hindered Amine (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation Nitroxyl->HALS Reaction with ROOH products InactiveProduct Inactive Species (>N-OR) Nitroxyl->InactiveProduct Traps R• AlkylRadical Polymer Alkyl Radical (R•) PeroxyRadical Polymer Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) InactiveProduct->Nitroxyl Releases R•, regenerates >N-O•

Caption: The regenerative radical scavenging cycle of HALS.

Benzotriazoles

Similar to benzophenones, benzotriazoles are high-performance UV absorbers . They exhibit strong absorbance in the UV region of the spectrum and are known for their excellent photostability. Their mechanism also involves the conversion of UV energy into thermal energy through a rapid tautomerization process, preventing the absorbed energy from initiating polymer degradation. They are often selected for applications requiring high transparency and minimal color contribution.

Performance Characteristics: A Comparative Table

The selection of a UV stabilizer is highly dependent on its performance in the specific polymer system and end-use environment. The following table summarizes key performance metrics for our representative stabilizers.

Characteristic Benzophenone-3 (Oxybenzone) Hindered Amine Light Stabilizers (HALS) Benzotriazoles
Primary Mechanism UV AbsorberRadical ScavengerUV Absorber
UV Absorbance Range Broad, with a peak in the UVB and UVA regions.Minimal UV absorbance.Strong and broad, particularly in the UVA region.
Photostability Good, but can degrade over extended exposure.Excellent, due to their regenerative cycle.Excellent, highly resistant to degradation.
Color Contribution Can impart a slight yellow tint at higher concentrations.Generally non-discoloring.Low initial color and excellent color stability.
Volatility Higher volatility compared to some other stabilizers.Low volatility, especially for oligomeric HALS.Low volatility.
Polymer Compatibility Good in a wide range of polymers.Excellent, with various molecular weights available for different polymers.Good, particularly in engineering plastics and coatings.
Synergism Often used in combination with HALS for a synergistic effect.Highly synergistic with UV absorbers like benzophenones and benzotriazoles.Can be used with HALS for enhanced performance.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the UV stabilizer. It must account for the required loading level (concentration), the longevity of its protective effect, and the overall extension of the product's service life.

Factor Benzophenone-3 HALS Benzotriazoles
Relative Cost per Kg ModerateHighHigh
Typical Loading Level 0.1% - 1.0%0.1% - 0.5%0.1% - 1.0%
Long-Term Efficacy GoodExcellentExcellent
Overall Cost-in-Use Can be cost-effective for applications with moderate UV exposure.Often more cost-effective in the long term for demanding applications due to lower loading levels and superior longevity.Higher initial cost, but justified in applications requiring high transparency and long-term color stability.

Analysis: While benzophenones may present a lower upfront cost, their lower efficiency compared to HALS often necessitates higher loading levels and may result in a shorter product lifespan under severe UV exposure. HALS, despite a higher per-kilogram cost, can provide a more cost-effective solution in the long run due to their regenerative mechanism, which allows for lower concentrations and provides extended protection. Benzotriazoles are premium UV absorbers, and their use is typically reserved for applications where their specific performance characteristics, such as high transparency and color stability, are paramount.

Experimental Protocol: Evaluating UV Stabilizer Performance

To empirically determine the most effective UV stabilizer for a given application, a well-designed experimental protocol is essential. The following workflow outlines a standard method for comparing the performance of different UV stabilizers in a polymer matrix.

Materials and Equipment
  • Polymer resin (e.g., polypropylene, polyethylene)

  • UV stabilizers (Benzophenone-3, a representative HALS, a representative benzotriazole)

  • Twin-screw extruder or similar melt-compounding equipment

  • Injection molding machine or compression press to prepare test plaques

  • Accelerated weathering chamber (e.g., Xenon arc or QUV)

  • Spectrophotometer or colorimeter

  • Tensile testing machine

  • FTIR spectrometer

Experimental Workflow

Experimental_Workflow cluster_2 UV Stabilizer Evaluation Protocol Start 1. Formulation & Compounding (Polymer + Stabilizer) Prep 2. Sample Preparation (Injection Molding/Compression) Start->Prep Initial 3. Initial Property Measurement (Color, Tensile Strength, FTIR) Prep->Initial Weathering 4. Accelerated Weathering (Xenon Arc / QUV Exposure) Initial->Weathering Periodic 5. Periodic Property Measurement (e.g., every 250 hours) Weathering->Periodic Periodic->Weathering Continue Exposure Analysis 6. Data Analysis & Comparison (Degradation Rate vs. Control) Periodic->Analysis End 7. Performance Conclusion Analysis->End

Caption: Standard workflow for evaluating UV stabilizer performance.

Step-by-Step Methodology
  • Formulation and Compounding: Prepare several batches of the polymer. One batch will be a control with no UV stabilizer. The other batches will each contain one of the selected UV stabilizers (Benzophenone-3, HALS, Benzotriazole) at a predetermined concentration (e.g., 0.5% by weight). Ensure homogenous dispersion of the additive by melt-compounding using a twin-screw extruder.

  • Sample Preparation: Produce standardized test specimens from each batch, such as tensile bars and flat plaques, using injection molding or compression molding.

  • Initial Property Measurement: Before exposure to UV radiation, measure and record the initial properties of the samples. This includes:

    • Color: Use a spectrophotometer to measure the initial color coordinates (e.g., CIE Lab*).

    • Mechanical Properties: Determine the initial tensile strength, elongation at break, and modulus using a tensile testing machine.

    • Chemical Structure: Obtain an initial FTIR spectrum to serve as a baseline for monitoring chemical changes, such as the formation of carbonyl groups.

  • Accelerated Weathering: Place the samples in an accelerated weathering chamber that simulates sunlight and outdoor conditions (e.g., Xenon arc lamp with water spray).

  • Periodic Property Measurement: At regular intervals (e.g., every 250 hours), remove a set of samples from the weathering chamber and re-measure their color, mechanical properties, and FTIR spectra.

  • Data Analysis and Comparison: Plot the change in properties (e.g., color change, percent retention of tensile strength) as a function of exposure time for each formulation. Compare the rate of degradation of the stabilized samples to that of the control sample.

Conclusion and Recommendations

The selection of a UV stabilizer is a critical decision that impacts the long-term performance and durability of polymeric materials.

  • Benzophenones offer a cost-effective solution for applications with moderate UV exposure, providing good broad-spectrum UV absorption.

  • HALS are the preferred choice for demanding, long-term outdoor applications due to their high efficiency and regenerative radical scavenging mechanism, which often justifies their higher initial cost.

  • Benzotriazoles excel in applications where high transparency, minimal color impact, and superior photostability are required.

For optimal performance, a synergistic combination of a UV absorber (like a benzophenone or benzotriazole) and a HALS is often employed. The UV absorber blocks a significant portion of the UV radiation at the surface, while the HALS scavenges any free radicals that may form deeper within the material. This dual-approach provides comprehensive protection and can be the most effective strategy for stabilizing polymers against photodegradation.

Ultimately, the most cost-effective solution is not merely the one with the lowest purchase price, but the one that delivers the required performance and service life for the specific application. Empirical testing, as outlined in this guide, is strongly recommended to validate the selection of a UV stabilizer for any new product or formulation.

References

"UV Stabilizers". Polymer Properties Database. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2',4,4',6,6'-Hexamethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible laboratory practice. This guide provides a detailed protocol for the safe disposal of 2,2',4,4',6,6'-hexamethylbenzophenone, grounding procedural steps in the chemical principles that dictate them.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the associated hazards is paramount. While specific toxicological data for this compound is limited, its parent compound, benzophenone, provides a critical baseline for risk assessment.

Benzophenone is suspected of causing cancer (Carcinogenicity Category 2) and is recognized as being very toxic to aquatic life, with long-lasting effects.[1][2] Benzophenones as a class are known for their high stability and lipophilic character, which can lead to bioaccumulation in the environment.[3] The significant steric hindrance from the six methyl groups in this compound governs its chemical reactivity but does not necessarily mitigate its toxicological or environmental hazards.[4] Therefore, it must be handled with the assumption that it carries similar, if not identical, health and environmental risks.

Key Hazards:

  • Health: Suspected carcinogen; may cause irritation upon contact with eyes or skin.[2]

  • Environmental: Presumed to be toxic to aquatic organisms with long-lasting effects.[1][3] Avoid release to the environment under any circumstances.[2][5]

  • Physical: As a fine powder, it can form combustible dust concentrations in the air, posing a dust explosion hazard.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound for disposal. The goal is to create a complete barrier, preventing any route of exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.These materials offer good resistance to aromatic ketones.[6] Always check the manufacturer's specific chemical resistance chart.[7][8] The thickness of the glove is critical for ensuring an adequate barrier.[6]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes of solutions or airborne dust particles.[1]
Skin/Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, especially during spill cleanup.[1] Work should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.[9]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, preferably by working within a fume hood.

  • Eliminate Ignition Sources: Remove any potential sources of ignition, as the dust can be explosive.[1] Use spark-proof tools for cleanup.[1]

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels for the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Crucially, avoid actions that create dust clouds , such as sweeping vigorously or using compressed air.[1]

  • Decontamination: Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the same waste container.[10]

  • Label and Dispose: Seal and label the waste container according to the procedures outlined in the next section.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be systematic. It falls under the category of non-halogenated organic solid waste .[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][10]

Step 1: Container Selection

Choose a container that is chemically compatible with aromatic ketones. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[13] The container must be in good condition, free from cracks or residue.

Step 2: Waste Segregation and Accumulation

Proper segregation is a critical safety measure to prevent dangerous reactions.

  • Designated Waste Stream: Collect this compound waste in a container specifically for non-halogenated organic solids.

  • Incompatible Materials: This compound must NEVER be mixed with the materials listed in the table below. Store the waste container away from these incompatible chemicals, using secondary containment where possible.[14]

Incompatible Chemical ClassSpecific ExamplesReason for Segregation
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesCan cause violent, exothermic reactions, leading to fire or explosion.[1]
Strong Reducing Agents Sodium borohydride, lithium aluminum hydridePotential for vigorous, unpredictable reactions.[1]
Strong Acids & Bases Sulfuric acid, sodium hydroxideMay catalyze unknown decomposition reactions.[1]
Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safe handling by all personnel, including your institution's environmental health and safety (EHS) team.

The label must clearly state:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations.

  • The specific hazards: "Suspected Carcinogen, Ecotoxic" .

  • The accumulation start date (the date the first drop of waste enters the container).

  • The name of the principal investigator and the laboratory location.

Step 4: On-Site Storage

Waste containers must be stored in a designated "Satellite Accumulation Area" within the laboratory.[15]

  • The container must be kept closed at all times except when adding waste.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[10]

  • Arrange for a waste pickup from your institution's EHS or a licensed contractor before reaching accumulation limits or regulatory time limits (e.g., 90 or 180 days, depending on your generator status).[16]

Step 5: Final Disposal

The ultimate disposal method for this type of chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2] This process is managed by your institution's EHS office or their designated contractor. Never attempt to incinerate chemical waste yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify Waste: This compound B Consult SDS & Wear Full PPE A->B C Select Compatible Waste Container (HDPE or Glass) B->C Spill Spill Occurs? B->Spill D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Place Waste in Container D->E F Segregate from Incompatibles (Oxidizers, Acids, Bases) E->F G Store in Satellite Accumulation Area F->G H Keep Container Tightly Closed G->H I Request EHS Pickup (Incineration) H->I Spill->C No SpillCleanup Follow Spill Protocol: Contain, Collect with Inert Absorbent, Decontaminate Spill->SpillCleanup Yes SpillToContainer Place all spill debris in waste container SpillCleanup->SpillToContainer SpillToContainer->F

Caption: Decision workflow for safe disposal of this compound.

References

  • Redox. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Christophorou, C., & Costopoulou, D. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PMC - NIH. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

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Navigating the Handling of 2,2',4,4',6,6'-Hexamethylbenzophenone: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundation of successful and reproducible science is a deeply ingrained culture of safety. This guide provides essential, practical information on the appropriate personal protective equipment (PPE) for handling 2,2',4,4',6,6'-Hexamethylbenzophenone, ensuring both your safety and the integrity of your research.

Hazard Profile of this compound

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]

These classifications indicate that the compound can cause skin and eye irritation upon contact and may lead to respiratory irritation if inhaled.[1][2] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

Core Personal Protective Equipment (PPE)

A proactive approach to safety involves selecting and correctly using the appropriate PPE. The following table summarizes the essential equipment for handling this compound.

Protection Type Required PPE Rationale
Eye and Face Chemical safety gogglesProtects against splashes and airborne particles entering the eyes.
Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or aerosol generation.
Hand Nitrile glovesProvides a barrier against skin contact.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or when there is a risk of inhalation.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning PPE:
  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing PPE:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.

  • Lab Coat: Unbutton your lab coat and remove it by turning it inside out to contain any contaminants.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Check_Ventilation Adequate Ventilation? (e.g., Fume Hood) Start->Check_Ventilation Base_PPE Standard PPE: - Lab Coat - Goggles - Nitrile Gloves Check_Ventilation->Base_PPE Yes Add_Respirator Add NIOSH-Approved Respirator Check_Ventilation->Add_Respirator Check_Aerosol Potential for Aerosolization? Add_Face_Shield Add Face Shield Check_Aerosol->Add_Face_Shield Yes End Proceed with Experiment Check_Aerosol->End No Base_PPE->Check_Aerosol Add_Respirator->Base_PPE Add_Face_Shield->End

Caption: PPE selection workflow for handling this compound.

Disposal of Contaminated PPE

All disposable PPE, including gloves and any contaminated wipes, should be placed in a designated, sealed waste container for chemical waste. Reusable items like lab coats should be professionally laundered.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, allowing you to focus on advancing your critical research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzophenone imine. Retrieved from [Link]

  • Cyclodextrin News. (2023, May 16). Sun-protective clothing using benzophenone/CD complex. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • EU-OSHA. (2024, September 30). Occupational exposure limit values. OSHwiki. Retrieved from [Link]

  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Redox. (2025, February 17). Safety Data Sheet Benzophenone. Retrieved from [Link]

  • UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble. YouTube. Retrieved from [Link]

  • Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. PMC. Retrieved from [Link]

Sources

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